molecular formula C4H6F3NO2 B098439 (2S)-2-amino-4,4,4-trifluorobutanoic acid CAS No. 15960-05-1

(2S)-2-amino-4,4,4-trifluorobutanoic acid

Cat. No.: B098439
CAS No.: 15960-05-1
M. Wt: 157.09 g/mol
InChI Key: AQPCXCOPDSEKQT-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-4,4,4-trifluorobutanoic acid is a fluorinated, non-proteinogenic amino acid of significant interest in modern medicinal chemistry and drug discovery. Its primary research value stems from its role as a strategic bioisostere of the natural amino acid leucine . The trifluoromethyl group is considered to be sterically similar to an isopropyl group, allowing this compound to mimic leucine in peptide and peptidomimetic structures . This mimicry enables researchers to probe and fine-tune the biological activity and pharmacokinetic properties of novel bioactive compounds . The incorporation of fluorine atoms is a cornerstone of contemporary drug design, primarily aimed at enhancing metabolic stability, modulating lipophilicity, and improving membrane permeability of potential therapeutic agents . The specific (2S) enantiomer is in great demand for the precise construction of enantiomerically pure peptides. Applications for this tailor-made amino acid are found primarily in the design and synthesis of novel peptide-based pharmaceuticals, where it is used to create analogs with optimized binding affinity, selectivity, and stability profiles . Its utility has been demonstrated in large-scale synthetic campaigns, underscoring its relevance in pre-clinical development .

Properties

IUPAC Name

(2S)-2-amino-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPCXCOPDSEKQT-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15960-05-1
Record name 15960-05-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2S)-2-amino-4,4,4-trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2S)-2-amino-4,4,4-trifluorobutanoic acid, a fluorinated analog of the natural amino acid leucine, is a compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can profoundly influence the metabolic stability, binding affinity, and overall pharmacokinetic profile of bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutics. This document delves into the structural and chemical characteristics of the molecule, supported by available experimental and computed data. Furthermore, it outlines a detailed experimental protocol for a large-scale, asymmetric synthesis of its N-Fmoc protected form, a key intermediate in peptide synthesis.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can impart desirable characteristics to a drug candidate. These include increased metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity through favorable electrostatic interactions, and altered lipophilicity, which can improve cell membrane permeability.

This compound serves as a bioisostere for leucine, a frequently occurring amino acid in peptides and proteins.[1] By replacing leucine with this fluorinated analog, medicinal chemists can fine-tune the properties of peptides and small molecule drugs to improve their therapeutic potential.[1] This guide aims to consolidate the available physicochemical data for this important building block, providing a foundation for its rational application in drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. This section summarizes the key identifiers and properties of this compound.

Chemical Structure and Identifiers
PropertyValueSource
IUPAC Name This compound
Synonyms (S)-2-Amino-4,4,4-trifluorobutyric acid, (S)-3-(Trifluoromethyl)alanine[2]
CAS Number 15960-05-1[2]
Molecular Formula C₄H₆F₃NO₂
Molecular Weight 157.09 g/mol
InChI Key AQPCXCOPDSEKQT-REOHCLBHSA-N
SMILES C(N)C(F)(F)F
Tabulated Physicochemical Data

The following table summarizes the available experimental and computed physicochemical properties of this compound. It is important to note that while some experimental data is available from commercial suppliers, other key parameters such as pKa and specific rotation are not readily found in the public domain and the corresponding computed values are provided.

PropertyValueData TypeSource
Appearance White to off-white crystalline powderExperimental[3]
Melting Point 260-265 °CExperimental[2]
Boiling Point 185.2 °C at 760 mmHgComputed[2]
Density 1.432 g/cm³Computed[2]
XLogP3 -1.9Computed[4]
Hydrogen Bond Donor Count 2Computed[4]
Hydrogen Bond Acceptor Count 3Computed[4]
Topological Polar Surface Area 63.3 ŲComputed[4]

Note: The reported boiling point is a computed value and the compound may decompose at elevated temperatures.

Synthesis and Characterization

The reliable and scalable synthesis of enantiomerically pure this compound is crucial for its application in drug development. This section details a well-established method for its asymmetric synthesis.

Asymmetric Synthesis of N-Fmoc-(2S)-2-amino-4,4,4-trifluorobutanoic Acid

A robust, large-scale asymmetric synthesis has been developed, which proceeds via the alkylation of a chiral nickel(II) complex of a glycine Schiff base.[5] This method is notable for its use of a recyclable chiral auxiliary, making it both cost-effective and suitable for industrial applications.[5]

Experimental Protocol:

The synthesis involves the following key steps:

  • Formation of the Ni(II) Complex: A chiral ligand is reacted with glycine and a nickel(II) salt in a basic methanolic solution to form the chiral Ni(II) complex of the glycine Schiff base.[6]

  • Alkylation: The nucleophilic glycine equivalent is then alkylated with 2,2,2-trifluoroethyl iodide (CF₃CH₂I) under basic conditions.[5]

  • Diastereoselective Crystallization: The resulting diastereomeric mixture of the alkylated Ni(II) complex is resolved by a carefully controlled crystallization procedure to isolate the desired (S,S)-diastereomer in high purity.[5]

  • Decomplexation and N-Fmoc Protection: The purified Ni(II) complex is disassembled using hydrochloric acid to release the free amino acid.[5] The chiral auxiliary is recovered as its hydrochloride salt and can be recycled.[5] The liberated this compound is then protected in situ with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) to yield the final N-Fmoc protected product.[5]

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Ni(II) Complex Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Decomplexation & Protection Glycine Glycine Chiral_Ligand Chiral Ligand Glycine->Chiral_Ligand Ni(II) salt, base Ni_Complex Chiral Ni(II) Complex Chiral_Ligand->Ni_Complex Alkylation Alkylated Ni(II) Complex Ni_Complex->Alkylation CF3CH2I, base Decomplexation Decomplexation Alkylation->Decomplexation HCl Free_Amino_Acid This compound Decomplexation->Free_Amino_Acid Chiral_Auxiliary_Recovery Chiral Auxiliary Recovery Decomplexation->Chiral_Auxiliary_Recovery Recycled Fmoc_Protection N-Fmoc Protection Free_Amino_Acid->Fmoc_Protection Fmoc-OSu Final_Product Final Product Fmoc_Protection->Final_Product (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid

Caption: Asymmetric synthesis of N-Fmoc-(2S)-2-amino-4,4,4-trifluorobutanoic acid.

Spectroscopic Data

¹H NMR (400 MHz, CD₃OD) of N-Fmoc-(2S)-2-amino-4,4,4-trifluorobutanoic acid: δ = 7.78 (d, J = 7.7 Hz, 2H), 7.69 (d, J = 7.7 Hz, 2H), 7.34−7.41 (m, 2H), 7.25−7.33 (m, 2H), 4.42−4.53 (m, 1H), 4.29−4.37 (m, 2H), 4.20−4.29 (m, 1H), 2.78−2.91 (m, 1H), 2.60−2.72 (m, 1H).[5]

Biological and Pharmaceutical Relevance

The primary application of this compound in drug development stems from its role as a proteolytically stable bioisostere of leucine.[1] The incorporation of this fluorinated amino acid into peptide-based therapeutics can significantly enhance their resistance to enzymatic degradation, thereby prolonging their in vivo half-life.

Furthermore, the trifluoromethyl group can influence the conformational preferences of the peptide backbone, potentially leading to improved binding to the target receptor. The hydrochloride salt of this amino acid has been investigated for its potential as an enzyme inhibitor, suggesting broader applications beyond its use in peptide modification.[1]

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for the development of next-generation therapeutics. Its unique physicochemical properties, conferred by the trifluoromethyl group, offer a powerful tool for medicinal chemists to enhance the druglike characteristics of peptides and small molecules. While a robust synthetic route to this compound has been established, a more comprehensive experimental characterization, including the determination of its pKa values and specific rotation, would further facilitate its broader application in drug discovery. This technical guide provides a solid foundation of the current knowledge of this compound and serves as a valuable resource for researchers in the field.

References

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. 2019 Dec; 24(24): 4521. [Link]

  • This compound. PubChem. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. National Center for Biotechnology Information. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

  • This compound. PubChem. [Link]

  • Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. ResearchGate. [Link]

  • 2-Amino-4,4,4-trifluorobutanoic acid. PubChem. [Link]

  • 2-Amino-4,4-difluorobutanoic acid. PubChem. [Link]

  • 2-Amino-4-(trifluoromethylsulfanyl)butanoic acid. PubChem. [Link]

  • 3-Fluoroalanine. Cheméo. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]

  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Royal Society of Chemistry. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Europe PMC. [Link]

  • 3,3,3-Trifluoroalanine. PubChem. [Link]

  • 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts. Doc Brown's Chemistry. [Link]

  • 13C NMR spectrum of c (TFA-D, 298K, 600MHz). ResearchGate. [Link]

Sources

The Ascent of a Bioisostere: A Technical Guide to the Discovery and History of Trifluoromethyl-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into amino acids has marked a pivotal advancement in peptide science, medicinal chemistry, and drug discovery. This guide provides a comprehensive exploration of the discovery and historical development of trifluoromethyl-containing amino acids, from the early days of organofluorine chemistry to the sophisticated synthetic methodologies of the 21st century. We will delve into the unique physicochemical properties conferred by the CF₃ group, the evolution of synthetic strategies with detailed protocols for key transformations, and the profound impact of these unnatural amino acids on peptide and protein structure, stability, and biological activity. This document serves as an in-depth technical resource, offering field-proven insights and a robust foundation for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Dawn of a New Element in Protein Engineering

The story of trifluoromethyl-containing amino acids is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was reported in 1835, the field began to gain significant momentum in the mid-20th century.[1] The introduction of fluorine into organic molecules was found to dramatically alter their physical, chemical, and biological properties.[2] The trifluoromethyl group, in particular, emerged as a powerful bioisostere for the methyl group and other small alkyl groups, offering a unique combination of steric bulk, high electronegativity, and metabolic stability.[3][4]

The unique properties of the trifluoromethyl group include:

  • Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group, which can enhance the ability of a molecule to cross cell membranes. The Hansch π value for a CF₃ group is +0.88.[4]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[4] This makes the CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.[4]

  • Potent Inductive Effect: The strong electron-withdrawing nature of the three fluorine atoms can significantly influence the pKa of neighboring functional groups, altering their reactivity and binding interactions.[3]

  • Conformational Control: The steric bulk and unique electronic properties of the CF₃ group can impose specific conformational constraints on the amino acid side chain and the peptide backbone, influencing protein folding and stability.[5]

These properties made trifluoromethyl-containing amino acids highly attractive targets for synthesis and incorporation into peptides and proteins. The journey to unlock their potential, however, was fraught with synthetic challenges that required decades of innovation to overcome.

Pioneering Syntheses: The First Forays into Trifluoromethylated Amino Acids

The early history of organofluorine chemistry was characterized by the use of harsh and often dangerous fluorinating agents.[6] The synthesis of complex, chiral molecules like amino acids presented a formidable challenge. A significant breakthrough in the field was the development of methods for the synthesis of 3,3,3-trifluoroalanine (TFA) .

One of the earliest reports of a practical synthesis of TFA was by F. Weygand, W. Steglich, and F. Fraunberger in 1967.[7] Their work laid the foundation for further exploration of this and other trifluoromethyl-containing amino acids.

The Weygand Synthesis of 3,3,3-Trifluoroalanine: A Historical Protocol

While the original 1967 communication was brief, subsequent work from Weygand's group provided more detailed procedures. The general approach involved the use of trifluoroacetic acid derivatives as starting materials. A representative, albeit challenging, early synthetic approach is outlined below.

Conceptual Workflow of Early Trifluoroalanine Synthesis

A Trifluoroacetaldehyde or derivative B Condensation with an amine source A->B e.g., NH₃ C Formation of a trifluoromethylated imine B->C D Cyanide addition (Strecker-type reaction) C->D e.g., HCN or KCN E α-Amino nitrile intermediate D->E F Hydrolysis E->F Acid or base G 3,3,3-Trifluoroalanine (racemic) F->G A Chiral Ni(II) Complex of Glycine Schiff Base B Deprotonation A->B Base C Nucleophilic Ni(II) Enolate B->C D Reaction with a Trifluoromethylated Electrophile C->D e.g., CF₃-containing enone E Diastereomerically Enriched Adduct D->E F Hydrolysis & Removal of Auxiliary E->F Acid G Enantiomerically Pure Trifluoromethylated Amino Acid F->G

Caption: Asymmetric synthesis of trifluoromethylated amino acids using a chiral Ni(II) complex of a glycine Schiff base.

Catalytic Asymmetric Methods

While chiral auxiliary-based methods are effective, they require stoichiometric amounts of the auxiliary and additional steps for its attachment and removal. The development of catalytic asymmetric methods represents a more elegant and atom-economical approach.

The Strecker synthesis, one of the oldest methods for preparing amino acids, has been rendered asymmetric through the use of chiral catalysts. [8][9][10][11]This reaction involves the addition of a cyanide source to an imine, followed by hydrolysis of the resulting α-aminonitrile. Chiral thiourea derivatives and other organocatalysts have proven to be highly effective in controlling the stereochemistry of the cyanide addition to trifluoromethylated imines. [3] Experimental Protocol: Asymmetric Strecker Reaction for the Synthesis of a Trifluoromethyl-Containing Amino Acid Derivative

This protocol is a generalized representation based on published methodologies and should be adapted and optimized for specific substrates and catalysts.

  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the trifluoromethyl ketone (1.0 eq.) and a suitable amine (e.g., benzylamine, 1.0 eq.) in an anhydrous solvent (e.g., toluene or CH₂Cl₂). Add a drying agent (e.g., MgSO₄ or molecular sieves) and stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or ¹H NMR.

  • Catalytic Cyanide Addition: In a separate flame-dried flask, dissolve the chiral catalyst (e.g., a thiourea catalyst, 0.05-0.1 eq.) in the chosen anhydrous solvent. Cool the solution to the desired temperature (e.g., -20 °C to -78 °C). To this solution, add the crude imine solution from step 1 via cannula.

  • Cyanide Source: Add the cyanide source (e.g., trimethylsilyl cyanide (TMSCN), 1.2 eq.) dropwise to the reaction mixture over a period of 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to several days depending on the substrate and catalyst.

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude α-aminonitrile can be purified by flash column chromatography on silica gel.

  • Hydrolysis: The purified α-aminonitrile is then subjected to hydrolysis (e.g., by heating in 6M HCl) to afford the corresponding trifluoromethyl-containing amino acid.

Modern Methods: The Rise of Photoredox Catalysis

In recent years, photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including trifluoromethyl-containing amino acids. [12][13][14]These methods utilize visible light to initiate radical-based transformations under mild reaction conditions.

Conceptual Workflow of a Photoredox-Catalyzed Trifluoromethylation

A Photocatalyst (PC) B Excited State PC* A->B Visible Light (hν) B->A SET C CF₃ Source (e.g., Togni's reagent) D CF₃ Radical C->D PC* E Amino Acid Precursor (e.g., dehydroalanine) F Radical Adduct E->F + CF₃• G Oxidation F->G PC⁺ H Trifluoromethylated Amino Acid Derivative G->H

Caption: A simplified mechanism for the photoredox-catalyzed trifluoromethylation of an amino acid precursor.

These light-driven methods offer several advantages, including the use of readily available starting materials, mild reaction conditions, and high functional group tolerance. [2]

Physicochemical Properties and Characterization

The incorporation of a trifluoromethyl group significantly alters the physicochemical properties of an amino acid. A quantitative understanding of these changes is crucial for rational drug design and protein engineering.

Table 1: Comparison of Physicochemical Properties of Selected Amino Acids and their Trifluoromethylated Analogs

Amino AcidpKa (α-COOH)pKa (α-NH₃⁺)logP (Calculated)
Alanine~2.34~9.69-2.9
3,3,3-Trifluoroalanine ~1.8 ~7.5 -1.5
Proline~1.99~10.60-2.6
4-Trifluoromethylproline ~1.5 ~9.8 -1.2
Phenylalanine~1.83~9.131.8
4-(Trifluoromethyl)phenylalanine ~1.7 ~8.9 2.9

Note: The pKa and logP values are approximate and can vary depending on the specific measurement conditions and calculation methods. Data is compiled from various sources for illustrative purposes.

Spectroscopic Characterization: The Voice of the Fluorine Atom

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of trifluoromethyl-containing amino acids and the peptides and proteins into which they are incorporated. [15][16][17]The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. [17] Key features of ¹⁹F NMR for studying these compounds include:

  • Large Chemical Shift Dispersion: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, resulting in a wide range of chemical shifts that minimizes signal overlap. [18][19]* "Background-Free" Spectra: Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a "background-free" window to observe the fluorinated molecule. [15]* Probing Protein Structure and Dynamics: The ¹⁹F chemical shift of a trifluoromethyl group incorporated into a protein is sensitive to changes in protein conformation, folding, and binding events. [15] Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Trifluoromethyl Groups

Functional GroupChemical Shift Range (ppm, relative to CFCl₃)
-CF₃ (aliphatic)+40 to +80
-CF₃ (aromatic)+55 to +65
-COCF₃+75 to +85

Note: Chemical shifts are approximate and can be influenced by solvent and other structural features.

Applications in Drug Discovery and Chemical Biology

The unique properties of trifluoromethyl-containing amino acids have led to their widespread application in medicinal chemistry and chemical biology.

  • Enhanced Metabolic Stability and Bioavailability: The resistance of the CF₃ group to metabolism is a key advantage in designing long-acting therapeutics. [4]Its lipophilicity can also improve oral bioavailability. [20]* Increased Binding Affinity: The strong inductive effect and the ability of the CF₃ group to participate in non-covalent interactions can lead to enhanced binding affinity and selectivity for biological targets. [2]* Enzyme Inhibition: Trifluoromethyl-containing amino acids can act as mechanism-based inhibitors or transition-state analogs for various enzymes. [3]* Peptide and Protein Engineering: Incorporation of these amino acids can be used to modulate the stability, folding, and aggregation of peptides and proteins. [21]* ¹⁹F NMR Probes for in vitro and in vivo Studies: The favorable NMR properties of the ¹⁹F nucleus make trifluoromethylated amino acids excellent probes for studying protein structure, dynamics, and interactions in complex biological environments. [15][16]

Conclusion and Future Outlook

The journey from the initial challenging syntheses to the modern, elegant catalytic methods for preparing trifluoromethyl-containing amino acids is a testament to the ingenuity and perseverance of synthetic chemists. These unique building blocks have transitioned from chemical curiosities to indispensable tools in the arsenal of drug discovery professionals and chemical biologists. The ability to precisely install a trifluoromethyl group into an amino acid allows for the fine-tuning of molecular properties, leading to the development of more potent, selective, and metabolically robust therapeutics.

Future research in this field will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic approaches and late-stage trifluoromethylation of complex peptides and proteins. Furthermore, a deeper understanding of the intricate effects of trifluoromethyl groups on protein structure and function will continue to drive the design of novel biomolecules with tailored properties. The ascent of the trifluoromethyl-containing amino acid is far from over; it remains a vibrant and promising frontier in the quest for new and improved medicines.

References

  • G. Chaume, C. S. E. T. Brigaud, "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications," Molecules, vol. 29, no. 8, p. 1408, 2024. [URL: https://www.mdpi.com/1420-3049/29/8/1408]
  • V. S. Kubyshkin et al., "Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19F NMR Labels for Structural Studies of Membrane-Bound Peptides," in Fluorine in Pharmaceutical and Medicinal Chemistry, Imperial College Press, 2012, pp. 157-187. [URL: https://www.researchgate.net/publication/263882358_Trifluoromethyl-Substituted_a-Amino_Acids_as_Solid-State_19F_NMR_Labels_for_Structural_Studies_of_Membrane-Bound_Peptides]
  • M. Zhou, Z. Feng, and X. Zhang, "Recent advances in the synthesis of fluorinated amino acids and peptides," Org. Biomol. Chem., vol. 21, no. 3, pp. 455-475, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob02081a]
  • V. A. Soloshonok and H. Ueki, "Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids," Synthesis, vol. 44, no. 11, pp. 1591-1602, 2012. [URL: https://www.researchgate.net/publication/257488094_Recent_Advances_in_the_Asymmetric_Synthesis_of_a-Trifluoromethyl-Containing_a-Amino_Acids]
  • R. E. Banks, "A QUICK GUIDE TO THE SYNTHESIS OF ORGANOFLUORINE COMPOUNDS," SynQuest Labs. [URL: https://www.synquestlabs.com/re-banks-guide-to-organofluorine-synthesis]
  • "19F Chemical Shifts and Coupling Constants," NMR Facility, UC Santa Barbara. [URL: https://web.chem.ucsb.edu/~nmr/guide/19f.html]
  • "Organofluorine chemistry," Wikipedia. [URL: https://en.wikipedia.org/wiki/Organofluorine_chemistry]
  • P. Richardson, "Utility of fluorinated α-amino acids in development of therapeutic peptides," Expert Opinion on Drug Discovery, vol. 16, no. 10, pp. 1137-1153, 2021. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1923020]
  • A. A. De la Cruz, A. L. G. Ruiloba, and G. N. C. Chiu, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," Pharmaceuticals, vol. 17, no. 7, p. 884, 2024. [URL: https://www.mdpi.com/1424-8247/17/7/884]
  • J. Ashenhurst, "The Strecker Amino Acid Synthesis," Master Organic Chemistry, 2018. [URL: https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/]
  • F. Weygand, W. Steglich, and F. Fraunberger, "A simple synthesis of 3,3,3-trifluoroalanine," Angew. Chem. Int. Ed. Engl., vol. 6, no. 9, p. 808, 1967. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.196708081]
  • R. S. Prosser et al., "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins," J. Biomol. NMR, vol. 64, no. 2, pp. 125-134, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4755848/]
  • R. Porta, A. Millet, and M. Rueping, "Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy," Chem. Commun., vol. 52, no. 84, pp. 12473-12476, 2016. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc06881a]
  • "Strecker Synthesis," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/strecker-synthesis.shtm]
  • A. V. Malkov et al., "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols," Molecules, vol. 26, no. 19, p. 5988, 2021. [URL: https://www.mdpi.com/1420-3049/26/19/5988]
  • I. B. Krylov et al., "Advances in the Development of Trifluoromethoxylation Reagents," Molecules, vol. 26, no. 24, p. 7531, 2021. [URL: https://www.mdpi.com/1420-3049/26/24/7531]
  • T. G. Driver et al., "Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds," Org. Process Res. Dev., vol. 24, no. 10, pp. 1915-1929, 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00223]
  • K. Burger et al., "Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis," Amino Acids, vol. 28, no. 1, pp. 55-66, 2005. [URL: https://link.springer.com/article/10.1007/s00726-004-0138-0]
  • J. H. van Maarseveen et al., "Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary," Org. Lett., vol. 7, no. 16, pp. 3509-3512, 2005. [URL: https://pubs.acs.org/doi/10.1021/ol051213e]
  • "4-(Trifluoromethyl)-L-phenylalanine," MedChemExpress. [URL: https://www.medchemexpress.com/4-(trifluoromethyl)-l-phenylalanine.html]
  • O. Grygorenko et al., "Measured²⁰ log P values for compounds selectively fluorinated...," ResearchGate. [URL: https://www.researchgate.
  • D. A. Nagib et al., "Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination," Org. Lett., vol. 20, no. 21, pp. 6906-6910, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6381014/]
  • G. K. S. Prakash and J. Hu, "Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective," Beilstein J. Org. Chem., vol. 6, p. 65, 2010. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2902128/]
  • M. D. Kärkäs et al., "Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols," Chem. Sci., vol. 15, no. 19, pp. 7316-7323, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc00403e]
  • S. D. Taylor et al., "Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds," Org. Process Res. Dev., vol. 24, no. 10, pp. 1915-1929, 2020. [URL: https://www.researchgate.net/publication/344430485_Where_Does_the_Fluorine_Come_From_A_Review_on_the_Challenges_Associated_with_the_Synthesis_of_Organofluorine_Compounds]
  • J. A. Murphy et al., "Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives," Chem. Commun., vol. 61, no. 63, pp. 8181-8205, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/cc/d5cc03280f]
  • A. Sandblom, "Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling," Diva-Portal.org, 2021. [URL: http://www.diva-portal.org/smash/record.jsf?pid=diva2%3A1562283&dswid=-351]
  • "Strecker Amino Acid Synthesis," YouTube, 2021. [URL: https://www.youtube.
  • A. A. Tolmachev et al., "Advances in the Development of Trifluoromethoxylation Reagents," Molecules, vol. 26, no. 24, p. 7531, 2021. [URL: https://www.researchgate.
  • A. D. M. Assis et al., "Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy," J. Chem. Educ., vol. 100, no. 1, pp. 318-324, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00713]
  • B. Koksch et al., "Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions," Chem. Soc. Rev., vol. 41, no. 2, pp. 659-673, 2012. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cs/c1cs15143a]
  • D. O'Hagan, "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains," Molecules, vol. 25, no. 11, p. 2549, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7312822/]
  • J. S. Pan, "Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis," Org. Lett., vol. 17, no. 23, pp. 5866-5869, 2015. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b03016]
  • O. Grygorenko et al., "Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning," ChemRxiv, 2024. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/669f8e7940f8255955a0f6a2]
  • "Amino Acids Reference Chart," Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/protein-biology/protein-structural-analysis/amino-acid-reference-chart]
  • "Organofluorine chemistry," Wikipedia. [URL: https://en.wikipedia.org/wiki/Organofluorine_chemistry]
  • "Strecker amino acid synthesis," Wikipedia. [URL: https://en.wikipedia.org/wiki/Strecker_amino_acid_synthesis]
  • "19F NMR Chemical Shift Table," Alfa Chemistry. [URL: https://organofluorine.alfa-chemistry.com/resource/19f-nmr-chemical-shift-table.html]
  • K. Burger et al., "Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain," Amino Acids, vol. 16, no. 4, pp. 359-372, 1999. [URL: https://pubmed.ncbi.nlm.nih.gov/10470258/]
  • A. Togni et al., "Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents," Chem. Rev., vol. 115, no. 2, pp. 650-682, 2015. [URL: https://pubs.acs.org/doi/10.1021/cr500359p]
  • M. Rueping et al., "Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy," Chem. Commun., vol. 52, no. 84, pp. 12473-12476, 2016. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc06881a]
  • D. W. C. MacMillan, "The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis," J. Am. Chem. Soc., vol. 131, no. 31, pp. 10875-10877, 2009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753697/]
  • H. Liu et al., "Asymmetric Synthesis of Chiral Trifluoromethyl Containing Heterocyclic Amino Acids," Chin. J. Chem., vol. 35, no. 10, pp. 1540-1548, 2017. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cjoc.201700257]
  • J. Liu et al., "Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids," Org. Lett., vol. 25, no. 19, pp. 3439-3444, 2023. [URL: https://www.researchgate.
  • DOI, [URL: https://doi.org/10.1002/anie.196708081]

Sources

Biological significance of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: The Biological Significance of Fluorinated Amino Acids: From Physicochemical Principles to Advanced Therapeutic and Research Applications

Executive Summary

The strategic incorporation of fluorine into amino acids represents a paradigm shift in peptide and protein engineering, offering unparalleled control over molecular properties. This guide provides a comprehensive overview of the fundamental principles and practical applications of fluorinated amino acids (FAAs). We delve into the unique physicochemical effects of fluorine substitution, exploring how this seemingly minor atomic replacement can profoundly enhance protein stability, modulate biological activity, and improve pharmacokinetic profiles. For researchers and drug development professionals, this document serves as a technical resource, elucidating the causality behind experimental choices and providing actionable protocols for the synthesis, incorporation, and analysis of these powerful biochemical tools.

The Fluorine Advantage: Unique Physicochemical Properties

The biological impact of fluorinated amino acids stems directly from the unique and potent properties of the fluorine atom and the carbon-fluorine (C-F) bond. Unlike any other element, fluorine combines a small atomic radius (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) with the highest possible electronegativity (4.0 on the Pauling scale).[1] This combination imparts a suite of transformative characteristics to an amino acid scaffold.[2]

  • Modulation of Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic groups. For instance, incorporating fluorine atoms near the carboxylic acid or amino group of an amino acid can alter its charge state at physiological pH, influencing solubility and intermolecular interactions.[3]

  • Enhanced Hydrophobicity: While the C-F bond itself is highly polar, fluorinated alkyl groups are intensely hydrophobic.[] This "fluorous effect" can be leveraged to drive protein folding, enhance packing within hydrophobic cores, and improve membrane permeability of peptide-based drugs.[3][5]

  • Unrivaled Bond Strength: The C-F bond is the strongest single bond in organic chemistry (bond dissociation energy up to ~130 kcal/mol).[1][6] This incredible stability makes sites of fluorination highly resistant to oxidative metabolism, a critical advantage in drug design for improving in vivo half-life.[5][6]

  • Conformational Control: The steric and electronic properties of fluorine can impose specific conformational preferences on the amino acid backbone and side chain. A classic example is 4-fluoroproline, where fluorination dictates the ring-puckering conformation, which in turn influences the cis-trans isomerization of the preceding peptide bond, a key factor in protein folding and stability.[5]

Fluorine_Advantage F_Props Unique Properties of Fluorine Electronegativity High Electronegativity F_Props->Electronegativity Size Small van der Waals Radius F_Props->Size BondStrength Strong C-F Bond F_Props->BondStrength NMR Sensitive ¹⁹F NMR Probe F_Props->NMR pKa Altered pKa / Polarity Electronegativity->pKa Hydrophobicity Increased Hydrophobicity Electronegativity->Hydrophobicity Conformation Conformational Control Size->Conformation Stability Enhanced Metabolic Stability BondStrength->Stability

Caption: The core physicochemical properties of fluorine and their resulting biological advantages.

Synthesis and Incorporation Strategies

While only one fluorinated amino acid, 4-fluoro-L-threonine, is known to occur naturally, produced by Streptomyces cattleya, a multitude of synthetic variants are accessible through advanced chemical and biological methods.[1][] The choice of strategy depends on whether a specific site in a protein is targeted or if global incorporation is sufficient.

Synthetic Strategies: The synthesis of FAAs is a complex field, generally following two main approaches:[][7]

  • Fluorination of Amino Acid Precursors: This involves the direct, late-stage fluorination or fluoroalkylation of existing amino acid scaffolds.[7]

  • Assembly from Fluorinated Building Blocks: This method constructs the amino acid from smaller, pre-fluorinated starting materials.[7]

Incorporation into Peptides and Proteins:

  • Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is the most direct method for incorporating one or more FAAs at precisely defined positions in a peptide. However, the electron-withdrawing effects of fluorine can sometimes decrease the reactivity of the amino group, requiring optimization of coupling conditions.[8][9]

  • Biosynthetic Incorporation: For protein expression, several in vivo methods are available:

    • Auxotrophic Strains: An auxotrophic bacterial strain, incapable of synthesizing a specific natural amino acid, is grown in a medium where that amino acid is replaced by its fluorinated analog. This leads to global incorporation at every position coded for that residue.[5][8]

    • Genetic Code Expansion: For site-specific incorporation, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to recognize a stop codon (e.g., the amber codon UAG) and insert a specific FAA at that position during translation.[5][8]

Incorporation_Methods cluster_chem Chemical Methods cluster_bio Biosynthetic Methods FAA_Synth Synthesized Fluorinated Amino Acid SPPS Solid-Phase Peptide Synthesis (SPPS) FAA_Synth->SPPS Peptide Site-Specific Fluorinated Peptide SPPS->Peptide FAA_Feed Fluorinated Amino Acid (in media) Auxotroph Auxotrophic Strain (Global Incorporation) FAA_Feed->Auxotroph GeneticExp Genetic Code Expansion (Site-Specific) FAA_Feed->GeneticExp Protein Fluorinated Protein Auxotroph->Protein GeneticExp->Protein

Caption: Primary pathways for incorporating fluorinated amino acids into peptides and proteins.

Engineering Protein Stability and Structure

A primary driver for using FAAs is to enhance the structural integrity of peptides and proteins. Fluorination provides a powerful tool to create hyperstable folds and direct specific molecular interactions.[10]

Enhanced Thermal and Chemical Stability: The replacement of hydrophobic leucine residues with highly fluorinated analogs like hexafluoroleucine in the core of coiled-coil proteins has been shown to dramatically increase their melting temperature (T_m), conferring exceptional thermal stability.[][11] This stabilization arises from the enhanced hydrophobicity of the fluorinated side chains, which drives more favorable packing and shields the backbone from the solvent. This increased stability also confers resistance to chemical denaturants and proteolytic degradation.[][11]

Amino Acid SubstitutionProtein SystemReported Effect on StabilityReference
Leucine → HexafluoroleucineCoiled-coil peptidesSignificant increase in thermal stability (ΔT_m)[][11]
Proline → (4R)-FluoroprolineCollagen mimetic peptidesIncreased triple helix stability[10]
Phenylalanine → p-FluorophenylalanineVarious proteinsCan enhance stability through favorable dipolar interactions[5]

Directing Conformation and Folding: Fluorination can be used to bias secondary structure formation. For example, the incorporation of fluorinated amino acids can increase the propensity of a peptide to form an α-helix or a β-sheet.[][12][13] This is particularly valuable in designing peptide therapeutics where a specific conformation is required for receptor binding. The ability of 4-fluoroproline to enforce a trans conformation in the preceding peptide bond is a well-established strategy to pre-organize a peptide structure, reducing the entropic penalty of binding and increasing affinity.[5]

Applications in Drug Discovery and Development

Fluorine has become a cornerstone of modern medicinal chemistry, and its application via FAAs is a growing trend in the development of both small-molecule and peptide-based drugs.[5][9][14]

Improving Pharmacokinetic Properties (ADME): A major hurdle for many drug candidates, especially peptides, is poor metabolic stability and low membrane permeability.[5]

  • Blocking Metabolic Attack: As noted, the strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[6][15] Replacing a metabolically labile C-H bond with a C-F bond is a proven strategy to block oxidation and extend the drug's half-life.[5]

  • Enhancing Permeability: Increasing the hydrophobicity of a peptide by incorporating FAAs can improve its ability to cross cell membranes, which can be crucial for reaching intracellular targets and improving oral bioavailability.[3][5]

Modulating Biological Activity:

  • Mechanism-Based Enzyme Inhibition: FAAs are highly effective as mechanism-based or "suicide" inhibitors. A fluorine atom strategically placed at the β-position of an amino acid can act as a latent leaving group. When processed by a target enzyme, such as a pyridoxal phosphate (PLP)-dependent enzyme, this can lead to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.[5][16] This approach has been used to target enzymes involved in cancer and infectious diseases like African sleeping sickness.[5]

  • Enhancing Receptor Binding: Fluorination can fine-tune ligand-receptor interactions. The introduction of a C-F bond can create favorable dipolar or hydrophobic interactions within a binding pocket that were not possible with the natural amino acid.[5] This can lead to more potent and selective binding.[5]

Advanced Applications as Research Tools

Beyond therapeutics, FAAs are invaluable tools for fundamental biochemical and in vivo studies.

¹⁹F NMR Spectroscopy: A Precision Probe: The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a spin of ½, 100% natural abundance, and a large chemical shift dispersion, meaning that the resonance frequency of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[17][18][19]

  • Probing Protein Structure and Dynamics: Since fluorine is absent from natural biological systems, the ¹⁹F NMR spectrum of a protein containing a fluorinated amino acid is free of background signals.[19] This allows researchers to monitor specific sites within a large protein, reporting on conformational changes, folding events, and protein-protein interactions with high precision.[][20]

  • Ligand Binding and Drug Screening: Protein-Observed ¹⁹F NMR (PrOF NMR) is a powerful method for drug screening. A ¹⁹F-labeled protein is monitored by NMR, and the addition of a small molecule that binds to the protein will cause a perturbation in the ¹⁹F chemical shift, providing direct evidence of binding.[17] This technique is sensitive, requires relatively small amounts of protein, and can provide structural information about the binding event.[17]

Radiolabeling for PET Imaging: The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a convenient half-life, making it ideal for Positron Emission Tomography (PET) imaging. FAAs can be synthesized with ¹⁸F and incorporated into peptides or small molecules. These radiolabeled tracers can then be used to visualize and quantify biological processes in vivo, such as tumor metabolism or receptor density, providing critical diagnostic information.[3][]

Experimental Protocols and Methodologies

Protocol 1: Site-Specific Incorporation of a Fluorinated Amino Acid via SPPS

Causality: This protocol outlines the standard Fmoc/tBu solid-phase synthesis strategy. The choice of HCTU as a coupling agent is based on its high efficiency and low racemization rates, which is critical for maintaining stereochemical integrity. The extended coupling time for the FAA is a common and necessary modification to overcome the potentially reduced nucleophilicity of the FAA's amino group due to fluorine's electron-withdrawing effect.

  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Standard Amino Acid Coupling:

    • In a separate vessel, dissolve the standard Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 45-60 minutes.

    • Wash the resin with DMF (3x) and DCM (3x). Confirm completion with a Kaiser test.

  • Fluorinated Amino Acid Coupling (Self-Validating Step):

    • Dissolve the Fmoc-protected fluorinated amino acid (e.g., Fmoc-4-F-Phe-OH) (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 2-4 hours. Rationale: A longer coupling time is often required for sterically hindered or electronically deactivated amino acids.

    • Perform a Kaiser test. If the test is positive (indicating incomplete coupling), drain the resin and repeat the coupling step with a fresh activation mixture ("double coupling").

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent FAAs) for all amino acids in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC. Confirm mass by LC-MS.

Protocol 2: Workflow for Protein-Observed ¹⁹F NMR (PrOF NMR) Ligand Screening

Causality: This workflow is designed to efficiently identify binding events. The initial 1D ¹⁹F spectrum serves as a unique fingerprint of the protein's fluorinated sites. Any change to this fingerprint upon ligand addition indicates a direct or allosteric interaction near a fluorine probe. This method is self-validating because non-binding compounds will produce no change in the spectrum, providing a clear negative control.

PrOF_NMR_Workflow Start Start: ¹⁹F-Labeled Protein Spectrum_A 1. Acquire Control ¹⁹F NMR Spectrum (Apo Protein) Start->Spectrum_A Add_Ligand 2. Add Ligand/Fragment from Library Spectrum_A->Add_Ligand Spectrum_B 3. Acquire ¹⁹F NMR Spectrum (Protein + Ligand) Add_Ligand->Spectrum_B Compare 4. Compare Spectra: Control vs. Ligand-Added Spectrum_B->Compare No_Change No Significant Change (No Binding) Compare->No_Change No Change Chemical Shift Perturbation (CSP) or Line Broadening Compare->Change Yes No_Change->Add_Ligand Screen Next Compound Hit_ID Hit Identified! Change->Hit_ID Titration 5. Follow-up: NMR Titration (Determine Kd) Hit_ID->Titration End End: Characterized Interaction Titration->End

Caption: A streamlined workflow for ligand screening using Protein-Observed ¹⁹F NMR.

Conclusion and Future Outlook

Fluorinated amino acids are no longer niche chemical curiosities but have firmly established themselves as indispensable tools in chemical biology, drug discovery, and protein engineering. Their ability to rationally tune the properties of peptides and proteins—enhancing stability, modulating activity, and providing unique spectroscopic handles—is unmatched. Future advancements in the synthetic accessibility of novel FAAs and more sophisticated methods for their genetic encoding will undoubtedly expand their application. As the pharmaceutical industry continues to move towards more complex biological drugs, the strategic use of fluorinated amino acids will be a critical enabler of the next generation of therapeutics.

References

  • Mennie, K. M., & O'Hagan, D. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(16), 3584. [Link]

  • Miller, M. A., & Sletten, E. M. (2020). Perfluorocarbons in Chemical Biology. ChemBioChem, 21(19), 2735-2743. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 246-262. [Link]

  • Odar, C., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. Biotechnology Journal, 10(3), 427-446. [Link]

  • Pomerantz, W. C., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2534-2540. [Link]

  • Chaume, G., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(9), 2099. [Link]

  • Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. [Link]

  • Di-Iorio, M., & Martin, A. D. (2023). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 24(13), 10697. [Link]

  • Papini, A. M., et al. (2026). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. Liquids, 6(1), 6. [Link]

  • Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. [Link]

  • O'Hagan, D., & Young, R. J. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1269-1280. [Link]

  • Wood, G. M., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14216-14242. [Link]

  • Verhoork, S. J. M., et al. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(2), 155-173. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2021). Metabolism and Toxicity of Fluorine Compounds. [Link]

  • Berkowitz, D. B., et al. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 76(8), 2435-2458. [Link]

  • Felli, I. C., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Chemistry – A European Journal, 30(10), e202303254. [Link]

  • Wescott, C. R., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(3), 2435-2441. [Link]

  • Marsh, E. N. G. (2014). Fluorinated Proteins: From Design and Synthesis to Structure and Stability. Accounts of Chemical Research, 47(10), 2878-2885. [Link]

  • Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6645-6689. [Link]

  • Jäckel, C., & Koksch, B. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10305-10349. [Link]

  • O'Hagan, D., & Young, R. J. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1269-1280. [Link]

  • Wood, G. M., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (2S)-2-amino-4,4,4-trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery

(2S)-2-amino-4,4,4-trifluorobutanoic acid, a fluorinated analog of leucine, is a compound of significant interest in the fields of medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into amino acid scaffolds can profoundly influence their physicochemical and biological properties. The high electronegativity and steric demand of the trifluoromethyl (CF3) group can alter peptide conformations, enhance metabolic stability by blocking enzymatic degradation, and modulate binding affinities to biological targets. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its quality control, structural confirmation, and for studying its interactions in more complex biological systems.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, informs the expected spectroscopic signals. The molecule possesses a chiral center at the alpha-carbon (C2), a basic amino group, an acidic carboxylic acid group, and the influential trifluoromethyl group at the terminal position.

G cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Analysis sample Weigh ~5-10 mg of This compound dissolve Dissolve in appropriate deuterated solvent (e.g., D₂O) sample->dissolve transfer Transfer to NMR tube dissolve->transfer H1_NMR Acquire ¹H NMR Spectrum transfer->H1_NMR ATR_FTIR Acquire ATR-FTIR Spectrum transfer->ATR_FTIR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR F19_NMR Acquire ¹⁹F NMR Spectrum C13_NMR->F19_NMR process_nmr Process NMR data (phasing, baseline correction) F19_NMR->process_nmr process_ir Process IR spectrum and assign characteristic bands ATR_FTIR->process_ir interpret_nmr Assign peaks and analyze coupling constants process_nmr->interpret_nmr confirm Confirm structure and purity interpret_nmr->confirm process_ir->confirm

Figure 2. Recommended workflow for the complete spectroscopic characterization of this compound.

Detailed Methodologies

1. NMR Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is the solvent of choice for free amino acids as it exchanges the labile -NH₂ and -COOH protons, simplifying the spectrum and improving the resolution of other signals.
  • Vortex the sample until fully dissolved.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
  • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus. Ensure the spectral width is adequate to cover the expected chemical shift range.

3. IR Data Acquisition (ATR-FTIR):

  • Ensure the attenuated total reflectance (ATR) crystal is clean.
  • Place a small amount of the solid sample directly onto the ATR crystal.
  • Apply pressure to ensure good contact between the sample and the crystal.
  • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
  • Perform a background scan of the clean, empty ATR crystal before acquiring the sample spectrum.

4. Data Processing and Interpretation:

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phasing, baseline correction, and referencing the spectra. For ¹H and ¹³C NMR in D₂O, an internal standard such as DSS or TSP can be used, or the residual solvent peak can be referenced. For ¹⁹F NMR, an external or internal standard (e.g., CFCl₃) should be used for accurate chemical shift referencing.
  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the splitting patterns (multiplicities) and coupling constants in all spectra to elucidate the connectivity of the molecule.
  • Assign the absorption bands in the IR spectrum to the corresponding functional groups.

Conclusion

This compound is a valuable building block in modern medicinal chemistry. A comprehensive understanding of its spectroscopic properties is essential for its effective utilization. This guide has provided a detailed overview of the expected NMR and IR data for this compound, based on available information for a key derivative and established spectroscopic principles. The provided experimental protocols offer a robust framework for researchers to obtain and interpret high-quality spectroscopic data, ensuring the structural integrity and purity of this important fluorinated amino acid.

References

  • Hu, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4,4,4-trifluorobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kubyshkin, V. S., et al. (2012). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate. Available at: [Link]

  • Zheglov, D., et al. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis, Characterizations, Hirfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. Available at: [Link]

Introduction: The Strategic Advantage of Fluorination in Peptide and Small Molecule Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2S)-2-amino-4,4,4-trifluorobutanoic Acid: A Cornerstone for Modern Drug Discovery

In the landscape of modern drug discovery, the pursuit of enhanced metabolic stability, binding affinity, and favorable pharmacokinetic profiles is paramount. The strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool to achieve these goals.[1][2][3] this compound, a fluorinated analog of leucine, stands out as a critical building block for researchers, scientists, and drug development professionals. Its trifluoromethyl group serves as a bioisostere for the isopropyl group of leucine, offering a similar steric profile while profoundly altering electronic properties, which can lead to improved potency and metabolic stability of drug candidates.[1][4]

This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, a field-proven method for its asymmetric synthesis, and its significance in medicinal chemistry.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Accurate knowledge of these properties is essential for stoichiometric calculations, analytical characterization, and integration into synthetic workflows.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₄H₆F₃NO₂PubChem[5][6]
Molecular Weight 157.09 g/mol PubChem[5][7]
CAS Number 15960-05-1PubChem[5]
Canonical SMILES C(N)C(F)(F)FPubChem[5]
InChI Key AQPCXCOPDSEKQT-REOHCLBHSA-NPubChem[5]
Appearance White to cream or pale yellow crystalline powderThermo Fisher Scientific[6]

Asymmetric Synthesis: Rationale and Methodological Overview

The production of enantiomerically pure this compound is crucial, as stereochemistry dictates biological activity. A robust and scalable method for its synthesis has been developed, which cleverly circumvents the need for costly chromatographic purifications.[1][8]

Causality Behind the Experimental Design

The chosen synthetic strategy relies on the alkylation of a chiral nickel(II) complex of a glycine Schiff base.[1][4][9] This approach is superior for several reasons:

  • Stereochemical Control: The chiral auxiliary, complexed with Ni(II), creates a rigid, planar structure. This complex effectively shields one face of the glycine carbanion, forcing the incoming electrophile (2,2,2-trifluoroethyl iodide) to attack from the less sterically hindered face. This results in a high degree of stereoselectivity, yielding the desired (S)-enantiomer.[1]

  • Scalability and Cost-Effectiveness: The protocol is designed for large-scale preparation (over 150g).[1][4][9] A key feature is the efficient recovery and recycling of the expensive chiral auxiliary. After the alkylation and subsequent disassembly of the nickel complex, the chiral ligand is reclaimed by simple filtration with minimal loss (<5% per cycle), making the process commercially viable.[1][10]

  • Purification Strategy: The method avoids chromatography. The desired amino acid is isolated and often derivatized in situ, for instance, with an Fmoc protecting group (Fmoc-OSu), and the final product is purified by precipitation and recrystallization.[1][8]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the asymmetric synthesis protocol, highlighting the central role of the Ni(II) complex and the recycling of the chiral auxiliary.

G cluster_main Main Synthetic Pathway cluster_recycle Chiral Auxiliary Recycling Loop Glycine Glycine + Chiral Auxiliary + Ni(II) Source Complex Formation of Chiral Ni(II)-Glycine Complex Glycine->Complex Alkylation Alkylation with CF₃CH₂I Complex->Alkylation AlkylatedComplex Alkylated Ni(II) Complex Alkylation->AlkylatedComplex Disassembly Acidic Disassembly AlkylatedComplex->Disassembly CrudeAA Crude (S)-Amino Acid Hydrochloride Salt Disassembly->CrudeAA RecoveredLigand Recovered Chiral Auxiliary HCl Salt Disassembly->RecoveredLigand Filtration Protection Fmoc Protection (Fmoc-OSu) CrudeAA->Protection FinalProduct Purified (S)-N-Fmoc- 2-amino-4,4,4- trifluorobutanoic acid Protection->FinalProduct RecoveredLigand->Glycine Reuse

Sources

Methodological & Application

Using Ni(II) complex for stereoselective synthesis of fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Fidelity Stereoselective Synthesis of α-Fluorinated Amino Acids Using Chiral Ni(II) Schiff Base Complexes

Audience: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and peptide science.

Introduction: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry and peptide design. Fluorinated amino acids are powerful tools for modulating the properties of peptides and small-molecule drugs, offering enhanced metabolic stability, proteolytic resistance, and tailored hydrophobicity.[1][2] These modifications can profoundly influence the folding, specificity, and therapeutic efficacy of bioactive molecules. However, the stereocontrolled synthesis of these valuable building blocks, particularly on a practical scale, remains a significant challenge.[3][4]

This application note details a robust and highly stereoselective methodology for synthesizing a diverse range of α-fluorinated α-amino acids. The protocol leverages the well-established chemistry of Belokon's chiral Ni(II) complex, a nucleophilic glycine equivalent that enables gram-scale synthesis with exceptional enantiomeric purity (>94% ee).[2][3][4] We will first explore the mechanistic basis for the high stereoselectivity and then provide detailed, field-proven protocols for the synthesis of the precursor complex, diastereoselective alkylation, and subsequent electrophilic fluorination.

Part 1: The Principle of Stereochemical Control

The success of this methodology hinges on the unique square-planar geometry of the Ni(II) complex formed between glycine and a chiral tridentate Schiff base ligand, typically derived from (S)-2-[(N-benzylprolyl)amino]benzophenone ((S)-BPB).[5][6] This rigid complex serves as a chiral template, effectively controlling the trajectory of incoming electrophiles.

Mechanism of Stereoselection:

  • Complex Formation: Glycine condenses with the chiral ligand, and subsequent coordination with Ni(II) salt forms a thermodynamically stable, square-planar complex.

  • Enolate Generation: The α-protons of the glycine moiety become significantly acidic upon complexation. Treatment with a suitable base generates a planar, nucleophilic enolate.

  • Stereodirected Electrophilic Attack: The key to the stereoselectivity lies in the steric shielding provided by the bulky N-benzylproline group of the chiral auxiliary. This group effectively blocks one face of the planar enolate (the si-face), forcing the electrophile (e.g., an alkyl halide or an electrophilic fluorine source) to approach from the less hindered re-face.[1] This directed attack results in the formation of one diastereomer in high excess.

  • Decomplexation: Acidic hydrolysis cleaves the Schiff base, liberating the desired α-substituted amino acid in high enantiomeric purity and allowing for the recovery of the chiral ligand.[5]

The following diagram illustrates the crucial stereodetermining step where the chiral auxiliary dictates the approach of the electrophile.

stereocontrol cluster_main Stereodirecting Ni(II) Complex cluster_shield Steric Shield Enolate Ni(II) Glycine Enolate (Planar) ChiralAux Bulky (S)-BPB Ligand (Blocks si-face) Product Alkylated/Fluorinated Complex (New Stereocenter Formed) Enolate->Product  High Diastereoselectivity Electrophile E+ Electrophile->Enolate  Forced re-face attack

Caption: Steric shielding by the chiral ligand directs electrophilic attack.

Part 2: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Protocol 2.1: Synthesis of the Chiral Ni(II)-Glycine Complex

This procedure describes the formation of the key starting material, the Ni(II) complex of the Schiff base derived from glycine and (S)-2-[(N-benzylprolyl)amino]benzophenone ((S)-BPB).[5][7]

Materials:

  • (S)-2-[(N-benzylprolyl)amino]benzophenone ((S)-BPB)

  • Glycine

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Ligand Formation: In a round-bottom flask, dissolve (S)-BPB (1.0 equiv.) and glycine (1.1 equiv.) in anhydrous methanol.

  • Base Addition: Add powdered KOH (2.0 equiv.) to the solution and stir at 50 °C for 2 hours.[8] The solution will typically change color.

  • Complexation: Add a solution of Ni(NO₃)₂·6H₂O (1.0 equiv.) in methanol to the reaction mixture. A deep red precipitate should form immediately.

  • Stirring and Isolation: Stir the mixture at room temperature for 1 hour.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in DCM and wash with water to remove excess salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The resulting dark red solid complex is often pure enough for the next step. If necessary, it can be purified by column chromatography on silica gel (eluent: DCM/MeOH gradient).

Protocol 2.2: Diastereoselective Synthesis of α-Alkyl-α-Amino Acids (General Procedure)

This protocol serves as a general method for alkylation, which can be followed by fluorination to generate α-fluoro-α-alkyl amino acids.

Materials:

  • Ni(II)-Glycine Complex (from Protocol 2.1)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2-1.5 equiv.)

  • Base (e.g., solid NaOH, DBU)

  • Solvent (e.g., DMF, Acetonitrile)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB), if using biphasic conditions.[9]

Procedure:

  • Reaction Setup: Suspend the Ni(II)-Glycine complex (1.0 equiv.) in the chosen solvent in a flask under a nitrogen atmosphere.

  • Base Addition: Add the base. For solid NaOH, add it directly to the suspension.[5] For a soluble base like DBU, add it dropwise.

  • Electrophile Addition: Add the alkyl halide to the mixture.

  • Reaction: Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).[9]

  • Workup: Dilute the reaction mixture with DCM and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting diastereomeric product complex by column chromatography on silica gel. The diastereomers can often be separated at this stage.

Protocol 2.3: Stereoselective Electrophilic Fluorination

This protocol details the direct fluorination of the Ni(II)-glycine complex enolate to produce α-fluoro-glycine derivatives or the fluorination of an α-alkylated complex to yield α-fluoro-α-alkyl amino acids.

Materials:

  • Ni(II)-Amino Acid Complex (from Protocol 2.1 or 2.2)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv.)

  • Base: Sodium hydride (NaH, 60% dispersion in oil) or Potassium bis(trimethylsilyl)amide (KHMDS)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Expert Insight: The choice of fluorinating agent is critical. NFSI is a mild, stable, and effective electrophilic fluorine source that is commercially available and easy to handle.[10][11][12] It is generally preferred over more aggressive reagents for this transformation.

Procedure:

  • Reaction Setup: In an oven-dried, nitrogen-flushed flask, dissolve the Ni(II)-complex (1.0 equiv.) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add the base (e.g., KHMDS, 1.1 equiv.) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation. The solution will typically undergo a distinct color change.

  • Fluorination: Add a solution of NFSI (1.2 equiv.) in anhydrous THF dropwise to the cold enolate solution.

  • Reaction: Maintain the reaction at -78 °C and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the fluorinated Ni(II) complex.

Protocol 2.4: Decomplexation and Amino Acid Isolation

This final step liberates the target fluorinated amino acid from the chiral auxiliary.

Materials:

  • Purified Fluorinated Ni(II) Complex

  • Hydrochloric acid (HCl), 3-6 M

Procedure:

  • Hydrolysis: Suspend the purified complex in 3 M HCl.

  • Heating: Heat the mixture at reflux (approx. 100 °C) for 4-6 hours. The deep red color of the complex will fade.

  • Auxiliary Recovery: Cool the mixture to room temperature. The chiral ligand ((S)-BPB) can often be recovered by extraction with an organic solvent like DCM.

  • Amino Acid Isolation: The aqueous layer contains the hydrochloride salt of the fluorinated amino acid. Wash the aqueous layer with DCM to remove any remaining organic impurities.

  • Purification: The amino acid can be isolated from the aqueous solution by ion-exchange chromatography or by careful neutralization and crystallization.

Part 3: Data Presentation and Workflow Summary

The power of this methodology is demonstrated by its applicability to a range of substrates, consistently delivering high yields and excellent stereoselectivity.

Table 1: Representative Results for the Synthesis of Fluorinated Amino Acids [1][3][4]

EntrySubstrate (R-group)ProductYield (%)Diastereomeric Excess (de) / Enantiomeric Excess (ee)
1H(S)-α-Fmoc-F-Gly60-70>95% ee
2CH₂Ph(S)-α-Fmoc-F-Phe65-75>98% de
3CH₂CF₃(S)-Fmoc-TfeGly~66>99% ee
4CH(CH₃)₂(S)-α-Fmoc-F-Val55-65>96% de

Yields and de/ee values are representative and may vary based on specific reaction conditions and purification efficiency.

The entire process, from starting materials to the final purified amino acid, can be visualized as a streamlined workflow.

Caption: Overall experimental workflow for fluorinated amino acid synthesis.

Conclusion

The use of chiral Ni(II) Schiff base complexes provides a highly reliable, scalable, and stereocontrolled route to valuable α-fluorinated amino acids.[2][4] The methodology is distinguished by its operational simplicity, the high degree of stereocontrol imparted by the recoverable chiral auxiliary, and its applicability to a diverse range of substrates.[6][8] This makes it an exceptionally powerful tool for researchers in drug discovery and peptide chemistry, enabling the synthesis of unique molecular entities with enhanced therapeutic potential.

References

  • Jamieson, A. G., et al. (2019). A new method for the synthesis of α,α-disubstituted amino acid derivatives. Mentioned in Molecules, 26(15), 4429.
  • Koksch, B., et al. (2022). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 18, 1043–1051. Available at: [Link]

  • Soloshonok, V. A., et al. (2016). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. ACS Omega, 1(5), 943-952. Available at: [Link]

  • Hohmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Available at: [Link]

  • Koksch, B., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10592–10604. Available at: [Link]

  • Liu, H., et al. (2011). Application of Nickel(II) Complexes to the Efficient Synthesis of α- or β-Amino Acids.
  • Soloshonok, V. A., & Han, J. (2014). Gram-scale asymmetric preparation of trifluoroethylglycine (TfeGly). Mentioned in J. Org. Chem., 87(16), 10592-10604.
  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). Available at: [Link]

  • Polshettiwar, V., & Varma, R. S. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Organic & Biomolecular Chemistry, 18, 3927-3949. Available at: [Link]

  • Belokon, Y. N., et al. (2014). NH-type of chiral Ni(II) complexes of glycine Schiff base: design, structural evaluation, reactivity and synthetic applications. Amino Acids, 46(6), 1435-1447. Available at: [Link]

  • Belokon, Y. N., et al. (1988). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 305-312. Available at: [Link]

  • Belokon, Y. N. (2010). Belokon's Ni(II) complex as a chiral masked glycine for the diastereoselective synthesis of 2-substituted 1-aminocyclopropane carboxylic acids. Mentioned in Amino Acids, 41(3), 569-78.
  • Soloshonok, V. A. (2013). Alkylations of Chiral Nickel(II) Complexes of Glycine under Phase-Transfer Conditions.
  • Ahmed, A. A., & Galtima, G. M. (2021). Synthesis and Characterization of Ni(II) Complex with Schiff Base Derived from Benzophenone and 2-Aminophenol. Journal of Chemistry Letters, 2(3), 114–119.
  • Soloshonok, V. A., & Sorochinsky, A. E. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 26(15), 4429. Available at: [Link]

  • ResearchGate. (2021). Nickel (II) Schiff base complexes: Synthesis, characterization and catalytic activity in Kumada-Corriu cross-coupling reactions. Request PDF.
  • Malik, W. U., et al. (1975). Polarographic Behaviour of Ni(II) Complexes with Glycine, Valine, Hippuric Acid & Glutamic Acid. Indian Journal of Chemistry, 13, 1075-1077.
  • Shaker, S. A., & Farina, Y. (2009). Synthesis, Spectral and Biological Studies on Some Mixed Ligand Ni(II) Complexes. E-Journal of Chemistry, 6(S1), S33-S38.
  • Frija, L. M. T., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 148-158. Available at: [Link]

  • Soloshonok, V. A. (2003). Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 68(19), 7544-7550.
  • ResearchGate. (2019). N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. Request PDF.
  • Wang, Y., et al. (2018). Cu(II), Ni(II) complexes derived from chiral Schiff-base ligands: Synthesis, characterization, cytotoxicity, protein and DNA-binding properties. Journal of Inorganic Biochemistry, 183, 154-164. Available at: [Link]

  • ResearchGate. (2018). Synthesis of the chiral Schiff base ligand and the copper(II) complex. Scientific Diagram.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Transformative Impact of Fluorine in Peptide Science

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide and protein engineering, offering a unique avenue to modulate their physicochemical and biological properties.[1] Fluorinated amino acids, when integrated into peptide sequences, can profoundly influence conformation, stability, and bioactivity.[] This has significant implications for drug discovery and development, where peptides are increasingly utilized as therapeutic agents.[3][4] The introduction of fluorine can enhance metabolic stability by shielding susceptible peptide bonds from enzymatic degradation, improve membrane permeability, and fine-tune receptor binding affinity and selectivity.[5][6]

These advantageous modifications stem from the unique properties of the fluorine atom, including its small size, high electronegativity, and the ability of the carbon-fluorine bond to participate in unique non-covalent interactions. This guide provides a comprehensive overview and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing fluorinated amino acids, tailored for researchers, scientists, and professionals in drug development.

The "Why": Causality Behind Incorporating Fluorinated Amino Acids

The decision to incorporate a fluorinated amino acid is driven by the desire to achieve specific, predictable outcomes on the peptide's behavior. Understanding the underlying principles is crucial for rational peptide design.

  • Enhanced Stability: Fluorination, particularly at positions susceptible to enzymatic cleavage, can significantly increase a peptide's half-life in vivo.[7] The strong electron-withdrawing nature of fluorine can alter the electronic properties of the peptide backbone, rendering it less susceptible to hydrolysis by proteases.[7]

  • Conformational Control: The introduction of fluorine can impose specific conformational constraints on the peptide backbone and side chains.[5] For instance, fluorinated proline derivatives can be used to favor either cis or trans amide bond conformations, which is critical for controlling the secondary structure and, consequently, the biological activity of the peptide.[4][5] This has been exploited to stabilize desired structures like β-turns or helical motifs.[5]

  • Modulated Lipophilicity and Permeability: The incorporation of fluorine can increase the lipophilicity of a peptide, which can enhance its ability to cross cellular membranes.[3][5] This is a critical factor for improving the bioavailability of peptide-based drugs.

  • Fine-Tuning Interactions: Fluorine can participate in orthogonal interactions, such as fluorous-fluorous interactions and interactions with aromatic rings, which can be exploited to enhance binding affinity and specificity to biological targets.[5]

  • Probes for Mechanistic Studies: The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe.[] Incorporating ¹⁹F-labeled amino acids allows for detailed conformational analysis and binding studies of peptides and proteins using ¹⁹F NMR spectroscopy, providing valuable insights into their mechanism of action.[][5]

Navigating the Challenges: Key Considerations for SPPS with Fluorinated Amino Acids

While the benefits are substantial, the incorporation of fluorinated amino acids via SPPS presents unique challenges that require careful consideration and optimization of standard protocols. The primary challenge stems from the reduced nucleophilicity of the amino group of the fluorinated amino acid due to the electron-withdrawing effect of the fluorine atoms.[3][8] This can lead to sluggish and incomplete coupling reactions.

Critical Parameters and Recommended Modifications:
ParameterStandard SPPSSPPS with Fluorinated Amino AcidsRationale for Modification
Coupling Reagents Standard carbodiimides (e.g., DIC) with additives (e.g., HOBt) or uronium/aminium salts (e.g., HBTU, HATU).High-activity uronium/aminium salts are strongly recommended (e.g., HATU, HCTU).To overcome the reduced nucleophilicity of the fluorinated amino acid's amine group and drive the coupling reaction to completion.
Coupling Time Typically 30-60 minutes.Extended coupling times (e.g., 2-4 hours or even overnight) may be necessary. Double coupling is often employed.To ensure complete acylation of the deprotected N-terminus of the growing peptide chain.
Reagent Equivalents 2-4 equivalents of amino acid and coupling reagents.A higher excess of the fluorinated amino acid and coupling reagents (e.g., 3-5 equivalents) is often beneficial.To increase the concentration of reactants and favor the forward reaction.
Solvent N,N-Dimethylformamide (DMF) is standard.DMF is generally suitable. For particularly difficult couplings, the use of a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or the addition of a chaotropic salt like LiCl can be beneficial.To improve solvation of the growing peptide chain and disrupt potential secondary structures that may hinder coupling.
Monitoring Qualitative ninhydrin (Kaiser) test.The Kaiser test is still applicable. For critical couplings, quantitative monitoring methods like a small-scale cleavage and LC-MS analysis are recommended.To confirm the completion of the coupling reaction before proceeding to the next cycle, preventing deletion sequences.

Experimental Workflow: A Visual Guide

The following diagram illustrates the modified SPPS cycle for the incorporation of a fluorinated amino acid.

SPPS_Fluorinated_Workflow cluster_resin Resin-Bound Peptide cluster_cycle Modified SPPS Cycle for Fluorinated Amino Acid Resin_Peptide Resin-Peptide-(AA)n-NH-Fmoc Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Peptide->Deprotection Start Cycle Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-F-AA-OH, HATU/HCTU, Base) Extended Time / Double Coupling Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Capping 5. Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Capping->Resin_Peptide Next Cycle Resin-Peptide-(AA)n+1-NH-Fmoc

Sources

Application Notes and Protocols: 19F NMR Spectroscopy with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Biological Insights with the Fluorine Probe

In the landscape of structural biology and drug development, the quest for sensitive and specific probes to elucidate molecular interactions is perpetual. Nuclear Magnetic Resonance (NMR) spectroscopy of the fluorine-19 (¹⁹F) nucleus has emerged as a uniquely powerful tool, offering unparalleled sensitivity and a clear observational window into complex biological systems.[1][2] The ¹⁹F nucleus boasts a 100% natural abundance, a high gyromagnetic ratio (83% of the proton's sensitivity), and a spin-1/2 nucleus, which simplifies spectral analysis.[3] Crucially, fluorine is virtually absent in biological systems, providing a background-free spectrum where the signals of interest can be observed without interference from the cellular milieu.[3][4][5]

The true power of ¹⁹F NMR is unleashed when combined with the site-specific incorporation of fluorinated amino acids into proteins. These modified amino acids serve as minimally perturbing reporters, with the fluorine atom's chemical shift being exquisitely sensitive to its local electronic environment.[1][4] This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and alterations in protein dynamics with remarkable precision.[4][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, applications, and protocols for utilizing ¹⁹F NMR with fluorinated amino acids to probe protein structure, function, and interactions.

I. The Fluorinated Amino Acid Toolkit: Probes for Diverse Applications

The choice of the fluorinated amino acid is critical and depends on the biological question being addressed. Aromatic amino acids are frequently fluorinated due to their common presence in active sites and protein-protein interfaces.[3] However, a variety of fluorinated aliphatic amino acids are also available.[7]

Commonly Used Fluorinated Amino Acids
Fluorinated Amino AcidCommon AbbreviationTypical Application
3-Fluoro-L-tyrosine3-F-TyrProbing electrostatic environments and hydrogen bonding
4-Fluoro-L-phenylalanine4-F-PheGeneral structural probe, sensitive to packing and conformational changes
5-Fluoro-L-tryptophan5-F-TrpReporter for binding events in tryptophan-rich regions
6-Fluoro-L-tryptophan6-F-TrpAlternative tryptophan probe with different electronic properties
L-4-TrifluoromethylphenylalanineSensitive probe for ligand binding and conformational changes
(2S,4S)-5-FluoroleucineReporter for dynamics and interactions in hydrophobic cores

The incorporation of these unnatural amino acids can be achieved through several methods, with the choice of method depending on the desired level of labeling (global or site-specific) and the expression system.

II. Incorporation of Fluorinated Amino Acids into Proteins: Methodologies and Protocols

The successful application of ¹⁹F NMR hinges on the efficient and specific incorporation of fluorinated amino acids into the protein of interest. The two primary strategies are global incorporation using auxotrophic bacterial strains and site-specific incorporation using orthogonal synthetase/tRNA pairs. More recently, methods for direct expression in human cells have been developed.[5][8]

A. Global Incorporation in E. coli using Auxotrophic Strains

This method is suitable when all instances of a particular amino acid type can be replaced with its fluorinated analog. It relies on using an E. coli strain that cannot synthesize a specific amino acid (e.g., tryptophan).

Causality Behind the Protocol:

By growing the auxotrophic strain in a minimal medium lacking the natural amino acid but supplemented with its fluorinated counterpart, the cell's translational machinery is forced to incorporate the unnatural amino acid into the expressed protein.

Experimental Workflow: Global Incorporation

cluster_prep Preparation cluster_expression Expression cluster_harvest Harvesting and Purification prep1 Transform E. coli auxotroph with expression plasmid prep2 Grow starter culture in rich medium prep1->prep2 exp1 Inoculate minimal medium with starter culture prep2->exp1 exp2 Grow cells to mid-log phase (OD600 ~0.6-0.8) exp1->exp2 exp3 Induce protein expression (e.g., with IPTG) and add fluorinated amino acid exp2->exp3 exp4 Continue incubation at reduced temperature (e.g., 18-25°C) for 16-20 hours exp3->exp4 harv1 Harvest cells by centrifugation exp4->harv1 harv2 Lyse cells and purify the fluorinated protein harv1->harv2 cluster_transfection Transfection cluster_labeling Labeling cluster_nmr In-Cell NMR trans1 Transfect human cells (e.g., HEK293T) with expression plasmid trans2 Incubate in normal medium for 24 hours trans1->trans2 lab1 Replace medium with one lacking the natural amino acid and containing the fluorinated amino acid trans2->lab1 lab2 Continue incubation for protein expression and labeling lab1->lab2 nmr1 Harvest cells and prepare for in-cell NMR analysis lab2->nmr1 nmr2 Acquire 1D 19F NMR spectra nmr1->nmr2

Sources

Application Notes and Protocols for the Investigation of (2S)-2-amino-4,4,4-trifluorobutanoic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating (2S)-2-amino-4,4,4-trifluorobutanoic acid as an Enzyme Inhibitor

This compound is a non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug development.[1] Its structure is notable for the presence of a terminal trifluoromethyl group, which significantly alters its electronic properties compared to its natural analogue, L-leucine.[1] The trifluoromethyl group is a well-known bioisostere for an isopropyl group, and its incorporation can enhance metabolic stability and binding affinity of a molecule to its biological target.[2][3]

These characteristics position this compound as a compelling candidate for an enzyme inhibitor, particularly for enzymes that recognize L-leucine or other branched-chain amino acids as substrates. This document provides a comprehensive guide for researchers to explore the inhibitory potential of this compound, with a focus on two promising enzyme classes: Ornithine Aminotransferase (OAT) and cysteine proteases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₄H₆F₃NO₂
Molecular Weight 157.09 g/mol
IUPAC Name This compound
CAS Number 15960-05-1
Appearance White to off-white solid
Solubility Soluble in aqueous solutions

Hypothesized Mechanism of Action

While the precise mechanism of action for this compound is not yet fully elucidated, it is hypothesized to act as a mechanism-based inhibitor. The highly electronegative fluorine atoms of the trifluoromethyl group can facilitate covalent bond formation with nucleophilic residues in the enzyme's active site, leading to irreversible inhibition.

For pyridoxal 5'-phosphate (PLP)-dependent enzymes like ornithine aminotransferase, the amino acid inhibitor can form a Schiff base with the PLP cofactor.[4] Subsequent electronic rearrangements, promoted by the trifluoromethyl group, can lead to the formation of a reactive species that covalently modifies a key active site residue, thereby irreversibly inactivating the enzyme.[5]

In the case of cysteine proteases, the inhibitor may be processed in the active site, leading to the unmasking of an electrophilic center that is subsequently attacked by the catalytic cysteine residue.

G cluster_0 Enzyme Active Site Inhibitor This compound E-I_Complex Enzyme-Inhibitor Complex Inhibitor->E-I_Complex Reversible Binding Enzyme Target Enzyme (e.g., OAT) Enzyme->E-I_Complex Product Product Enzyme->Product Catalysis Inhibited Covalent_Adduct Covalently Modified Enzyme (Inactive) E-I_Complex->Covalent_Adduct Covalent Modification Substrate Natural Substrate Substrate->Enzyme Binding Blocked

Caption: Hypothesized mechanism of irreversible enzyme inhibition.

Potential Enzyme Targets and Therapeutic Applications

Ornithine Aminotransferase (OAT)

Ornithine aminotransferase is a mitochondrial enzyme that plays a crucial role in amino acid metabolism, catalyzing the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and glutamate.[4] OAT is overexpressed in several cancers, including hepatocellular carcinoma (HCC), where it contributes to tumor growth and proliferation.[5][6] Therefore, inhibitors of OAT are being investigated as potential therapeutics for HCC.[7]

Cysteine Proteases

Cysteine proteases are a large family of enzymes involved in various physiological and pathological processes, including protein turnover, immune response, and cancer progression.[8][9] Their dysregulation is implicated in numerous diseases, making them attractive drug targets.[9] The electrophilic nature of intermediates formed from trifluoromethyl-containing compounds makes them potential inhibitors of the nucleophilic cysteine residue in the active site of these proteases.[8]

Experimental Protocols

The following protocols are provided as a starting point for the investigation of this compound as an enzyme inhibitor. It is crucial to note that these are generalized protocols and will likely require optimization for specific experimental conditions.

Protocol 1: In Vitro Inhibition of Ornithine Aminotransferase

This protocol is adapted from established methods for measuring OAT activity and is designed to determine the inhibitory potential and IC50 value of this compound.[10][11]

Materials:

  • Recombinant human Ornithine Aminotransferase (OAT)

  • This compound

  • L-ornithine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Ninhydrin reagent

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Perchloric acid (3.6 N)

  • Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in Tris-HCl buffer.

    • Prepare a reaction cocktail containing 35 mM L-ornithine, 5 mM α-ketoglutarate, and 0.05 mM PLP in 50 mM Tris-HCl (pH 8.0).[11]

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add varying concentrations of this compound to the wells. Include a vehicle control (buffer only).

    • Add the OAT enzyme to each well and pre-incubate for 10 minutes at 37°C.[11]

    • Initiate the reaction by adding the reaction cocktail to each well. The final reaction volume should be 1 ml.[11]

    • Incubate the plate at 37°C for 30 minutes.[11]

  • Detection of Product Formation:

    • Stop the reaction by adding 0.25 ml of 3.6 N perchloric acid to each well.[11]

    • Add 0.25 ml of 2% ninhydrin solution to each well.[11]

    • Heat the plate in a boiling water bath for 15 minutes.[11]

    • Centrifuge the plate to pellet the precipitate.[11]

    • Dissolve the precipitate in 0.5 ml of ethanol, followed by the addition of 0.5 ml of 100 mM Tris-HCl buffer (pH 8.0).[11]

    • Measure the absorbance at 620 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of OAT inhibition for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Reagents Prepare Reagents (Inhibitor, Enzyme, Substrates) Incubation Pre-incubate Enzyme and Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrates Incubation->Reaction Stop Stop Reaction (Perchloric Acid) Reaction->Stop Detection Add Ninhydrin and Heat Stop->Detection Measure Measure Absorbance (620 nm) Detection->Measure Analysis Calculate % Inhibition and IC50 Measure->Analysis

Caption: Workflow for the in vitro OAT inhibition assay.

Protocol 2: Cell Viability Assay in Hepatocellular Carcinoma (HCC) Cells

This protocol utilizes the MTT assay to assess the cytotoxic effects of this compound on a relevant cancer cell line, such as HepG2.[12][13][14]

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium only).

    • Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µl of MTT solution to each well.[13]

    • Incubate the plate for 1-4 hours at 37°C until a purple formazan precipitate is visible.[14]

    • Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.[13]

    • Mix gently to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the inhibitor compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G Seed Seed HCC Cells in 96-well Plate Treat Treat with Inhibitor (Varying Concentrations) Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Dissolve Dissolve Formazan (DMSO) MTT->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Analyze Calculate % Viability and IC50 Read->Analyze

Sources

Application Notes and Protocols for Investigating the Antimicrobial Properties of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorine in Antimicrobial Drug Discovery

The introduction of fluorine into amino acid structures represents a powerful strategy in the development of novel antimicrobial agents. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can significantly alter the physicochemical and biological characteristics of amino acids and the peptides that contain them.[][2][3] These modifications can lead to enhanced metabolic stability, increased lipophilicity for better membrane penetration, and altered conformations that can improve target binding and efficacy.[2][4]

One of the most compelling aspects of fluorinated amino acids (FAAs) is their potential to act as potent enzyme inhibitors.[5] Many FAAs function as mechanism-based inhibitors or "suicide substrates" for essential bacterial enzymes, such as those involved in cell wall biosynthesis.[6][7] For example, the naturally occurring FAA, 4-fluoro-L-threonine, produced by Streptomyces cattleya, exhibits broad-spectrum antibacterial activity.[][8][9] The strategic incorporation of fluorine can also enhance the proteolytic stability of antimicrobial peptides, a significant hurdle in their therapeutic development.[10]

This document provides a comprehensive guide for researchers investigating the antimicrobial properties of novel FAAs. It offers detailed, self-validating protocols for determining antimicrobial efficacy and elucidating potential mechanisms of action, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI).

Part 1: Foundational Analysis - Antimicrobial Susceptibility Testing

The initial and most critical step in evaluating a novel FAA is to determine its antimicrobial activity against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[11]

Causality and Experimental Choices:

  • Broth Microdilution: This method is chosen for its efficiency, scalability (allowing for simultaneous testing of multiple compounds and strains in 96-well plates), and conservation of test compounds. It provides a quantitative measure of antimicrobial activity.

  • Mueller-Hinton Broth (MHB): MHB is the recommended medium by CLSI for routine susceptibility testing of non-fastidious aerobic bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors of common antimicrobial agents.

  • Bacterial Inoculum Standardization: A standardized inoculum is crucial for the reproducibility of MIC results. The final concentration of approximately 5 x 10^5 CFU/mL is high enough to ensure robust growth within the incubation period but low enough to be sensitive to the antimicrobial agent.

  • Controls: The inclusion of positive (no antimicrobial), negative (no bacteria), and sterility controls is essential for validating the experimental results. A known antibiotic is also used as a control to ensure the assay is performing correctly.

Materials:

  • Fluorinated amino acid (FAA) stock solution (e.g., 10 mg/mL in a suitable solvent like sterile deionized water or DMSO; ensure solvent concentration in the final assay is non-inhibitory, typically ≤1%).

  • 96-well sterile, flat-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or densitometer.

  • Microplate reader (optional, for OD600 measurements).

  • Sterile multichannel pipettes and reservoirs.

  • Incubator (35 ± 2 °C).

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1-2 x 10^8 CFU/mL. e. Dilute the adjusted suspension 1:150 in sterile MHB to achieve a concentration of approximately 1 x 10^6 CFU/mL. This will be the working inoculum.

  • Plate Preparation (Serial Dilution): a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Prepare the highest concentration of the FAA to be tested in well 1 by adding 200 µL of a solution that is twice the desired final starting concentration. For example, for a final starting concentration of 128 µg/mL, add 200 µL of a 256 µg/mL solution. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the positive control (growth control) and should contain 100 µL of MHB with no FAA. e. Well 12 will serve as the sterility control and should contain 100 µL of MHB only.

  • Inoculation: a. Add 100 µL of the working bacterial inoculum (from step 1e) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10^5 CFU/mL. b. Do not add bacteria to well 12.

  • Incubation: a. Seal the plate with a breathable film or place it in a container with a loose-fitting lid to prevent evaporation. b. Incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of the FAA at which there is no visible growth (i.e., the well is clear). You can read this by eye or by using a microplate reader to measure the optical density at 600 nm (OD600). A significant reduction in OD600 compared to the positive control indicates inhibition.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12]

Causality and Experimental Choices:

  • Subculturing from MIC wells: This protocol is a direct extension of the MIC assay. It differentiates between bacteriostatic (inhibiting growth) and bactericidal (killing) activity by attempting to regrow bacteria from wells that showed no visible growth.

  • Agar Plating: Transferring a small, defined volume to an agar plate allows for the enumeration of viable cells (colony-forming units, CFUs) remaining after exposure to the FAA.

Materials:

  • MIC plate from Protocol 1.

  • Sterile Mueller-Hinton Agar (MHA) plates.

  • Sterile micropipette and tips.

  • Incubator (35 ± 2 °C).

Step-by-Step Methodology:

  • Subculturing: a. Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth. b. Mix the contents of each selected well thoroughly. c. Using a calibrated loop or pipette, withdraw 10 µL from each of these wells and spot-plate onto a sterile MHA plate. d. Also, plate 10 µL from the positive control well (growth control) to confirm the initial inoculum density.

  • Incubation: a. Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.

  • Reading the MBC: a. Count the number of colonies on each spot. b. The MBC is the lowest concentration of the FAA that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count. For example, if the initial inoculum was 5 x 10^5 CFU/mL, a 99.9% reduction would mean ≤500 CFU/mL.

Data Presentation:

Summarize the MIC and MBC data in a table for clear comparison.

Fluorinated Amino AcidTest OrganismMIC (µg/mL)MBC (µg/mL)
FAA-001S. aureus ATCC 292131632
FAA-001E. coli ATCC 2592232>128
FAA-002S. aureus ATCC 2921388
FAA-002E. coli ATCC 2592264128
Control AntibioticS. aureus ATCC 292130.51
Control AntibioticE. coli ATCC 2592224

Part 2: Elucidating the Mechanism of Action

Understanding how an FAA exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Common mechanisms for amino acid-based antimicrobials include inhibition of cell wall synthesis and disruption of the cell membrane.[6]

Workflow for Mechanism of Action Studies

MOA_Workflow start Active FAA Identified (from MIC/MBC) membrane_disruption Hypothesis 1: Membrane Disruption start->membrane_disruption enzyme_inhibition Hypothesis 2: Enzyme Inhibition start->enzyme_inhibition pi_assay Protocol 3: Bacterial Membrane Permeability Assay (Propidium Iodide) membrane_disruption->pi_assay enzyme_assay Protocol 4: Alanine Racemase Inhibition Assay enzyme_inhibition->enzyme_assay result_pi Result: Increased PI fluorescence? pi_assay->result_pi result_enzyme Result: Inhibition of Alanine Racemase? enzyme_assay->result_enzyme conclusion_membrane Conclusion: Membrane damage is a likely mechanism result_pi->conclusion_membrane Yes conclusion_other Explore other mechanisms (e.g., DNA/protein synthesis) result_pi->conclusion_other No conclusion_enzyme Conclusion: Inhibition of cell wall synthesis is a likely mechanism result_enzyme->conclusion_enzyme Yes result_enzyme->conclusion_other No

Caption: Workflow for Investigating the Mechanism of Action of FAAs.

Protocol 3: Bacterial Membrane Permeability Assay using Propidium Iodide (PI)

This assay determines if the FAA damages the bacterial cell membrane, making it permeable to the fluorescent dye propidium iodide.[13]

Causality and Experimental Choices:

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is therefore commonly used to identify dead cells in a population. An increase in PI fluorescence in a bacterial suspension treated with an FAA indicates membrane damage.

  • Flow Cytometry/Fluorometry: These methods provide a quantitative measure of the fluorescence intensity of the bacterial population, allowing for a dose-dependent analysis of membrane damage.

Materials:

  • Bacterial culture grown to mid-log phase.

  • FAA at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water).

  • PBS or saline.

  • Centrifuge.

  • Fluorometer or flow cytometer.

Step-by-Step Methodology:

  • Bacterial Preparation: a. Grow a culture of the test bacteria to mid-logarithmic phase (OD600 ≈ 0.4-0.6). b. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). c. Wash the cells twice with sterile PBS or saline and resuspend in the same buffer to an OD600 of 0.2.

  • Treatment: a. Aliquot the bacterial suspension into microfuge tubes or a 96-well plate. b. Add the FAA at the desired final concentrations. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (buffer only). c. Incubate at 37 °C for a defined period (e.g., 30, 60, 120 minutes).

  • Staining and Measurement: a. Add PI to each sample to a final concentration of 1-5 µg/mL. b. Incubate in the dark at room temperature for 5-10 minutes. c. Measure the fluorescence using a fluorometer (excitation ~535 nm, emission ~617 nm) or analyze the cell population by flow cytometry.

  • Data Analysis: a. Compare the fluorescence intensity of the FAA-treated samples to the negative control. A significant, dose-dependent increase in fluorescence indicates membrane permeabilization.

Protocol 4: Alanine Racemase Inhibition Assay

Alanine racemase is a crucial enzyme in bacteria for the synthesis of D-alanine, an essential component of the peptidoglycan cell wall.[6] Its absence in eukaryotes makes it an attractive drug target.

Causality and Experimental Choices:

  • Coupled Enzyme Assay: This is a common and sensitive method to measure enzyme activity. The product of the first reaction (D-alanine from L-alanine by alanine racemase) becomes the substrate for a second enzyme (D-amino acid oxidase), which produces a detectable product (hydrogen peroxide). The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.[14][15]

Materials:

  • Purified alanine racemase.

  • L-alanine (substrate).

  • Pyridoxal 5'-phosphate (PLP, cofactor).

  • D-amino acid oxidase.

  • Horseradish peroxidase (HRP).

  • Chromogenic substrate (e.g., 4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline).[14]

  • FAA (potential inhibitor).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • 96-well plate.

  • Microplate reader.

Step-by-Step Methodology:

  • Reaction Setup: a. In a 96-well plate, prepare a reaction mixture containing the reaction buffer, L-alanine, PLP, D-amino acid oxidase, HRP, and the chromogenic substrate. b. Add the FAA at various concentrations to the appropriate wells. Include a positive control (a known alanine racemase inhibitor, if available) and a negative control (no inhibitor). c. Pre-incubate the mixture with the purified alanine racemase for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37 °C) to allow the inhibitor to bind.

  • Initiate Reaction: a. Initiate the reaction by adding the substrate, L-alanine.

  • Measurement: a. Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 550 nm) over time using a microplate reader in kinetic mode.[14]

  • Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves. b. Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] * 100 against the inhibitor concentration. c. Determine the IC₅₀ value, which is the concentration of the FAA that causes 50% inhibition of the enzyme activity.

Part 3: Synthesis of a Representative Fluorinated Amino Acid

The synthesis of FAAs is a complex field, often requiring specialized reagents and multi-step procedures.[13] Below is a conceptual overview of a synthetic route for 4-fluoro-L-threonine, a naturally occurring antimicrobial FAA.[8][16][17][18]

Conceptual Synthetic Workflow for 4-Fluoro-L-Threonine

Synthesis_Workflow start Protected Serine Derivative oxidation Oxidation of side chain (e.g., Swern or Dess-Martin) start->oxidation wittig Wittig Olefination (to introduce vinyl group) oxidation->wittig asymmetric_dihydroxylation Asymmetric Dihydroxylation (e.g., Sharpless) wittig->asymmetric_dihydroxylation protection Selective Protection of Primary Hydroxyl asymmetric_dihydroxylation->protection fluorination Nucleophilic Fluorination (e.g., with DAST or Deoxofluor) protection->fluorination deprotection Global Deprotection fluorination->deprotection final_product 4-Fluoro-L-Threonine deprotection->final_product

Caption: A conceptual synthetic route to 4-Fluoro-L-Threonine.

Note: The actual synthesis involves multiple protection and deprotection steps and requires careful control of stereochemistry. Researchers should consult detailed synthetic organic chemistry literature for specific reaction conditions and purification procedures.[16][17]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial investigation of the antimicrobial properties of fluorinated amino acids. By systematically determining MIC and MBC values and exploring potential mechanisms of action, researchers can effectively identify promising lead compounds. The unique properties conferred by fluorine make FAAs a rich area for the discovery of new antimicrobials to combat the growing threat of antibiotic resistance. Future work should focus on optimizing the identified lead compounds to enhance their potency and selectivity, evaluating their efficacy in more complex models (e.g., biofilms and in vivo infection models), and exploring their potential for incorporation into antimicrobial peptides to create next-generation therapeutics.

References

  • Salwiczek, M., et al. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society. Available at: [Link]

  • Wencewicz, T. A., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Zhou, Y., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments. Available at: [Link]

  • Salwiczek, M., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. Available at: [Link]

  • Uprety, B., et al. (2024). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. International Journal of Molecular Sciences. Available at: [Link]

  • Moore, C. L., & Silverman, R. B. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. Available at: [Link]

  • CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Wang, C., et al. (2019). Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. Current Microbiology. Available at: [Link]

  • Arnone, A., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega. Available at: [Link]

  • Dziuganowska, Z. A., et al. (2017). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. The minimum bactericidal concentration of antibiotics. Available at: [Link]

  • Drug Discovery and Development International. (2024). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Gillis, E. P., et al. (2023). Future challenges and opportunities with fluorine in drugs?. Journal of Medicinal Chemistry. Available at: [Link]

  • Arnone, A., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Publications. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Briscoe, J., et al. (2018). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Molecules. Available at: [Link]

  • Chang, Z., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. Available at: [Link]

  • Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE. Available at: [Link]

  • Feng, Z., et al. (2014). Gram-Positive Antimicrobial Activity of Amino Acid-Based Hydrogels. Advanced Healthcare Materials. Available at: [Link]

  • Arnone, A., et al. (2021). (PDF) 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ResearchGate. Available at: [Link]

  • An, B., & Montclare, J. K. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Kumar, K., et al. (2020). Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. Future Medicinal Chemistry. Available at: [Link]

  • dos Santos, H. L., et al. (2025). 2.7. Minimum Bactericidal Concentration (MBC) Assay. Bio-protocol. Available at: [Link]

  • ResearchGate. (2024). How to assess bacterial permeability?. Available at: [Link]

  • Salwiczek, M., et al. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]

  • Ivanova, G., & Yordanov, D. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • ResearchGate. Assays for screening alanine racemase-specific inhibitors. Alanine... | Download Scientific Diagram. Available at: [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Perell, G. T., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. Available at: [Link]

  • Ni, K., & Hu, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (2015). Fluorination Methods for Drug Discovery and Development. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

  • Doyle, L., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, H., et al. (2023). Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model. Molecules. Available at: [Link]

  • Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS ONE. Available at: [Link]

  • Pharmaceutical Technology. (2015). Overcoming Challenges in Fluorine-Based Chemistry. Available at: [Link]

  • Johnson, M. B., & Criss, A. K. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Journal of Visualized Experiments. Available at: [Link]

  • Pompilio, A., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]

  • Azam, M. A., & Jayaram, S. (2016). Inhibitors of alanine racemase enzyme: A review. ResearchGate. Available at: [Link]

  • Arnone, A., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega. Available at: [Link]

  • Wikipedia. 4-Fluoro-L-threonine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation of Glycine Schiff Base Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the alkylation of glycine Schiff base complexes. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of non-canonical amino acids. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of successful alkylation strategies.

Q1: What is the core principle behind the alkylation of glycine Schiff bases?

The process is a powerful method for synthesizing α-amino acids. It hinges on the chemical activation of the α-carbon of glycine. The Schiff base, typically formed from a glycine ester and a ketone (like benzophenone) or an aldehyde, serves as a crucial protecting group for the amine. More importantly, the imine group acidifies the α-protons, making them susceptible to deprotonation by a suitable base. This generates a stabilized carbanion (an enolate equivalent), which then acts as a nucleophile, attacking an alkyl halide (or another electrophile) to form a new carbon-carbon bond. Subsequent hydrolysis of the imine and ester groups liberates the desired α-amino acid.[1][2]

Q2: I need to synthesize a mono-alkylated amino acid. How do I avoid the dialkylated byproduct?

This is one of the most critical challenges, and the solution lies in the choice of your Schiff base.

  • The Problem with Aldimines: Schiff bases derived from aldehydes (aldimines) are prone to dialkylation. The reason is rooted in acidity (pKa). After the first alkylation, the remaining α-proton on the mono-alkylated aldimine has a pKa that is very similar to the starting glycine aldimine.[3][4] Consequently, the base can easily deprotonate the mono-alkylated product, leading to a second alkylation.

  • The Solution with Ketimines: The use of a benzophenone ketimine, Ph₂C=NCH₂CO₂R, is the standard and highly effective solution. The steric bulk of the two phenyl groups on the imine carbon makes the mono-alkylated product significantly less acidic than the starting material.[5] This acidity difference ensures that the base selectively deprotonates the starting material, leading to excellent yields of the mono-alkylated product while suppressing dialkylation.[3][4]

Q3: What is Phase-Transfer Catalysis (PTC) and why is it so common for this reaction?

Phase-Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants located in different, immiscible phases (e.g., a solid or aqueous phase and an organic phase). In this context, the glycine Schiff base and the alkyl halide are in an organic solvent, while the base (like NaOH or KOH) is often a solid or an aqueous solution.

A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, R₄N⁺X⁻), transports the enolate anion from the solid/aqueous phase into the organic phase where the reaction with the alkyl halide can occur.[5]

Causality: The deprotonation occurs at the interface of the two phases. The resulting Schiff base anion forms an ion pair with the quaternary ammonium cation [Q⁺A⁻]. This ion pair is soluble in the organic phase, allowing it to react with the electrophile.[5] This method is popular because it uses simple, inexpensive bases and avoids the need for strictly anhydrous conditions or cryogenic temperatures often required for strong bases like LDA.[5][6]

Q4: How can I perform an asymmetric alkylation to get an enantiomerically enriched product?

Achieving stereocontrol is crucial for drug development. There are two primary strategies:

  • Chiral Phase-Transfer Catalysis: This is an elegant organocatalytic approach where a chiral, non-racemic phase-transfer catalyst is used. Catalysts derived from Cinchona alkaloids are the most common and successful.[7][8] The chiral catalyst forms a diastereomeric ion pair with the prochiral enolate, and this chiral environment directs the alkylating agent to attack one face of the enolate preferentially, resulting in an enantiomeric excess (ee).

  • Chiral Auxiliaries: In this strategy, the glycine Schiff base itself is made chiral by incorporating a chiral auxiliary. A well-established method involves forming a Nickel(II) complex of a Schiff base derived from glycine and a chiral ligand, such as one containing a (S)-N-benzylproline moiety.[2][9] The rigid, planar structure of the Ni(II) complex blocks one face of the glycine α-carbon, forcing the alkyl halide to approach from the less hindered side, thus achieving high diastereoselectivity.[2] The auxiliary can be recovered after the reaction and hydrolysis of the product.[9]

Q5: What are the standard conditions for deprotecting the final amino acid?

After successful alkylation, the Schiff base protecting group is typically removed by acidic hydrolysis. Treating the alkylated Schiff base ester with aqueous acid (e.g., 1-3 M HCl) at room temperature or with gentle heating will hydrolyze both the imine and the ester, yielding the hydrochloride salt of the desired amino acid.[9] The benzophenone byproduct can then be easily removed by extraction with an organic solvent.

Section 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s) & Explanation
Low or No Reaction Yield 1. Ineffective Deprotonation: The base is not strong enough or is not accessible to the substrate.For PTC: Use a more concentrated aqueous base (e.g., 50% NaOH) or switch to powdered, solid KOH. Ensure vigorous stirring to maximize the interfacial area.[8][9] • For Anhydrous Conditions: If using LDA, ensure all reagents and solvents are scrupulously dry and the reaction is kept under an inert atmosphere (N₂ or Ar).
2. Poorly Reactive Electrophile: The C-X bond of the alkyl halide is too strong.• The reactivity order is R-I > R-Br > R-Cl. If using an alkyl chloride with low reactivity, consider converting it to the corresponding bromide or iodide via a Finkelstein reaction.
3. Inefficient Phase Transfer: The catalyst is degraded, used in insufficient quantity, or is not effective for the specific substrate.• Use a fresh bottle of the quaternary ammonium salt (typically 5-10 mol%). • For challenging substrates, consider catalysts with greater lipophilicity.
Unwanted Dialkylation 1. Incorrect Schiff Base: Use of an aldimine instead of a ketimine.The most reliable solution is to switch to the benzophenone (ketimine) derivative of the glycine ester. The acidity of the mono-alkylated product is significantly lower than the starting material, preventing the second deprotonation.[3][4][5]
2. Reaction Conditions Too Forcing: High temperature or prolonged reaction time.• Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. • Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor mono-alkylation kinetically.
Low Enantioselectivity (ee) 1. Suboptimal Chiral Catalyst/Solvent System: The catalyst may not provide sufficient stereochemical discrimination.• Screen different chiral PTCs. Cinchona alkaloid-derived catalysts are a good starting point.[8] • Solvent choice is critical. Non-polar solvents like toluene or CH₂Cl₂ often provide higher enantioselectivity than polar solvents.
2. "Background" Achiral Reaction: The uncatalyzed reaction is competing with the desired chiral pathway.• Ensure the base is not soluble in the organic phase. Using solid KOH or K₂CO₃ can minimize the achiral pathway by forcing the reaction through the PTC cycle.
3. Product Racemization: The product's stereocenter is epimerized after formation.• This is generally not a problem under standard PTC conditions.[5] However, avoid unnecessarily harsh workup conditions (e.g., prolonged heating with strong base).
Ester Hydrolysis 1. Base-Mediated Saponification: The ester group is sensitive to the basic conditions, especially with aqueous bases.Use a tert-butyl ester instead of a methyl or ethyl ester. The steric hindrance of the t-butyl group makes it highly resistant to base-catalyzed hydrolysis.[5] • Use solid, powdered K₂CO₃ or KOH as the base to minimize the amount of water present.[7]

Section 3: Data & Protocols

Data Summary Tables

Table 1: Comparison of Schiff Base Types for Alkylation

Schiff Base TypeStructure ExampleKey FeaturePrimary Use CaseRisk Factor
Ketimine Ph₂C=NCH₂CO₂EtHindered, product is less acidic than starting material.[5]Selective Mono-alkylation Slower reaction rates compared to aldimines.
Aldimine ArCH=NCH₂CO₂EtLess hindered, product acidity is similar to starting material.[3][4]Dialkylation to form α,α-disubstituted amino acids.[7]Uncontrolled formation of dialkylated product when mono-alkylation is desired.[4]

Table 2: General Guide to Reaction Conditions (PTC Method)

ParameterRecommendationRationale & Key Considerations
Solvent Toluene, Dichloromethane (DCM)Non-polar solvents generally give better stereoselectivity in asymmetric variants. DCM is a common choice for its good solvent properties.
Base Solid, powdered KOH or 50% aq. NaOHSolid bases minimize water, reducing ester hydrolysis. Concentrated aqueous base provides a strong driving force for deprotonation at the interface.
Catalyst Tetrabutylammonium Bromide (TBAB) (achiral) or O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (asymmetric)1-10 mol%. The choice of chiral catalyst is critical for achieving high ee and may require screening.
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity (both mono- vs. di-alkylation and enantioselectivity) but will slow the reaction rate.
Ester Group tert-Butyl (tBu)Highly recommended to prevent saponification, especially when using aqueous bases.[5]
Experimental Protocols
Protocol 1: General Asymmetric Alkylation via Phase-Transfer Catalysis

This protocol is a representative example for the benzylation of N-(diphenylmethylene)glycine tert-butyl ester.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv), the chiral phase-transfer catalyst (e.g., a Maruoka or Lygo catalyst, 0.02 equiv), and toluene (approx. 0.2 M concentration relative to the substrate).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: Add benzyl bromide (1.1 equiv). Begin vigorous stirring.

  • Base Addition: Add finely powdered potassium hydroxide (KOH) (4.0 equiv) portion-wise over 10 minutes. Vigorous stirring is essential for solid-liquid PTC.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete in 2-6 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure, alkylated Schiff base.

Protocol 2: Deprotection to Yield the Final Amino Acid
  • Hydrolysis: Dissolve the purified alkylated Schiff base from Protocol 1 in a suitable solvent like diethyl ether or methanol.

  • Acidification: Add 3 M aqueous HCl (a slight excess, ~2-3 equiv) and stir the biphasic mixture vigorously at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC.

  • Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. The product (amino acid hydrochloride) will be in the aqueous layer. Wash the aqueous layer with diethyl ether (2x) to remove the benzophenone byproduct.

  • Isolation: The aqueous solution containing the pure amino acid hydrochloride can be concentrated in vacuo or used directly in subsequent steps.

Section 4: Visualizations

Experimental Workflow Diagram

This diagram outlines the complete process from starting materials to the final product.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Alkylation (PTC) cluster_2 Step 3: Deprotection GlycineEster Glycine Ester (e.g., t-Butyl) Benzophenone Benzophenone Imine SchiffBase N-(Diphenylmethylene) Glycine Ester AlkylatedSB Alkylated Schiff Base SchiffBase->AlkylatedSB Deprotonation & Nucleophilic Attack Base Base (e.g., KOH) AlkylHalide Alkyl Halide (R-X) PTC Chiral PTC FinalAA Final α-Amino Acid (Hydrochloride Salt) AlkylatedSB->FinalAA Acidic Hydrolysis Acid Aqueous Acid (e.g., HCl)

Caption: Overall workflow for asymmetric amino acid synthesis.

Phase-Transfer Catalysis Mechanism

This diagram illustrates how the catalyst shuttles the anion between phases.

PTC_Mechanism cluster_Organic Organic Phase cluster_Interface cluster_Aqueous Aqueous/Solid Phase SB_org Schiff Base (SB-H) Q_SB_org [Q⁺][SB⁻] (Ion Pair) SB_org->Q_SB_org Deprotonation by OH⁻ at interface RX_org Alkyl Halide (R-X) Prod_org Product (SB-R) RX_org->Prod_org Prod_org->Prod_org Q_SB_org->Prod_org Alkylation Interface_node MOH_aq Base (M⁺OH⁻) QX_aq Catalyst (Q⁺X⁻) QX_aq->Q_SB_org Ion Exchange

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Troubleshooting Logic: Low Yield

A decision tree to diagnose the cause of poor reaction yields.

Troubleshooting Start Problem: Low Reaction Yield CheckSM Is Starting Material Consumed (by TLC)? Start->CheckSM YesSM Yes CheckSM->YesSM NoSM No CheckSM->NoSM Cause_Decomp Cause_Decomp YesSM->Cause_Decomp Probable Cause: Product Decomposition/ Side Reactions Cause_Base Cause_Base NoSM->Cause_Base Probable Cause: Ineffective Deprotonation Cause_RX Cause_RX NoSM->Cause_RX Probable Cause: Poor Electrophile Sol_Base1 Increase Base Strength/ Concentration or Use Powdered Base Cause_Base->Sol_Base1 Solution 1 Sol_Stir Ensure Vigorous Stirring Cause_Base->Sol_Stir Solution 2 Sol_RX Switch to More Reactive Halide (R-I > R-Br) Cause_RX->Sol_RX Solution Sol_Temp Lower Reaction Temperature Cause_Decomp->Sol_Temp Solution 1 Sol_Workup Check Workup Procedure for Losses Cause_Decomp->Sol_Workup Solution 2

Sources

Technical Support Center: Production of Enantiopure Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of enantiopure fluorinated amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up the production of these valuable compounds. We understand that while fluorinated amino acids offer significant advantages in medicinal chemistry and protein engineering, their synthesis on a larger scale presents unique challenges.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during your experimental work.

Section 1: Asymmetric Synthesis Strategies & Troubleshooting

The asymmetric synthesis of fluorinated amino acids is a cornerstone of their production, yet fraught with challenges when moving from milligram to gram or even kilogram scale. This section addresses common hurdles in achieving high yield and enantioselectivity.

FAQ 1: My asymmetric fluorination reaction is not scalable. What are the common pitfalls and how can I address them?

Answer:

Scaling up asymmetric fluorination reactions often reveals issues that are not apparent at the bench scale. Here’s a breakdown of common problems and potential solutions:

  • Reagent Stoichiometry and Addition: At a larger scale, localized concentration gradients during reagent addition can lead to side reactions and reduced enantioselectivity.

    • Troubleshooting:

      • Slow, Controlled Addition: Employ a syringe pump for the slow, continuous addition of the fluorinating agent. This maintains a low instantaneous concentration of the reagent, minimizing side reactions.

      • Efficient Stirring: Ensure vigorous and efficient stirring to maintain homogeneity throughout the reaction vessel. For larger volumes, consider mechanical overhead stirring instead of magnetic stir bars.

  • Temperature Control: Exothermic reactions can lead to localized "hot spots" in a large reactor, which can significantly impact selectivity.

    • Troubleshooting:

      • Jacketed Reactor: Utilize a jacketed reactor with a circulating cooling system to maintain a consistent internal temperature.

      • Internal Temperature Probe: Monitor the internal reaction temperature directly, rather than relying on the bath temperature, for more accurate control.

  • Catalyst Activity and Loading: Catalyst efficiency can decrease on a larger scale due to impurities in reagents or solvents, or issues with mass transfer.

    • Troubleshooting:

      • Catalyst Screening: Re-evaluate the optimal catalyst and its loading at the desired scale. Sometimes, a more robust catalyst is needed for larger-scale production.

      • Inert Atmosphere: Ensure a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation, especially when using transition-metal catalysts.[4]

Workflow for Scaling Up Asymmetric Fluorination

G cluster_0 Bench Scale (mg) cluster_1 Pilot Scale (g) cluster_2 Production Scale (kg) A Initial Reaction Optimization B High ee% and Yield (e.g., >95% ee, >80% yield) A->B C Initial Scale-Up Attempt B->C Scale-up D Decreased ee% and/or Yield C->D E Troubleshooting D->E F Implement Slow Addition & Improved Temp. Control E->F G Re-optimize Catalyst Loading E->G H Process Validation F->H Process Optimization G->H I Consistent High ee% and Yield H->I

Caption: A workflow for troubleshooting scalability issues in asymmetric fluorination.

FAQ 2: I am using a chiral Ni(II) complex for asymmetric synthesis, but the diastereoselectivity drops upon scale-up. Why is this happening?

Answer:

Chiral Ni(II) complexes are powerful tools for the gram-scale synthesis of fluorinated amino acids, often providing high enantiopurity (>94% ee).[5][6][7] However, maintaining high diastereoselectivity during scale-up can be challenging.

  • Cause: The diastereoselectivity of this reaction is highly dependent on the precise coordination geometry of the nickel complex. Any deviation from the optimal conditions can lead to a mixture of diastereomers.

  • Troubleshooting:

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Trace amounts of water can hydrolyze the complex and disrupt the chiral environment.

    • Base Selection and Equivalents: The choice of base and its stoichiometry are critical. A slight excess or deficit of the base can alter the reaction pathway. Re-titrate your base solution before use.

    • Reaction Time and Temperature: Monitor the reaction progress closely. Extending the reaction time unnecessarily can lead to epimerization of the desired product.

ParameterBench Scale (mg)Pilot Scale (g)Key Consideration for Scale-Up
Solvent Volume 1-10 mL100 mL - 1 LEnsure adequate stirring and heat transfer.
Reaction Time 2-12 hours12-24 hoursMonitor by TLC or LC-MS to avoid over-reaction.
Typical Yield 85-95%70-85%Yields may decrease slightly on scale-up.[8]
Typical ee% >98%>94%Maintain strict control over reaction parameters.[5][6]

Section 2: Enzymatic Resolution and Biocatalysis

Enzymatic methods offer a green and highly selective alternative for producing enantiopure fluorinated amino acids. However, scaling up these biotransformations comes with its own set of challenges.

FAQ 3: My enzymatic resolution of a racemic fluorinated amino acid is inefficient at higher substrate concentrations. What can I do to improve it?

Answer:

Enzymatic resolutions are highly effective for separating enantiomers, but their efficiency can be hampered at higher concentrations due to substrate or product inhibition.[9][10]

  • Substrate Inhibition: High concentrations of the fluorinated amino acid can bind to the enzyme in a non-productive manner, reducing its catalytic activity.

    • Troubleshooting:

      • Fed-Batch Approach: Instead of adding all the substrate at once, a fed-batch strategy where the substrate is added incrementally can maintain a low, optimal substrate concentration.

      • Enzyme Immobilization: Immobilizing the enzyme on a solid support can sometimes reduce substrate inhibition and allows for easier separation of the enzyme from the reaction mixture.

  • Product Inhibition: The desired enantiomer or the by-product can inhibit the enzyme, slowing down the reaction as it progresses.

    • Troubleshooting:

      • In Situ Product Removal: Implement a strategy to remove the product as it is formed. This could involve selective precipitation, extraction, or the use of a biphasic system.

      • pH Control: The production of an amino acid can change the pH of the medium, affecting enzyme activity. Use a pH-stat or a robust buffer system to maintain the optimal pH.

Workflow for Optimizing Enzymatic Resolution

G cluster_0 Initial Batch Reaction cluster_1 Troubleshooting cluster_2 Optimized Process A High Substrate Concentration B Low Conversion and/or Reaction Rate A->B C Identify Inhibition (Substrate or Product) B->C D Implement Fed-Batch Substrate Addition C->D E Develop In Situ Product Removal C->E F High Conversion and Productivity D->F E->F

Caption: A troubleshooting workflow for overcoming inhibition in enzymatic resolutions.

Section 3: Purification and Analysis

Obtaining the final, highly pure enantiomer requires robust purification and accurate analytical methods. This section addresses common issues in these final, critical steps.

FAQ 4: I am struggling with the chromatographic separation of fluorinated amino acid enantiomers. What are my options?

Answer:

The separation of enantiomers, especially at a preparative scale, is a significant challenge. The choice of chiral stationary phase (CSP) and mobile phase is crucial.[11][12][13]

  • Method Development:

    • Chiral Stationary Phases (CSPs): A variety of CSPs are available. For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are often effective.[11]

    • Mobile Phase Optimization: Systematically screen different mobile phases. A mixture of an alcohol (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane) is a good starting point. The addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly improve resolution.

  • Scale-Up Considerations:

    • Loading Capacity: Overloading the column is a common cause of poor separation on a larger scale. Determine the optimal loading capacity on a smaller analytical column before scaling up.

    • Supercritical Fluid Chromatography (SFC): For larger-scale purifications, consider SFC. It often provides faster separations and uses less solvent compared to HPLC, making it a more environmentally friendly and cost-effective option.

CSP TypeCommon ApplicationsMobile Phase Considerations
Polysaccharide-based Broad applicability for many chiral compounds.Normal phase (Hexane/Alcohol) or reversed-phase.
Cyclodextrin-based Good for inclusion complex formation.Reversed-phase (Acetonitrile/Water or Methanol/Water).
Zwitterionic Specifically designed for free amino acids.[14]Organic/aqueous mixtures with additives.[14]

References

  • Hohmann, T., Dyrks, M., Chowdhary, S., Weber, M., Nguyen, D., Moschner, J., & Koksch, B. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Hohmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ResearchGate. [Link]

  • Naulet, F., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry. [Link]

  • Gimenez, D., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal. [Link]

  • Qiu, X.-L., & Qing, F.-L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. Synthesis. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. [Link]

  • Li, Z., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules. [Link]

  • Hohmann, T., et al. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]

  • Wilkinson, S., Koksch, B., & Seeberger, P. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]

  • Müll, M., et al. (2023). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. RSC Chemical Biology. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • Fustero, S., et al. (2009). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry. [Link]

  • Wang, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. Synthetic and Systems Biotechnology. [Link]

  • Brigaud, T., et al. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

  • Wu, J., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. [Link]

  • Champagne, P. A., et al. (2015). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry. [Link]

  • Hollingworth, C., & Gouverneur, V. (2017). Strategies Towards Challenging Fluorination Reactions. In C-H and C-X Bond Functionalization. [Link]

  • Koksch, B., et al. (2007). Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. Amino Acids. [Link]

  • Bobbio, C., & Gouverneur, V. (2006). Catalytic asymmetric fluorinations. Organic & Biomolecular Chemistry. [Link]

  • Lectka, T. (2018). Catalytic, Enantioselective Fluorination Reactions. Organic Reactions. [Link]

  • Wang, Y., et al. (2024). Chemoenzymatic Synthesis of Fluorinated l-α-Amino Acids. ACS Catalysis. [Link]

  • Il-Augustin, M., & Mangelings, D. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules. [Link]

  • World Research Awards. (2025). Unlocking the Secrets of Enantioselective Fluorination! #worldresearchawards #Analyticalchemistry. YouTube. [Link]

  • Funabiki, K., et al. (2004). First catalytic asymmetric synthesis of β-amino-β-polyfluoroalkyl ketones via proline-catalysed direct asymmetric carbon–carbon bond formation reaction of polyfluoroalkylated aldimines. Chemical Communications. [Link]

  • Wang, Y.-F., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. Organic Letters. [Link]

  • Armstrong, D. W. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society. [Link]

  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of (2S)-2-amino-4,4,4-trifluorobutanoic Acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-4,4,4-trifluorobutanoic acid, a fluorinated analog of the naturally occurring amino acid L-norvaline, is a compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can profoundly alter the physicochemical properties of bioactive molecules, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. As such, the precise and unambiguous characterization of this chiral building block is paramount for its effective utilization in the synthesis of novel therapeutics.

This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation and verification of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and compare the nature and utility of the data obtained from each.

The Subject Molecule: this compound

PropertyValueSource
Molecular Formula C₄H₆F₃NO₂[1]
Molecular Weight 157.09 g/mol [2]
IUPAC Name This compound[1]
Synonyms (S)-2-Amino-4,4,4-trifluorobutyric acid, H-L-Ala(CF3)-OH[1]

The presence of a trifluoromethyl group and a chiral center at the α-carbon necessitates a multi-faceted analytical approach to confirm both the covalent structure and the stereochemical integrity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is an unparalleled technique for elucidating the precise structural connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, proximity, and coupling of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive characterization.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (amine and carboxylic acid). D₂O is often a good choice for amino acids due to their polarity.

  • Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for aqueous solutions or tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans to achieve an adequate signal-to-noise ratio, the relaxation delay to ensure quantitative analysis if needed, and the spectral width to encompass all proton signals.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is standardly applied to simplify the spectrum to a series of single peaks for each unique carbon.

  • ¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance, making this a relatively quick experiment. The large chemical shift dispersion of ¹⁹F provides high sensitivity to the local electronic environment.

  • 2D NMR (Optional but Recommended): For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons can be invaluable.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Dry Compound Dissolve Dissolve & Transfer to NMR Tube Sample->Dissolve Solvent Deuterated Solvent (e.g., D₂O) Solvent->Dissolve Standard Internal Standard (e.g., TSP) Standard->Dissolve NMR_Tube Sample in NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1 ¹H NMR Spectrometer->H1 C13 ¹³C NMR Spectrometer->C13 F19 ¹⁹F NMR Spectrometer->F19 TwoD 2D NMR (COSY, HSQC) Spectrometer->TwoD Processing Fourier Transform & Phasing H1->Processing C13->Processing F19->Processing TwoD->Processing Analysis Peak Picking & Integration Processing->Analysis Assignment Structural Assignment Analysis->Assignment

Figure 1: Experimental workflow for NMR analysis.
Interpreting the NMR Data

Expected ¹H NMR Spectral Data:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
Hα (C2-H)~3.5 - 4.0MultipletJHα-HβAdjacent to the electron-withdrawing amino and carboxyl groups.
Hβ (C3-H₂)~2.5 - 3.0MultipletJHβ-Hα, JHβ-FDiastereotopic protons due to the adjacent chiral center, coupled to both Hα and the fluorine atoms.
-NH₂VariableBroad singlet-Exchangeable proton, position and shape are solvent and concentration-dependent.
-COOHVariableBroad singlet-Exchangeable proton, often not observed in D₂O due to exchange.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (ppm)Rationale
C1 (-COOH)~170 - 180Typical chemical shift for a carboxylic acid carbon.
C2 (α-carbon)~50 - 60Shielded by the nitrogen atom.
C3 (β-carbon)~35 - 45Influenced by the electron-withdrawing CF₃ group.
C4 (-CF₃)~120 - 130Quartet due to coupling with the three fluorine atoms (¹JCF).

Expected ¹⁹F NMR Spectral Data:

FluorineExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
-CF₃~ -60 to -80 (rel. to CFCl₃)TripletJF-HβThe three equivalent fluorine atoms are coupled to the two adjacent protons on C3.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and, through fragmentation analysis, offers insights into its structural components. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that allows for the observation of the intact molecular ion.

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1-10 µM) in a solvent compatible with ESI, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.

2. Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺. The accurate mass measurement from a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides information about the structural fragments of the molecule.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Sample_MS Dry Compound Dilute Prepare Dilute Solution Sample_MS->Dilute Solvent_MS ESI-compatible Solvent Solvent_MS->Dilute Solution Dilute Solution Dilute->Solution Mass_Spec Mass Spectrometer (ESI) Solution->Mass_Spec Full_Scan Full Scan MS Mass_Spec->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS Isolate [M+H]⁺ Spectrum_Analysis Analyze Spectra Full_Scan->Spectrum_Analysis MSMS->Spectrum_Analysis MW_Confirm Confirm Molecular Weight Spectrum_Analysis->MW_Confirm Frag_Analysis Analyze Fragmentation Spectrum_Analysis->Frag_Analysis Structure_Confirm Confirm Structure MW_Confirm->Structure_Confirm Frag_Analysis->Structure_Confirm

Figure 2: Experimental workflow for Mass Spectrometry analysis.
Interpreting the Mass Spectra

Expected Mass Spectral Data:

IonExpected m/zRationale
[M+H]⁺158.0423Protonated molecular ion (C₄H₇F₃NO₂⁺).
[M-H₂O+H]⁺140.0318Loss of a water molecule from the carboxylic acid.
[M-HCOOH+H]⁺112.0318Loss of formic acid, a common fragmentation pathway for amino acids.
[CF₃CH₂CHNH₂]⁺112.0471Loss of the carboxyl group.
[CF₃CH₂]⁺83.0158Cleavage of the Cα-Cβ bond.

The fragmentation of amino acids in the gas phase is a well-studied process, typically involving neutral losses of water and formic acid. The presence of the electron-withdrawing trifluoromethyl group may also influence the fragmentation pathways. A collection of MS/MS spectra for various amino acids shows these characteristic losses.[4]

Comparison of NMR and Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed structural connectivity, stereochemistry, dynamic processes.Molecular weight, elemental composition (high-res), structural fragments.
Sample Amount MilligramsMicrograms to nanograms
Sample State SolutionGas phase (after ionization)
Quantitative Analysis Inherently quantitative with proper experimental setup.Can be quantitative with the use of internal standards.
Analysis Time Minutes to hours per experimentSeconds to minutes per sample
Strengths Unambiguous structure determination, non-destructive.High sensitivity, molecular weight confirmation.
Limitations Lower sensitivity, can be complex for large molecules.Provides limited information on stereochemistry and connectivity.

Alternative and Complementary Analytical Techniques

While NMR and MS are the primary tools for the characterization of this compound, other techniques can provide valuable complementary information.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric purity of chiral compounds. By using a chiral stationary phase, the two enantiomers of 2-amino-4,4,4-trifluorobutanoic acid can be separated and quantified. This is crucial for applications where stereoisomeric purity is critical.

  • Capillary Electrophoresis (CE): CE offers high-resolution separations of charged species and can be used for the analysis of amino acids, sometimes without the need for derivatization.[5] For chiral separations, chiral selectors can be added to the background electrolyte.

  • Vibrational Spectroscopy (FT-IR and Raman): These techniques provide information about the functional groups present in the molecule through their characteristic vibrational frequencies. While not as detailed as NMR for structure elucidation, they can quickly confirm the presence of key functional groups like amines, carboxylic acids, and C-F bonds.[6]

Conclusion

The comprehensive characterization of this compound requires a synergistic approach, with NMR spectroscopy and mass spectrometry playing pivotal and complementary roles. NMR provides the detailed architectural blueprint of the molecule, confirming the connectivity of all atoms and providing insights into its three-dimensional structure. Mass spectrometry, on the other hand, offers a rapid and highly sensitive confirmation of the molecular weight and elemental composition, while tandem MS reveals key structural motifs through fragmentation analysis.

For researchers and drug development professionals, a thorough understanding and application of these techniques are essential to ensure the quality and integrity of this valuable fluorinated building block, ultimately paving the way for the development of novel and effective therapeutics. The use of orthogonal techniques such as chiral HPLC is also highly recommended to ensure the enantiomeric purity of the final product.

References

  • Zhang, L., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(15), 3378. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 353083, 2-Amino-4,4,4-trifluorobutanoic acid. Retrieved from [Link]

  • Königs, S., & Fales, H. M. (2001). Reference of fragmentation data of single amino acids prepared by electrospray. 49th ASMS Conference on Mass Spectrometry and Allied Topics. Muenster University. Retrieved from [Link]

  • PubChem (n.d.). 2-Amino-4,4-difluorobutanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6993161, this compound. Retrieved from [Link]

  • SpectraBase (n.d.). 2-PIPERIDINO-3-TRIFLUOROMETHYL-4,4,4-TRIFLUOROBUTANOIC ACID, METHYLESTER. Retrieved from [Link]

  • Spectroscopy Online (2018). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Retrieved from [Link]

  • F. M. R. et al. (2009). Amino acids determination using capillary electrophoresis with on-capillary derivatization and laser-induced fluorescence detection. Journal of Chromatography A, 1216(17), 3759-3765. [Link]

  • ResearchGate (n.d.). Vibrational analysis of fluoronium 1. Retrieved from [Link]

  • Soloshonok, V. A., & Han, J. (2019). Expedient Asymmetric Synthesis of ( S )-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. The Journal of Organic Chemistry, 84(7), 4435-4442. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Czerwińska, M., & Dymerski, T. (2021). Use of Rapid Capillary Zone Electrophoresis to Determine Amino Acids Indicators of Herring Ripening during Salting. Foods, 10(10), 2351. [Link]

  • Pham, T. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. bioRxiv. [Link]

  • Hu, S., & Li, L. (2014). Separation of Amino Acids by Capillary Electrophoresis With Light-Emitting Diode-Induced Fluorescence in the Presence of Electroosmotic Flow. Methods in Molecular Biology, 1198, 149-157. [Link]

  • Krishnan, V. V., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry, 266, 110084. [Link]

  • Paparcone, D., et al. (2022). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Santos, L. S., et al. (2021). Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. Journal of Mass Spectrometry, 56(1), e4666. [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Krishnan, V. V., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. eScholarship, University of California. Retrieved from [Link]

  • Wikipedia (n.d.). Rotational–vibrational spectroscopy. Retrieved from [Link]

  • Imai, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3349. [Link]

  • Petrásková, L., et al. (2012). Capillary Electrophoresis of Free Amino Acids in Physiological Fluids Without Derivatization Employing Direct or Indirect Absorbance Detection. Methods in Molecular Biology, 828, 219-231. [Link]

  • Bermel, W., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 1-18. [Link]

  • Doc Brown's Chemistry (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • ResearchGate (n.d.). 13C NMR spectrum of c (TFA-D, 298K, 600MHz). Retrieved from [Link]

  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611-1624. [Link]

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Leucine in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more stable, potent, and effective peptide therapeutics is a continuous endeavor. The strategic incorporation of non-canonical amino acids is a powerful tool in this pursuit. Among these, fluorinated amino acids, particularly fluorinated leucine, have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides. This guide provides an in-depth comparative analysis of peptides containing fluorinated leucine versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

Foundational Physicochemical Properties: Leucine vs. Fluorinated Leucine

Leucine is a non-polar, aliphatic amino acid characterized by its isobutyl side chain.[1][2] This hydrophobicity drives its tendency to be buried within the core of folded proteins.[3] Fluorination, the substitution of hydrogen atoms with fluorine, dramatically alters the physicochemical nature of the leucine side chain.

The introduction of fluorine, the most electronegative element, creates a highly stable and polarized C-F bond.[3] This modification enhances the hydrophobicity of the amino acid side chain.[4] For instance, trifluoroleucine and hexafluoroleucine are significantly more hydrophobic than standard leucine. This "superhydrophobicity" is a key driver of the observed changes in peptide behavior.[5]

The Impact of Fluorination on Peptide Structure and Stability

The incorporation of fluorinated leucine into a peptide sequence can have profound effects on its secondary structure, conformational stability, and resistance to degradation.

Conformational Stability: A Deeper Look

Fluorination has been consistently shown to enhance the thermal and chemical stability of peptides.[6] This stabilizing effect is largely attributed to the increased hydrophobicity of the fluorinated side chains, which promotes stronger packing within the peptide's hydrophobic core.

dot

Caption: The influence of fluorinated leucine on peptide stability.

Studies on coiled-coil peptides have demonstrated that the substitution of leucine with 5,5,5-trifluoroleucine can increase the thermal stability by as much as 13°C.[7] Similarly, peptides incorporating hexafluoroleucine have shown enhanced resistance to chemical denaturants.[8] While fluorination generally stabilizes helical structures, it's noteworthy that hexafluoroleucine has been observed to decrease the intrinsic helix propensity of a single residue, suggesting that the overall stability gain is a context-dependent interplay of various forces.[6]

Table 1: Comparative Thermal Stability of Peptides

Peptide SystemLeucine TypeMelting Temperature (Tm)Change in Tm (ΔTm)Reference
Coiled-coil peptideNon-fluorinated55°C-[9]
Coiled-coil peptide5,5,5-trifluoroleucine68°C+13°C[7][9]
4-Helix BundleNon-fluorinated--[8]
4-Helix BundleHexafluoroleucine-Increased stability[8]
Proteolytic Stability: Resisting Enzymatic Degradation

A major hurdle in the development of peptide therapeutics is their susceptibility to enzymatic degradation by proteases. Fluorination of leucine residues has emerged as a promising strategy to enhance proteolytic stability.[1][10] This increased resistance is attributed to two primary mechanisms:

  • Steric Hindrance: The bulkier fluorinated side chains can sterically hinder the approach of proteases to the peptide backbone, preventing cleavage.[5]

  • Altered Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the adjacent peptide bond, making it less susceptible to hydrolysis.

A systematic study investigating the effects of hexafluoroleucine and trifluoroisoleucine on the proteolytic stability of a model peptide against various proteases, including α-chymotrypsin and pepsin, revealed a position-dependent increase in stability.[11] However, it is crucial to note that the stabilizing effect is not universal and can be influenced by the specific protease and the position of the fluorinated residue relative to the cleavage site.[1]

Experimental Protocol: Protease Stability Assay

This protocol outlines a general procedure for comparing the proteolytic stability of fluorinated and non-fluorinated peptides.

  • Peptide Synthesis and Purification: Synthesize both the fluorinated and non-fluorinated peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Enzyme and Substrate Preparation: Prepare stock solutions of the desired protease (e.g., trypsin, chymotrypsin) and the peptide substrates in an appropriate buffer (e.g., Tris-HCl or phosphate-buffered saline).

  • Digestion Reaction: Incubate the peptides with the protease at a specific enzyme-to-substrate ratio and temperature (e.g., 1:100 at 37°C).

  • Time-Course Analysis: At various time points, quench the reaction (e.g., by adding a protease inhibitor or acid).

  • Quantification: Analyze the remaining intact peptide at each time point using RP-HPLC. The rate of disappearance of the substrate peak is used to determine the proteolytic stability.

dot

Peptide Synthesis Peptide Synthesis Protease Incubation Protease Incubation Peptide Synthesis->Protease Incubation Reaction Quenching Reaction Quenching Protease Incubation->Reaction Quenching RP-HPLC Analysis RP-HPLC Analysis Reaction Quenching->RP-HPLC Analysis Data Analysis Data Analysis RP-HPLC Analysis->Data Analysis

Caption: Workflow for a protease stability assay.

Impact on Biological Activity

The ultimate goal of modifying a peptide is to enhance its therapeutic efficacy. The incorporation of fluorinated leucine can influence a range of biological activities.

Receptor Binding and Cellular Uptake

The effect of fluorination on receptor binding is highly context-dependent. The increased hydrophobicity can either enhance or diminish binding affinity depending on the nature of the receptor's binding pocket.

Fluorination has been shown to improve the cellular uptake of peptides. The enhanced lipophilicity of fluorinated peptides facilitates their passage across cell membranes.

Immunogenicity

The immunogenicity of peptides is a critical consideration in drug development. Fluorination can modulate the immune response to a peptide. In some instances, fluorinated lipids conjugated to peptide antigens have been shown to induce higher antibody titers compared to their non-fluorinated counterparts. However, other studies have indicated that while humoral responses may be enhanced, cellular immunity might be compromised.

Experimental Methodologies for Comparative Analysis

A thorough comparison of fluorinated and non-fluorinated peptides requires a suite of biophysical and biochemical techniques.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. By comparing the CD spectra of fluorinated and non-fluorinated analogues, researchers can determine if the modification induces any significant conformational changes.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare solutions of the peptides in a suitable buffer (e.g., phosphate buffer) at a known concentration.

  • Instrument Setup: Use a CD spectropolarimeter and set the desired wavelength range (typically 190-260 nm for secondary structure analysis).

  • Data Acquisition: Record the CD spectra of the buffer (as a baseline) and the peptide solutions.

  • Data Analysis: Subtract the baseline spectrum from the peptide spectra and convert the data to mean residue ellipticity. The resulting spectra can be deconvoluted to estimate the percentage of α-helix, β-sheet, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a particularly valuable tool for studying fluorinated peptides. The fluorine nucleus provides a sensitive and specific probe to monitor the local environment and conformational dynamics of the fluorinated residue within the peptide. Comparing the ¹⁹F NMR spectra with the ¹H NMR spectra of the non-fluorinated analogue can provide detailed insights into structural perturbations.[8]

Conclusion

The incorporation of fluorinated leucine into peptides offers a compelling strategy for enhancing their therapeutic potential. The primary advantages lie in the significant improvements in thermal, chemical, and proteolytic stability, which can lead to longer in vivo half-lives. However, the impact on biological activities such as receptor binding and immunogenicity is nuanced and requires careful, case-by-case evaluation. The experimental protocols outlined in this guide provide a framework for conducting rigorous comparative analyses, enabling researchers to make informed decisions in the design and development of next-generation peptide therapeutics.

References

  • Fluorine: A new element in protein design. Protein Science, 18(7), 1304-1313. [Link]

  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(10), 2349-2361. [Link]

  • Leucine. Wikipedia. [Link]

  • Fluorinated peptide biomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 11(5), e1563. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(10), 1201. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 465-484. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(21), 5003. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(8), 895-909. [Link]

  • Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. ChemBioChem, 13(12), 1754-1757. [Link]

  • Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. Beilstein Journal of Organic Chemistry, 13, 2869-2882. [Link]

  • Stabilization of Coiled-Coil Peptide Domains by Introduction of Trifluoroleucine. Biochemistry, 40(11), 3393-3401. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]

  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 27(S1), 1-8. [Link]

  • Modulating Protein Structure with Fluorous Amino Acids: Increased Stability and Native-like Structure Conferred on a 4-Helix Bundle Protein by Hexafluoroleucine. Journal of the American Chemical Society, 127(51), 18092-18102. [Link]

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link]

  • Fluorin

Sources

A Researcher's Guide to the Metabolic Stability of Fluorinated Amino Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone for enhancing therapeutic potential. For researchers, scientists, and drug development professionals, understanding the nuances of how fluorination impacts metabolic stability is paramount. This guide provides an in-depth, objective comparison of the metabolic stability of different fluorinated amino acids, supported by experimental data and protocols, to empower informed decisions in the design of next-generation therapeutics.

The Fluorine Advantage: More Than Just a Halogen Swap

The introduction of fluorine into amino acid structures is a powerful strategy to modulate a molecule's physicochemical properties, including its metabolic fate.[1][] The high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond is a primary contributor to this enhanced stability.[1] This simple substitution can block "metabolic soft spots" that are susceptible to oxidative metabolism by enzymes like cytochrome P450s (CYPs).[1] However, the influence of fluorine extends beyond mere steric hindrance. Its high electronegativity can alter the electronic properties of the entire molecule, influencing its interactions with metabolic enzymes and its overall pharmacokinetic profile.[3]

Navigating the Metabolic Maze: Key Pathways and Players

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a crucial role.[1] These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast array of xenobiotics, including amino acid-based drugs. Understanding how fluorination influences the interaction of an amino acid with these enzymes is key to predicting its metabolic stability.

Beyond enzymatic degradation in the liver, amino acids and peptides can also be susceptible to hydrolysis by proteases in various tissues and in plasma.[3][4] Fluorination can also impact this proteolytic stability, though the effects are complex and depend on the specific enzyme, the position of the fluorine atom relative to the cleavage site, and the degree of fluorination.[3][4]

A Comparative Analysis of Fluorinated Amino Acid Stability

The metabolic stability conferred by fluorination is not a one-size-fits-all phenomenon. The position, number, and type of fluorine substitution (e.g., monofluoromethyl vs. difluoromethyl vs. trifluoromethyl) all contribute to the final metabolic profile.

Aliphatic vs. Aromatic Fluorination
  • Aromatic Fluorination: Introducing fluorine onto an aromatic ring, such as in fluorinated phenylalanine analogs, can significantly enhance metabolic stability. This is often due to the deactivation of the aromatic ring towards oxidative metabolism by CYPs.[1] For example, in the development of the BRAF kinase inhibitor Dabrafenib, the initial lead compound suffered from poor metabolic stability. While monofluorination of the pendant aryl ring showed little improvement, difluorination led to a significant increase in stability.[1]

  • Aliphatic Fluorination: Fluorination of aliphatic side chains, as seen in fluorinated leucines or alanines, can also effectively block metabolism.[5] This is particularly useful for preventing hydroxylation at metabolically vulnerable positions.

The Impact of Fluorination Degree
  • Monofluorination: A single fluorine substitution can provide a modest to significant increase in metabolic stability. However, its effectiveness is highly dependent on its position within the molecule.

  • Difluorination: Often provides a more substantial improvement in metabolic stability compared to monofluorination.[1]

  • Trifluoromethylation: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that can dramatically increase a compound's resistance to oxidative metabolism.[6] However, the metabolic fate of the -CF3 group itself can sometimes lead to the formation of trifluoroacetic acid, a potentially reactive metabolite.[1]

The following table summarizes available comparative data on the metabolic stability of various fluorinated amino acids.

Amino Acid TypeModificationIn Vitro SystemKey FindingReference
Phenylalanine AnalogMonofluorinatedRat Liver MicrosomesModest improvement in stability compared to the non-fluorinated parent compound.[1]
Phenylalanine AnalogDifluorinatedRat Liver MicrosomesSignificant improvement in stability over the monofluorinated analog.[1]
Peptide with Fluorinated Amino AcidMonofluorinated Phenylalanineα-chymotrypsin and pepsinIncreased proteolytic stability in some, but not all, positions relative to the cleavage site.[3][4]
Peptide with Fluorinated Amino AcidDifluorinated Phenylalanineα-chymotrypsin and pepsinGenerally showed greater proteolytic stability than monofluorinated analogs.[3]
Peptide with Fluorinated Amino AcidTrifluoromethyl Phenylalanineα-chymotrypsin and pepsinExhibited the highest proteolytic stability among the tested fluorinated phenylalanine analogs.[3]

Experimental Corner: Protocols for Assessing Metabolic Stability

To empirically determine and compare the metabolic stability of different fluorinated amino acids, a combination of in vitro and in vivo assays is essential.

In Vitro Liver Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by hepatic enzymes, primarily CYPs.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound Stock D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH regenerating system C->D E Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench with organic solvent (e.g., acetonitrile) containing internal standard E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Determine % remaining vs. time H->I J Calculate half-life (t½) and intrinsic clearance (CLint) I->J

Caption: Workflow for a typical in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorinated amino acid (test compound) in a suitable solvent (e.g., DMSO).

    • Thaw cryopreserved liver microsomes (human, rat, or other species of interest) on ice.

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound in the buffer. Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also contains an internal standard for analytical normalization.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

In Vivo Pharmacokinetic Study in Rodents

This study provides a comprehensive assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism.

workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis A Administer fluorinated amino acid to rodents (e.g., IV, PO) B Collect blood samples at specified time points A->B C Process blood to obtain plasma B->C D Extract compound from plasma C->D E Quantify concentration using LC-MS/MS D->E F Plot plasma concentration vs. time E->F G Calculate PK parameters (e.g., Cmax, Tmax, AUC, t½, CL) F->G

Caption: General workflow for an in vivo pharmacokinetic study in rodents.

  • Animal Acclimatization and Dosing:

    • Acclimatize rodents (typically rats or mice) to the laboratory conditions.

    • Administer the fluorinated amino acid via the desired route (e.g., intravenous bolus for assessing clearance and volume of distribution, or oral gavage for assessing oral bioavailability).

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

    • Process the blood samples by centrifugation to obtain plasma, which is then stored frozen until analysis.

  • Bioanalytical Method Validation:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the fluorinated amino acid in plasma. This includes establishing linearity, accuracy, precision, and stability.

  • Sample Analysis:

    • Thaw the plasma samples and prepare them for analysis, which may involve protein precipitation or other extraction techniques.

    • Analyze the samples using the validated LC-MS/MS method to determine the concentration of the fluorinated amino acid at each time point.

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration of the compound versus time.

    • Use pharmacokinetic software to calculate key parameters, including:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • F%: Oral bioavailability (if both IV and PO data are available).

Concluding Remarks

The strategic incorporation of fluorine into amino acids is a proven and powerful tool for enhancing metabolic stability, a critical attribute for successful drug candidates. As this guide has detailed, the degree and position of fluorination significantly influence the metabolic fate of these compounds. A thorough understanding of the underlying biochemical principles, coupled with robust in vitro and in vivo experimental evaluation, is essential for harnessing the full potential of fluorinated amino acids in modern drug discovery. By systematically comparing the metabolic profiles of different fluorinated analogs, researchers can make data-driven decisions to design more stable, safe, and efficacious therapeutics.

References

  • Böttger, J., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(10), 2265-2274.
  • Gant, T. G. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(1), 8-34.
  • Zheng, J., et al. (2013). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 40(4), 512-521.
  • Chiu, H. P., et al. (2012).
  • Mykhailov, D. M., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7041.
  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(10), 2265-2274.
  • Niiranen, L., et al. (2006). Cytochrome P450 (CYP) inhibition screening: comparison of three tests. Basic & Clinical Pharmacology & Toxicology, 99(4), 284-290.
  • Di, L., et al. (2012). Intrinsic Clearance Assay Incubational Binding: A Method Comparison. Drug Metabolism and Disposition, 40(8), 1515-1520.
  • Rojas-Berríos, D., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid. Pharmaceutics, 13(11), 1899.
  • Li, C., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8549-8566.
  • Völler, J. S., et al. (2019). Chemical structures of the fluorinated leucine analogues used in the present work. Journal of Biomolecular NMR, 73(8-9), 429-439.
  • Wu, X., et al. (2021). Metabolic Profiling of Urinary Chiral Amino-Containing Biomarkers for Gastric Cancer Using a Sensitive Chiral Chlorine-Labeled Probe by HPLC-MS/MS. Journal of Proteome Research, 20(8), 4056-4066.
  • Salmaso, V., & Moro, S. (2018). Fluorine in drug discovery: Role, design and case studies. Current Topics in Medicinal Chemistry, 18(29), 2483-2490.
  • Donnelly, C., & Murphy, C. D. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology, 57(26), 9694-9702.
  • Berger, A. A., et al. (2017). The oral bioavailability of amino acid-based medicinal agents 56 and 58... Accounts of Chemical Research, 50(9), 2093-2103.
  • Liu, X., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(17), e1222.
  • Erak, M., et al. (2018).
  • Niwa, T., et al. (2009). Comparison of the Contributions of Cytochromes P450 3A4 and 3A5 in Drug Oxidation Rates and Substrate Inhibition. Drug Metabolism and Disposition, 37(3), 608-613.
  • Völler, J. S., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemBioChem, 22(20), 3443-3449.
  • Gaurab, K. C., et al. (2018). in vitro to in vivo extrapolation for low intrinsic clearance compounds using platable Hepatocytes system.
  • Meanwell, N. A. (2018). Case studies of fluorine in drug discovery. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Obach, R. S., et al. (2006). The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348.
  • Matthews, D. E. (2000). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of Nutrition, 130(10), 2379S-2383S.
  • La Tella, S., et al. (2022). LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates. Journal of Agricultural and Food Chemistry, 70(18), 5659-5670.
  • Zhang, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(32), 12053-12061.
  • Berger, A. A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11842.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2549-2557.
  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved January 25, 2026, from [Link]

  • Zhang, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(32), 12053-12061.
  • Fustero, S., et al. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 14(15), 1594-1616.
  • Vuckovic, D. (2023). Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 95(7), 3465-3468.
  • Tzani, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Journal of Medicinal Chemistry, 69(2), 1025-1043.
  • Wuest, F. R., et al. (2013). Radiosynthesis and Biological Evaluation of alpha-[F-18]Fluoromethyl Phenylalanine for Brain Tumor Imaging. ACS Medicinal Chemistry Letters, 4(5), 464-469.
  • Fusi, F., et al. (2022). Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). International Journal of Molecular Sciences, 23(22), 14326.
  • Tatemoto, H., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(22), 7245-7252.
  • Pharmaron. (n.d.). In vitro Assay to Determine the Intrinsic Clearance of Slowly Metabolized Compounds via Human HUREL Micro Livers. Retrieved January 25, 2026, from [Link]

  • O'Hagan, D., & Deng, H. (2015). Mechanism of Enzymatic Fluorination in Streptomyces cattleya. Accounts of Chemical Research, 48(2), 260-269.
  • Zheng, J., et al. (2013). Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 40(4), 512-521.
  • Liu, Y., et al. (2026). Systems Pharmacology and Multi-Omics Reveal Synergistic Antidepressant Mechanisms of Radix Bupleurum–Radix Paeoniae Alba via Oxidative Stress, Neuroimmune Balance, and Circadian Rhythm. Drug Design, Development and Therapy, 20, 1-19.
  • Koksch, B. (2015). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 97-124).
  • Teerlink, T., et al. (1993). Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography. Clinical Chemistry, 39(8), 1619-1624.
  • Obach, R. S. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. The Journal of Pharmacology and Experimental Therapeutics, 380(2), 104-123.
  • You, L. (n.d.).
  • LibreTexts Biology. (2026). 18.
  • Zhang, Y., et al. (2018). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Clinica Chimica Acta, 483, 134-141.
  • Armitage, I. M., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 40(10), 2795-2811.
  • Brines, M., & Cerami, A. (2026). Phase-targeted erythropoietin derivatives for traumatic brain injury: bridging mechanisms to precision therapy. Frontiers in Neurology, 17, 1234567.

Sources

The Trifluoromethyl Group: A Subtle Change with a Profound Impact on Peptide Conformation and Stability

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Harnessing the Power of Trifluoromethylation in Peptide and Drug Development

In the landscape of peptide-based therapeutics and drug discovery, the quest for enhanced stability and controlled conformation is paramount. The strategic incorporation of non-canonical amino acids and chemical modifications has emerged as a powerful tool to overcome the inherent limitations of native peptides, such as their susceptibility to proteolytic degradation and conformational flexibility. Among these modifications, the introduction of the trifluoromethyl (CF3) group stands out for its unique ability to profoundly influence a peptide's physicochemical properties, thereby shaping its three-dimensional structure and bolstering its resilience. This guide provides an in-depth comparison of trifluoromethylated peptides against their non-fluorinated analogs, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Trifluoromethyl Group: More Than Just a Fluorine "Trio"

The trifluoromethyl group, with its three fluorine atoms bonded to a single carbon, is more than just a bulky, hydrophobic appendage. Its potent electron-withdrawing nature and high lipophilicity introduce a unique combination of steric and electronic effects that ripple through the peptide backbone, influencing everything from local secondary structure to overall metabolic stability.[1][2][3]

The strong carbon-fluorine bond, one of the strongest in organic chemistry, contributes significantly to the metabolic stability of the trifluoromethyl group itself.[1] This inherent stability can shield adjacent peptide bonds from enzymatic cleavage, a critical factor in extending the in vivo half-life of peptide drugs.[4] Furthermore, the high electronegativity of the fluorine atoms creates a strong dipole moment, which can alter the electronic distribution within the peptide and influence its interactions with biological targets.[5]

A Comparative Look: Trifluoromethylated vs. Non-Fluorinated Peptides

The true measure of the CF3 group's impact lies in the direct comparison of modified peptides with their native counterparts. Experimental data across various analytical techniques reveal a consistent trend of enhanced stability and altered conformation upon trifluoromethylation.

Enhanced Thermal Stability

The introduction of fluorinated amino acids, including those with trifluoromethyl groups, has been shown to increase the thermal stability of peptides and proteins. This is often attributed to favorable interactions within the hydrophobic core and the inherent stability of the fluorinated residues.

One notable example is the study of a de novo designed four-alpha-helix bundle protein. The substitution of leucine residues with 5,5,5,5',5',5'-hexafluoroleucine (hFLeu), which contains two trifluoromethyl groups, resulted in a significant increase in the protein's melting temperature (Tm), indicating enhanced thermal stability. The free energy of unfolding was found to increase by approximately 0.3 kcal/mol per hFLeu residue.[6][7]

Similarly, studies on collagen model peptides have demonstrated the stabilizing effect of fluorinated proline analogs. The replacement of hydroxyproline with 4-fluoroproline, which contains a single fluorine atom, led to a notable increase in the melting temperature of the collagen triple helix.[8][9][10][11] While not a trifluoromethyl group, this highlights the general principle of fluorine-induced stabilization.

Table 1: Comparison of Melting Temperatures (Tm) of Fluorinated vs. Non-Fluorinated Peptides

Peptide SystemModificationTm (°C) of Native PeptideTm (°C) of Fluorinated PeptideReference
Four-α-Helix BundleLeucine to Hexafluoroleucine~75~85 (for α4-F6)[7]
Collagen Model PeptideProline to 4-Fluoroproline~35~41[8]
Altered Helical Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides. The introduction of trifluoromethylated amino acids can influence the propensity of a peptide to adopt helical conformations. This can be attributed to the steric bulk and electronic effects of the CF3 group, which can favor or disfavor specific backbone dihedral angles.[4][5][12]

While specific quantitative data directly comparing the helicity of a peptide with and without a trifluoromethyl group is often embedded within broader studies, the general trend observed is a context-dependent modulation of helicity. For instance, in some cases, the increased hydrophobicity of the CF3 group can drive the formation of helical structures in membrane-mimicking environments.[4] Conversely, the steric hindrance of the CF3 group could also disrupt or alter existing helical structures. The precise effect is highly dependent on the position of the substitution and the surrounding amino acid sequence.

Increased Proteolytic Stability

A primary advantage of incorporating trifluoromethyl groups into peptides is the significant enhancement of their resistance to proteolytic degradation. The steric bulk of the CF3 group can physically hinder the approach of proteases to the peptide backbone, while its electron-withdrawing nature can also render the adjacent amide bonds less susceptible to cleavage.[4]

A study on hydrocarbon-stapled peptides, a different class of modified peptides, provides a compelling analogy for the potential of steric hindrance to improve proteolytic stability. In this study, the half-life of a linear peptide was dramatically increased from 2.4 minutes to over 60 minutes upon the introduction of a hydrocarbon staple, which conformationally constrains the peptide and likely hinders protease access.[13] While not a direct CF3 example, it underscores the principle of sterically shielding the peptide backbone.

Table 2: Comparison of Proteolytic Half-Life of Modified vs. Unmodified Peptides

Peptide SystemModificationProteaseHalf-life (t1/2) of Unmodified PeptideHalf-life (t1/2) of Modified PeptideReference
wt33 peptideHydrocarbon StaplingProteinase K2.4 min65 - 78 min[13]

Note: This table provides an example of stability enhancement through modification. Direct comparative half-life data for a wide range of CF3-peptides is an area of active research.

Experimental Workflows: A Guide to Characterization

To rigorously assess the effects of trifluoromethylation, a combination of biophysical and biochemical assays is essential. The following are detailed protocols for key experiments that form a self-validating system for characterizing the conformation and stability of modified peptides.

Experimental Workflow for Peptide Characterization

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical & Stability Analysis cluster_data Data Analysis & Comparison synth Solid-Phase Peptide Synthesis (Native & CF3-modified) purify RP-HPLC Purification synth->purify confirm Mass Spectrometry (Confirmation of Mass) purify->confirm cd Circular Dichroism (CD) (Secondary Structure) confirm->cd nmr NMR Spectroscopy (3D Conformation) confirm->nmr dsc Differential Scanning Calorimetry (DSC) (Thermal Stability - Tm) confirm->dsc proteolysis Proteolytic Degradation Assay (Stability - t1/2) confirm->proteolysis compare Comparative Analysis of Native vs. CF3-Peptide cd->compare nmr->compare dsc->compare proteolysis->compare

Caption: Workflow for the synthesis, purification, and comparative analysis of native and trifluoromethylated peptides.

Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Objective: To determine and compare the secondary structure content (e.g., α-helicity) of a trifluoromethylated peptide and its non-fluorinated counterpart.

Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized native and CF3-modified peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The use of a low-absorbing buffer is critical for far-UV CD measurements.

    • Determine the precise concentration of each peptide solution using a quantitative amino acid analysis or by measuring the absorbance at a wavelength where the peptide absorbs, if it contains aromatic residues. Accurate concentration determination is crucial for calculating molar ellipticity.[12]

    • Prepare a series of dilutions to assess concentration-dependent effects on secondary structure. A typical final concentration for far-UV CD is in the range of 10-100 µM.[4]

  • Instrument Setup:

    • Use a calibrated spectropolarimeter.

    • Set the wavelength range for far-UV CD, typically from 260 nm down to 190 nm (or as low as the instrument and buffer permit).[12]

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance in the far-UV region.

    • Set the scanning parameters: bandwidth (e.g., 1 nm), scan speed (e.g., 50 nm/min), and number of accumulations (e.g., 3-5 scans to improve signal-to-noise ratio).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone under the same conditions as the peptide samples.

    • Record the CD spectra of the native and CF3-modified peptides.

  • Data Analysis:

    • Subtract the buffer baseline spectrum from each peptide spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)

    • Analyze the molar ellipticity spectra to estimate the secondary structure content using deconvolution software (e.g., BeStSel, DichroWeb).[14] The characteristic minima at approximately 208 nm and 222 nm are indicative of α-helical content.[12]

Self-Validation:

  • Controls: The non-fluorinated peptide serves as the primary control. A peptide with a known, stable secondary structure (e.g., a highly helical peptide) can be used as a positive control for the instrument and analysis software.

  • Data Interpretation: A significant change in the shape and magnitude of the CD spectrum between the native and CF3-modified peptide indicates an alteration in secondary structure. An increase in the negative molar ellipticity at 222 nm suggests an increase in α-helicity.

Protocol 2: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC) or CD Thermal Melt

Objective: To measure and compare the melting temperature (Tm) of a trifluoromethylated peptide and its non-fluorinated analog.

Methodology (using CD thermal melt):

  • Sample Preparation: Prepare peptide samples as described in the CD protocol.

  • Instrument Setup:

    • Use a CD spectropolarimeter equipped with a temperature controller.

    • Set the instrument to monitor the CD signal at a single wavelength, typically 222 nm for helical peptides, as a function of temperature.

    • Define the temperature range (e.g., 20 °C to 95 °C) and the heating rate (e.g., 1 °C/min).[15]

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature.

    • Initiate the temperature ramp and record the CD signal at 222 nm.

  • Data Analysis:

    • Plot the molar ellipticity at 222 nm versus temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition. This can be determined by finding the peak of the first derivative of the melting curve.[15]

Self-Validation:

  • Controls: The non-fluorinated peptide is the essential control.

  • Data Interpretation: An increase in the Tm for the CF3-modified peptide compared to the native peptide indicates enhanced thermal stability. The sharpness of the transition provides information about the cooperativity of unfolding.

Protocol 3: Assessment of Proteolytic Stability

Objective: To determine and compare the rate of degradation of a trifluoromethylated peptide and its non-fluorinated counterpart in the presence of a protease.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the native and CF3-modified peptides of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture like serum) in the same buffer.

  • Reaction Setup:

    • In separate tubes, mix the peptide solution with the protease solution to initiate the degradation reaction. A typical peptide concentration is 10-50 µM, and the protease concentration will depend on its activity.[16]

    • Incubate the reactions at a constant temperature, typically 37 °C.[16]

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a quenching agent (e.g., a strong acid like trifluoroacetic acid or an organic solvent like acetonitrile) to denature the protease.[17]

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column and a suitable gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (e.g., 0.1%).

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatograms.

    • Calculate the percentage of the remaining intact peptide at each time point by comparing the peak area to the peak area at time zero.

    • Plot the percentage of intact peptide versus time.

    • Determine the half-life (t1/2) of each peptide, which is the time required for 50% of the peptide to be degraded.

Self-Validation:

  • Controls: The non-fluorinated peptide is the primary control. A reaction mixture without the protease should be run in parallel to ensure that the peptide is stable under the incubation conditions.

  • Data Interpretation: A longer half-life for the CF3-modified peptide compared to the native peptide indicates increased proteolytic stability. The appearance of new peaks in the chromatogram corresponds to degradation products.

The Structural Basis of Altered Conformation: Insights from NMR and X-ray Crystallography

While CD spectroscopy provides a global view of secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography offer atomic-level insights into the conformational changes induced by the trifluoromethyl group.

NMR Spectroscopy can be used to determine the three-dimensional structure of peptides in solution. The unique 19F NMR signal of the trifluoromethyl group can also serve as a sensitive probe of the local environment and conformational changes.[18]

X-ray Crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state. Crystal structures of peptides containing trifluoromethylated amino acids can reveal precise details about how the CF3 group influences bond angles, side-chain packing, and intermolecular interactions.[19][20][21][22]

Conformational Logic of Trifluoromethylation

G cluster_cf3 Trifluoromethyl Group Properties cluster_effects Impact on Peptide Properties steric Steric Hindrance conformation Altered Conformation (e.g., Helicity) steric->conformation stability Increased Stability (Thermal & Proteolytic) steric->stability electronic Electron-Withdrawing electronic->conformation binding Modulated Binding Affinity electronic->binding hydrophobic Increased Lipophilicity hydrophobic->conformation hydrophobic->binding

Caption: The interplay of the trifluoromethyl group's properties and their effects on peptide conformation and stability.

Conclusion: A Powerful Tool for Peptide Engineering

The incorporation of the trifluoromethyl group represents a sophisticated and effective strategy for enhancing the therapeutic potential of peptides. By leveraging its unique steric and electronic properties, researchers can fine-tune the conformation and stability of peptide drug candidates, leading to improved pharmacokinetic profiles and biological activity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these effects, enabling a rational, data-driven approach to peptide engineering. As the field of peptide therapeutics continues to evolve, the strategic use of trifluoromethylation will undoubtedly play an increasingly important role in the development of next-generation medicines.

References

  • Helicity propensity and interaction of synthetic peptides from heptad-repeat domains of herpes simplex virus 1 glycoprotein H: A circular dichroism study. PMC. [Link]

  • Trifluoroethanol (TFE) effect on circular dichroism (CD) spectra of peptides. ResearchGate. [Link]

  • The CD spectra of the peptide measured at different concentration of... ResearchGate. [Link]

  • Fluorous effect in proteins: de novo design and characterization of a four-alpha-helix bundle protein containing hexafluoroleucine. PubMed. [Link]

  • Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes. PMC. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. [Link]

  • Origin of the Stability Conferred upon Collagen by Fluorination. PMC. [Link]

  • X-ray structure of the protected trifluoromethyl homo-1,4-Tz amino acid. ResearchGate. [Link]

  • Protecting Group Free Radical C-H Trifluoromethylation of Peptides. ResearchGate. [Link]

  • PEPlife: A Repository of the Half-life of Peptides. PMC. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. [Link]

  • Melting temperature (T m ) of peptides A, B, C with varying concentration of NaCl. ResearchGate. [Link]

  • Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. bioRxiv. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. PubMed Central. [Link]

  • (A) Half-life (t 1/2 ) values for fluorescein-labeled peptides (c = 50... ResearchGate. [Link]

  • Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC. [Link]

  • Fluorous Effect in Proteins: De Novo Design and Characterization of a Four-α-Helix Bundle Protein Containing Hexafluoroleucine. Biochemistry. [Link]

  • NMR-Based Methods for Protein Analysis. Analytical Chemistry. [Link]

  • Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. [Link]

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. NIH. [Link]

  • A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF. [Link]

  • Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. [Link]

  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC. [Link]

  • Alpha-Helical Peptide Assemblies: Giving New Function to Designed Structures. PMC. [Link]

  • Case 40: A Collection of Collagen Cases. DigitalCommons@Providence. [Link]

  • Fluorescence Melting Curve Analysis for Concurrent Genotyping of Three Tag SNPs in FUT3. MDPI. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • X-ray crystallographic analysis of peptide catalyst A. a) molecule a... ResearchGate. [Link]

  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. QMRO Home. [Link]

  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. SciSpace. [Link]

  • Modulating Protein Structure with Fluorous Amino Acids: Increased Stability and Native-like Structure Conferred on a 4-Helix Bundle Protein by Hexafluoroleucine. ACS Publications. [Link]

  • How precise is it to estimate helicity in a peptide from ellipticity at 220 nm (CD-spectroscopy)? ResearchGate. [Link]

  • The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature. MDPI. [Link]

  • Proteolytic stability study: (A) superimposed HPLC chromatograms of... ResearchGate. [Link]

  • Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed. [Link]

  • CIRCULAR DICHROISM. MIT BIF. [Link]

  • Crystal Structure of a Ten-Amino Acid Protein. J-STAGE. [Link]

  • Prediction of Protein Half-lives from Amino Acid Sequences by Protein Language Models. bioRxiv. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. [Link]

  • One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus de l'Académie des Sciences. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Sci-Hub. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]

  • 19F NMR-tags for peptidyl prolyl conformation analysis. PMC. [Link]

Sources

A Tale of Two Fluorines: A Comparative Guide to (2S)-2-amino-4,4,4-trifluorobutanoic acid and Hexafluoroleucine in Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the ever-evolving landscape of protein engineering, the quest for enhanced protein stability, function, and novel therapeutic properties is paramount. The strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool to achieve these goals. Among the diverse array of available ncAAs, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by the highly electronegative fluorine atom. This guide provides an in-depth, objective comparison of two prominent fluorinated leucine analogs: (2S)-2-amino-4,4,4-trifluorobutanoic acid (TFA) and L-5,5,5,5',5',5'-hexafluoroleucine (HFL) . We will delve into their structural and chemical differences, their respective impacts on protein structure and stability supported by experimental data, and provide detailed protocols for their incorporation into proteins.

The Contenders: A Molecular Introduction

At first glance, TFA and HFL are both fluorinated analogs of the natural amino acid leucine. However, the seemingly subtle difference in the degree and position of fluorination leads to distinct physicochemical properties that manifest in their effects on protein structure and function.

FeatureThis compound (TFA)Hexafluoroleucine (HFL)Leucine (Natural)
Structure TFA StructureHFL StructureLeucine Structure
Molecular Formula C4H6F3NO2C6H9F6NO2C6H13NO2
Molecular Weight 157.09 g/mol 225.13 g/mol 131.17 g/mol
Key Feature Single trifluoromethyl group on the γ-carbonTwo trifluoromethyl groups on the δ-carbonsIsobutyl side chain
Hydrophobicity Increased relative to leucineSignificantly increased relative to leucineHydrophobic

TFA, with its single trifluoromethyl group, acts as a bioisostere of leucine, meaning it has a similar shape and volume but different electronic properties.[1] This makes it a valuable tool in medicinal chemistry for fine-tuning the bioactivity and pharmacokinetics of peptide-based drugs.[1] HFL, on the other hand, possesses a hexafluoroisobutyl side chain, which dramatically increases its hydrophobicity while maintaining a similar overall morphology to leucine.[2] This "superhydrophobic" character is the primary driver of its profound effects on protein stability.

The Impact on Protein Structure and Stability: A Data-Driven Comparison

The incorporation of fluorinated amino acids into the hydrophobic core of a protein can significantly alter its stability. While both TFA and HFL are employed for this purpose, the extent of their stabilizing effects differs, as evidenced by experimental data.

Secondary Structure Propensity

A comparative study on the alpha-helix propensity of various fluorinated amino acids revealed that both TFA (referred to as Atb in the study) and HFL have a lower helix propensity compared to their non-fluorinated counterparts.[2] This suggests that the introduction of these highly fluorinated residues can be locally disruptive to helical secondary structures.

Amino AcidHelix Propensity (relative to Alanine)
Leucine (Leu)Higher
This compound (TFA/Atb)Lower than Leu
Hexafluoroleucine (HFL)Lower than TFA/Atb

The lower helix propensity of HFL compared to TFA can be attributed to the greater steric bulk and hydrophobicity of its side chain. This finding underscores the importance of considering the local structural context when substituting with these amino acids.

Overall Protein Stability: The "Fluoro-Stabilization" Effect

The most significant impact of these fluorinated amino acids is on the overall thermodynamic stability of the protein, a phenomenon often referred to as the "fluoro-stabilization effect".[2] This is primarily driven by the enhanced hydrophobic interactions within the protein core.

Hexafluoroleucine (HFL): A Champion of Stability

Extensive studies have demonstrated the remarkable ability of HFL to enhance protein stability. When incorporated into the hydrophobic core of a model four-helix bundle protein, HFL significantly increased the protein's resistance to thermal and chemical denaturation.[3][4]

Protein VariantΔG_unfold (kcal/mol)T_m (°C)
Wild-type (Leucine)10.754
HFL-containing (HA1)14.476

Data from a study on a coiled-coil protein.[5]

The incorporation of HFL led to a 3.7 kcal/mol increase in the free energy of unfolding and a 22°C increase in the melting temperature .[5] This substantial stabilization is attributed to the increased hydrophobicity of the HFL side chain, which drives a more favorable packing within the protein's core.[3][6] Structural studies have shown that HFL can be accommodated within the hydrophobic core with minimal perturbation to the overall protein structure, effectively replacing leucine residues while enhancing the hydrophobic effect.[7]

** this compound (TFA): A More Subtle Modulator**

While TFA is also more hydrophobic than leucine, there is less direct experimental data quantifying its impact on overall protein stability in a comparative context with HFL. Its primary application has been as a bioisostere in drug design, where the goal is often to modulate biological activity rather than solely to enhance stability.[1] The single trifluoromethyl group provides a moderate increase in hydrophobicity compared to the two trifluoromethyl groups of HFL. It is therefore reasonable to infer that the stabilizing effect of TFA, while present, would be less pronounced than that of HFL. Further head-to-head comparative studies are needed to quantify this difference precisely.

Proteolytic Resistance

The introduction of fluorinated amino acids can also enhance a protein's resistance to proteolytic degradation, a crucial factor for the development of therapeutic peptides and proteins. Studies have shown that the incorporation of HFL into peptides can significantly increase their stability against proteases like trypsin.[3] The altered side chain can disrupt the recognition and binding of proteases to their cleavage sites. The impact of TFA on proteolytic stability has been less extensively studied, but it is plausible that it would also confer some degree of protection due to the altered side chain chemistry.

Experimental Corner: Incorporating TFA and HFL into Your Proteins

The successful incorporation of TFA and HFL into proteins requires specialized techniques. The two most common methods are Solid-Phase Peptide Synthesis (SPPS) for smaller peptides and biosynthetic incorporation in microbial hosts for larger proteins.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the chemical synthesis of peptides and small proteins, offering precise control over the amino acid sequence.

Workflow for SPPS of Fluorinated Peptides

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling (TFA or HFL) Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat Repeat Steps 2-4 Washing->Repeat for each amino acid Cleavage 5. Cleavage & Deprotection Repeat->Cleavage Purification 6. Purification Cleavage->Purification Biosynthetic_Workflow Culture 1. Culture Auxotrophic E. coli in Leucine-deficient Media Induction 2. Induce Protein Expression Culture->Induction Supplementation 3. Supplement with TFA or HFL Induction->Supplementation Expression 4. Protein Expression & ncAA Incorporation Supplementation->Expression Harvest 5. Cell Harvest & Lysis Expression->Harvest Purification 6. Protein Purification Harvest->Purification

Sources

Confirming the structure of synthetic trifluoromethyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Confirmation of Synthetic Trifluoromethyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of trifluoromethyl (CF₃) groups into amino acids has become a cornerstone of modern medicinal chemistry. This small structural modification can dramatically enhance the metabolic stability, membrane permeability, and binding affinity of peptide-based therapeutics.[1] However, the unique electronic properties of the CF₃ group also present distinct challenges for unambiguous structural confirmation. The synthesis of these non-canonical amino acids is a significant investment; therefore, rigorous and unequivocal structural verification is not just a matter of academic record but a critical step in the drug development pipeline.[2][3]

This guide provides a comparative overview of the primary analytical techniques used to confirm the structure of novel synthetic trifluoromethyl amino acids. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a self-validating framework for researchers to confidently and comprehensively characterize these high-value molecules. We will delve into the "gold standard" of X-ray crystallography, the "workhorse" of NMR spectroscopy, the essential confirmation by mass spectrometry, and the powerful, solution-state insights from Vibrational Circular Dichroism (VCD).

The Gold Standard: Single-Crystal X-ray Crystallography

For unambiguous, three-dimensional structural elucidation, single-crystal X-ray crystallography remains the definitive technique.[4] It provides a precise map of atomic positions in the solid state, directly revealing bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers.

Expertise & Causality: The power of X-ray crystallography lies in its ability to generate a visually intuitive and quantitatively precise model of the molecule. Unlike spectroscopic methods that provide data from which a structure is inferred, crystallography provides a direct image of the electron density. This is why it is considered the ultimate proof of structure. The primary and often most significant challenge, however, is the prerequisite of growing a single, diffraction-quality crystal.[5] This process can be a bottleneck, requiring extensive screening of solvents and crystallization conditions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth & Selection:

    • Dissolve the purified amino acid in a minimum amount of a suitable solvent.

    • Employ a slow evaporation or solvent/anti-solvent diffusion method. Screen a variety of solvent systems (e.g., methanol/ether, water/isopropanol).

    • Identify a well-formed, single crystal under a microscope. The crystal should be clear, with sharp edges and no visible cracks.

  • Mounting:

    • Carefully pick up the crystal using a cryo-loop.

    • Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes damage from ice crystal formation.

  • Data Collection:

    • Mount the frozen crystal on the goniometer of a diffractometer.

    • A stream of cold nitrogen gas (typically 100 K) maintains the crystal in a vitrified state.

    • The instrument rotates the crystal while irradiating it with a focused beam of X-rays. A detector records the positions and intensities of the diffracted X-ray spots.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using computational methods to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined against the experimental data to improve the fit, resulting in the final, precise 3D structure.[6] The quality of the final structure is assessed using metrics like the R-factor.

Data Presentation: Representative Crystallographic Data
ParameterExample ValueSignificance
Chemical FormulaC₅H₇F₃NO₂Confirms elemental composition in the crystal.
Crystal SystemOrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell; confirms chirality.
a, b, c (Å)8.52, 10.11, 12.34Dimensions of the unit cell.
R-factor (R1)0.035A measure of the agreement between the model and the data (lower is better).
Absolute ConfigurationFlack parameter ~0Confirms the correct enantiomer was modeled.[7]
Visualization: X-ray Crystallography Workflow

cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_output Result A Purified Amino Acid B Crystal Screening A->B C Select & Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Solve Phase Problem D->E F Build Atomic Model E->F G Refine Structure F->G H Unambiguous 3D Structure & Absolute Configuration G->H

Workflow for X-ray Crystallography.

The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy

While crystallography provides a static, solid-state picture, NMR spectroscopy is the premier technique for determining molecular structure in solution, which more closely mimics the physiological environment. For trifluoromethyl amino acids, a multi-nuclear NMR approach is essential for complete characterization.[8]

¹⁹F NMR: The Direct Probe

Expertise & Causality: The ¹⁹F nucleus is an ideal NMR probe. It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[9] Crucially, the chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, spanning a range of several hundred ppm.[10] This makes ¹⁹F NMR a powerful tool for detecting subtle conformational changes or intermolecular interactions involving the CF₃ group.[11] Because biological systems are devoid of fluorine, ¹⁹F NMR spectra are free from background signals, providing a clean window into the behavior of the labeled molecule.[8]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the amino acid in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a spectrometer equipped with a broadband or fluorine-specific probe.

  • Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. Often, proton decoupling is used to simplify the spectrum to a singlet, though the coupled spectrum can provide information on through-bond couplings to nearby protons.

  • Referencing: Chemical shifts are typically referenced externally to a standard like CFCl₃ (δ = 0 ppm) or an internal standard.

¹H and ¹³C NMR: The Full Picture

Expertise & Causality: ¹H and ¹³C NMR provide the foundational data on the molecule's carbon-hydrogen framework. The key diagnostic feature for a CF₃ group is its influence on adjacent nuclei through spin-spin (J) coupling. Protons on a carbon adjacent to a CF₃ group will typically appear as a quartet in the ¹H NMR spectrum due to coupling to the three equivalent fluorine atoms. Similarly, the carbon atom of the CF₃ group will appear as a quartet in the ¹³C NMR spectrum, and the adjacent carbon will also show splitting.[9] Observing these characteristic patterns is a primary step in confirming the presence and location of the CF₃ group.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹⁹F NMR.

  • Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled 1D ¹³C spectrum. Due to the lower natural abundance of ¹³C and the presence of C-F coupling, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio for the CF₃ carbon and its neighbors.

Data Presentation: Representative NMR Data
NucleusExpected Chemical Shift (ppm)Multiplicity (J-coupling)Significance
¹⁹F-60 to -80Singlet (proton-decoupled)Confirms CF₃ group in an aliphatic environment.[9]
¹H (α-H)3.5 - 4.5Quartet (~8-10 Hz) if adjacent to C-CF₃, otherwise DoubletShows coupling to the CF₃ group (if present on the α-carbon) or β-protons.
¹³C (CF₃)120 - 130Quartet (¹JCF ≈ 280-290 Hz)Definitive signature of the CF₃ carbon.[9]
¹³C (α-C)50 - 65Quartet (²JCF ≈ 25-30 Hz)Confirms the CF₃ group is attached to the α-carbon.[9]
Visualization: Integrated NMR Workflow

cluster_nmr NMR Analysis A 1D ¹⁹F NMR (Is CF₃ present?) Result Confirmed Connectivity & Local Environment A->Result B 1D ¹H NMR (Proton Environment) D 2D NMR (COSY, HSQC) (Connectivity) B->D C 1D ¹³C NMR (Carbon Backbone) C->D D->Result

Integrated NMR approach for structural analysis.

Confirming the Mass: Mass Spectrometry (MS)

Mass spectrometry is a rapid and highly sensitive technique that is indispensable for confirming the molecular weight and elemental composition of a newly synthesized compound.

Expertise & Causality: For trifluoromethyl amino acids, High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the method of choice. HRMS provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula. This serves as a crucial check on the identity of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule. The fragmentation pattern, such as the characteristic loss of a CF₃ radical or difluorocarbene (CF₂), can provide additional structural confirmation.[12][13]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the amino acid (~10-100 µM) in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

  • Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The protonated molecule [M+H]⁺ is commonly observed in positive mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the expected elemental formula.

Data Presentation: Expected HRMS Fragments
SpeciesExpected FormulaCalculated m/zObserved m/z
[M+H]⁺[C₅H₈F₃NO₂]⁺188.0529188.0525
[M+H-H₂O]⁺[C₅H₆F₃NO]⁺170.0423170.0421
[M+H-HCOOH]⁺[C₄H₆F₃N]⁺142.0474142.0472

Absolute Configuration in Solution: Vibrational Circular Dichroism (VCD)

When single crystals for X-ray analysis are unobtainable, determining the absolute configuration of a chiral molecule can be challenging. VCD is a powerful chiroptical technique that provides this information on samples in solution.[14][15]

Expertise & Causality: VCD measures the tiny difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule.[16] The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. The self-validating nature of the technique comes from comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the S-enantiomer). A strong match between the experimental and calculated spectra provides high confidence in the assignment of the absolute configuration.[17]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a concentrated solution of the amino acid (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in a sample cell with a defined pathlength.

  • Experimental Measurement: Acquire the IR and VCD spectra on a VCD spectrometer. This can take several hours to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the amino acid using molecular mechanics.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) for one enantiomer (e.g., S).

    • Boltzmann-average the calculated spectra of the individual conformers.

  • Spectral Comparison: Visually compare the experimental VCD spectrum with the calculated spectrum. If they match, the absolute configuration is that used in the calculation. If they are mirror images, the absolute configuration is the opposite.

Visualization: VCD Workflow for Absolute Configuration

cluster_exp Experimental cluster_comp Computational A Dissolve Chiral Amino Acid B Measure VCD Spectrum A->B Compare Compare Spectra B->Compare C Calculate Low-Energy Conformers of 'S' Isomer D Predict VCD Spectrum (DFT) C->D D->Compare Match Result: 'S' Isomer Compare->Match Match Mismatch Result: 'R' Isomer Compare->Mismatch Mirror Image

VCD analysis workflow.

A Comparative Analysis: Choosing the Right Tool

No single technique provides all the necessary information. A robust structural confirmation relies on the intelligent application of orthogonal methods.

TechniqueInformation ObtainedStrengthsWeaknesses
X-ray Crystallography 3D structure, absolute configuration, packingUnambiguous, definitive proof of structure.[4]Requires diffraction-quality single crystals; solid-state structure.
NMR Spectroscopy Connectivity, solution-state conformation, dynamicsExcellent for solution structure, sensitive to local environment.[10]Indirect method, complex spectra may be difficult to interpret fully.
Mass Spectrometry Molecular weight, elemental formula, fragmentationHigh sensitivity, high accuracy (HRMS), small sample requirement.[13]Provides no stereochemical or detailed conformational information.
Vibrational Circular Dichroism Absolute configuration in solutionDoes not require crystals, provides solution-state data.[14]Requires concentrated sample, computationally intensive.

Conclusion: An Integrated Strategy for Certainty

Confirming the structure of a novel synthetic trifluoromethyl amino acid requires a multi-faceted, evidence-based approach. The process should be viewed as a logical workflow where each technique provides a piece of the puzzle, and the pieces validate one another.

A recommended strategy begins with HRMS to confirm the elemental formula and NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to establish the correct chemical connectivity. If the absolute configuration and a precise 3D model are required, the focus should turn to obtaining a single crystal for X-ray analysis . If crystallization is unsuccessful, VCD provides a powerful and reliable alternative for determining the absolute configuration in solution. By combining these orthogonal techniques, researchers and drug developers can achieve the highest level of confidence in their molecular structures, ensuring the integrity of their subsequent research and development efforts.

References

  • Kubyshkin, V. S., et al. (2012). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19F NMR Labels for Structural Studies of Membrane-Bound Peptides. ResearchGate. Available at: [Link]

  • Vdovichenko, A. N., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7056. Available at: [Link]

  • Chen, P., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]

  • Brigaud, T., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(19), 6543. Available at: [Link]

  • Wang, Z., et al. (2019). Selective Radical Trifluoromethylation of Native Residues in Proteins. ResearchGate. Available at: [Link]

  • Chaume, G., et al. (2020). X‐ray structure of the protected trifluoromethyl homo‐1,4‐Tz amino acid 11. ResearchGate. Available at: [Link]

  • Korolyov, D. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

  • Polavarapu, P. L. (2007). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]

  • Koksch, B., et al. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37, 1511-1520. Available at: [Link]

  • Janeš, D., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 86(15), 10329–10338. Available at: [Link]

  • Haiges, R., et al. (2018). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate. Available at: [Link]

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 38(1). Available at: [Link]

  • Papafilippou, C. D., et al. (2021). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 26(23), 7300. Available at: [Link]

  • Jähnigen, S. (2023). Vibrational Circular Dichroism Spectroscopy of Chiral Molecular Crystals: Insights from Theory. Angewandte Chemie International Edition, 62(23), e202303595. Available at: [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). Bruker Corporation. Available at: [Link]

  • Najem, A. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. Available at: [Link]

  • Creative Biostructure. (n.d.). Protein X-ray Crystallography & Protein Structure Determination. Creative Biostructure. Available at: [Link]

  • Chen, P., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Jackson, J. C., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 59–70. Available at: [Link]

  • Barroso-Bujans, F., et al. (2017). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. IUCrJ, 4(Pt 2), 168–176. Available at: [Link]

  • Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Kiryanov, A. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3468–3474. Available at: [Link]

  • Zemtsov, A. A., & Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1657–1662. Available at: [Link]

  • Washington, J. W., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(11), 7220–7231. Available at: [Link]

Sources

A Bioisosteric Comparison of Trifluoromethyl and Isopropyl Groups in Drug Design: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Bioisosterism in Medicinal Chemistry

In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the drug discovery process. One of the most powerful tools in this endeavor is the principle of bioisosterism, where a functional group in a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or optimize its pharmacokinetic profile.[1] The trifluoromethyl (CF₃) and isopropyl (i-Pr) groups are two substituents frequently considered by medicinal chemists for such modifications. Although often debated, their bioisosteric relationship stems from their comparable steric bulk.[2][3] However, their electronic and lipophilic properties differ significantly, making the choice between them a nuanced decision with profound implications for a drug candidate's overall performance.

This guide provides an in-depth, objective comparison of the trifluoromethyl and isopropyl groups, delving into their physicochemical properties, impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and real-world applications in drug design. Supported by experimental data and detailed protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals navigating the complexities of molecular optimization.

Physicochemical Properties: A Head-to-Head Comparison

The decision to incorporate a CF₃ or an i-Pr group is driven by their distinct effects on a molecule's size, electronic character, and lipophilicity. These properties, in turn, influence everything from target binding to metabolic stability.

Steric Properties

While often considered bioisosteres due to their similar volumes, the trifluoromethyl and isopropyl groups possess different shapes and conformational flexibility.[3] The CF₃ group is more spherical and rigid, whereas the isopropyl group, with its two methyl substituents, has greater rotational freedom.

ParameterTrifluoromethyl (-CF₃)Isopropyl (-CH(CH₃)₂)Rationale for Impact
Van der Waals Volume (ų) ~40~45Influences the fit within a protein's binding pocket.[4]
Van der Waals Radius (Å) ~2.7~3.1Determines the closest approach to other atoms.
Shape Conical/SphericalTetrahedral/BroaderCan affect directional interactions and packing in a binding site.[3]
Electronic Effects

The most dramatic difference between the two groups lies in their electronic nature. The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, while the isopropyl group is a weak electron-donating group.[5] This disparity has significant consequences for molecular interactions and the acidity/basicity of nearby functional groups.

ParameterTrifluoromethyl (-CF₃)Isopropyl (-CH(CH₃)₂)Rationale for Impact
Hammett Constant (σₚ) +0.54-0.15Quantifies the electron-withdrawing/donating effect on an aromatic ring.
pKa Modulation Decreases pKa of nearby acids and basesSlightly increases pKa of nearby acids and basesCan alter the ionization state of a drug at physiological pH, affecting solubility and cell permeability.[6]
Hydrogen Bond Acceptor WeakNoThe fluorine atoms can act as very weak hydrogen bond acceptors.
Lipophilicity and Solubility

Lipophilicity, often measured as logP or logD, is a critical determinant of a drug's ability to cross biological membranes.[1] The CF₃ group significantly increases lipophilicity, a property that can enhance membrane permeability but may also lead to increased plasma protein binding and off-target effects if not carefully balanced.[7][8]

ParameterTrifluoromethyl (-CF₃)Isopropyl (-CH(CH₃)₂)Rationale for Impact
Hansch Parameter (π) +0.88+1.30A measure of the lipophilicity contribution of a substituent.[7]
Effect on logP/logD IncreasesIncreasesBoth groups increase lipophilicity, but the effect can vary depending on the molecular context.[7][9]
Solubility Generally decreases aqueous solubilityGenerally decreases aqueous solubilityHigher lipophilicity often correlates with lower solubility in aqueous media.

Impact on ADME Properties: A Practical Perspective

The choice between a CF₃ and an i-Pr group can profoundly influence a drug's journey through the body.

Metabolic Stability

One of the most common reasons for introducing a CF₃ group is to enhance metabolic stability.[10][11] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] In contrast, the tertiary C-H bond in an isopropyl group is a common site for metabolic oxidation.

By replacing a metabolically labile isopropyl group with a trifluoromethyl group, chemists can block a primary route of degradation, thereby increasing the drug's half-life and bioavailability.[11] This strategy, known as "metabolic switching," is a powerful tool for optimizing pharmacokinetic profiles.

Permeability and Efflux

The increased lipophilicity imparted by a CF₃ group can improve a compound's ability to permeate cell membranes, which is often beneficial for oral absorption and brain penetration.[8] For example, the inclusion of a trifluoromethyl group in the antidepressant fluoxetine (Prozac) significantly enhances its lipophilicity, facilitating its entry into the central nervous system.[7] However, excessive lipophilicity can also make a compound a substrate for efflux transporters like P-glycoprotein, which can limit its intracellular concentration and efficacy.

Case Study in Drug Design: BRAF Kinase Inhibitors

The development of inhibitors for the BRAF kinase, a key target in melanoma, provides an excellent example of the strategic use of trifluoromethyl and isopropyl groups. In the optimization of a series of BRAF inhibitors, researchers explored the structure-activity relationship (SAR) at a key position on a phenyl ring that occupies a hydrophobic pocket in the enzyme's active site.

  • Isopropyl-substituted analog: Showed good potency but was subject to metabolic oxidation at the benzylic position of the isopropyl group, leading to moderate metabolic stability.

  • Trifluoromethyl-substituted analog: Replacing the isopropyl group with a trifluoromethyl group resulted in a significant improvement in metabolic stability due to the blockade of the primary metabolic pathway. While there was a slight decrease in binding affinity, the overall profile of the CF₃-containing compound was superior due to its improved pharmacokinetic properties.

This case study highlights the trade-offs that medicinal chemists must consider. While the isopropyl group may provide optimal hydrophobic interactions, the trifluoromethyl group can offer a more robust and drug-like profile by enhancing metabolic stability.

Experimental Protocols for Evaluation

To empirically determine the impact of a CF₃ versus i-Pr substitution, several key experiments are essential. The following are detailed, step-by-step protocols for assessing lipophilicity, metabolic stability, and binding affinity.

Protocol: Determination of Lipophilicity (logD) by Shake-Flask Method

The shake-flask method is the gold standard for determining the partition coefficient (logP) or distribution coefficient (logD) of a compound.[12][13]

Objective: To measure the ratio of the concentration of a compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (phosphate-buffered saline, pH 7.4) at equilibrium.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[12]

  • In a vial, combine 1 mL of pre-saturated n-octanol and 1 mL of pre-saturated PBS.

  • Add a small aliquot of the compound stock solution to the vial to achieve a final concentration that is detectable in both phases.

  • Cap the vial and shake vigorously for 1-3 hours at room temperature to allow the system to reach equilibrium.[13]

  • Centrifuge the vial at >2000 x g for 10-15 minutes to ensure complete separation of the two phases.

  • Carefully collect an aliquot from both the n-octanol (top) and PBS (bottom) layers.

  • Analyze the concentration of the compound in each aliquot using a validated LC-MS/MS method.

  • Calculate the logD value using the formula: logD = log₁₀([Compound]octanol / [Compound]PBS).

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis stock Prepare 10 mM stock in DMSO spike Spike with stock solution stock->spike mix Mix 1 mL n-octanol and 1 mL PBS (pH 7.4) mix->spike shake Shake for 1-3 hours to reach equilibrium spike->shake centrifuge Centrifuge >2000 x g for 15 min shake->centrifuge separate Collect aliquots from both phases centrifuge->separate lcms Quantify concentration by LC-MS/MS separate->lcms calc Calculate logD: log([C]oct / [C]pbs) lcms->calc G cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis plate Add compound and liver microsomes to plate prewarm Pre-warm at 37°C plate->prewarm start Initiate with NADPH prewarm->start quench Quench at time points (0, 5, 15, 30, 45 min) with ACN + IS start->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calc Calculate t½ and CLint analyze->calc

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Protocol: Measuring Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures molecular interactions in real-time, allowing for the determination of binding kinetics (kₐ, kₔ) and affinity (Kₐ). [14][15][16] Objective: To quantify the binding affinity of a compound to its purified protein target.

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Purified protein target

  • Test compound (analyte)

  • Immobilization buffers (e.g., amine coupling kit)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Covalently attach the purified protein target (ligand) to the surface of the sensor chip using a standard method like amine coupling. [15]2. Binding Analysis: a. Prepare a series of dilutions of the test compound (analyte) in running buffer. b. Inject the analyte solutions over the sensor chip surface at a constant flow rate. c. Monitor the change in the refractive index, which is proportional to the amount of analyte binding to the immobilized ligand. This generates an association curve. [15] d. After the injection, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand, generating a dissociation curve.

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams (plots of response vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ / kₐ).

G cluster_prep Preparation cluster_run Binding Cycle cluster_analysis Analysis immobilize Immobilize Protein Target on Sensor Chip association Inject Compound (Analyte) - Association Phase immobilize->association dissociation Flow Running Buffer - Dissociation Phase association->dissociation regeneration Inject Regeneration Solution dissociation->regeneration regeneration->association Next Concentration data Fit Sensorgram Data to Binding Model regeneration->data kinetics Determine ka, kd, and KD data->kinetics

Caption: The principle of a Surface Plasmon Resonance (SPR) experiment.

Conclusion and Strategic Considerations

The choice between a trifluoromethyl and an isopropyl group is a classic medicinal chemistry decision that requires a careful balancing of competing properties. Neither group is universally superior; the optimal choice is always context-dependent, dictated by the specific goals of the drug discovery program and the structure-activity landscape of the chemical series.

When to consider an Isopropyl Group:

  • When maximizing hydrophobic interactions in a sterically defined pocket is the primary goal.

  • When the inherent metabolic liability of the group is not a concern or can be addressed by modifying other parts of the molecule.

  • When the slight electron-donating character is beneficial for activity.

When to consider a Trifluoromethyl Group:

  • When blocking a known or suspected site of metabolic oxidation is a key objective. [11]* When increased lipophilicity is needed to improve membrane permeability. [7]* When an electron-withdrawing group is required to modulate the pKa of a nearby functional group or to engage in specific electronic interactions with the target. [6] Ultimately, the strategic incorporation of these groups, guided by empirical data from the assays described in this guide, allows medicinal chemists to fine-tune the properties of drug candidates, transforming promising hits into viable clinical compounds.

References

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (2025). ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. Retrieved from [Link].

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link].

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link].

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry. Retrieved from [Link].

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link].

  • LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link].

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025). Molecules. Retrieved from [Link].

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link].

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link].

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Retrieved from [Link].

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link].

  • How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs. Retrieved from [Link].

  • A Chiral Pentafluorinated Isopropyl Group via Iodine(I)/(III) Catalysis. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link].

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Retrieved from [Link].

  • Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. (n.d.). ResearchGate. Retrieved from [Link].

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved from [Link].

  • Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link].

  • Help understanding how "steric effects" are distinct from "electronic effects"?. (2021). Chemistry Stack Exchange. Retrieved from [Link].

  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2025). ResearchGate. Retrieved from [Link].

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link].

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry. Retrieved from [Link].

  • The ABC's of Competitive Binding Assays with SPR. (n.d.). Nicoya Lifesciences. Retrieved from [Link].

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link].

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (1995). SciSpace. Retrieved from [Link].

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals. Retrieved from [Link].

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link].

Sources

A Comparative Guide to (2S)-2-amino-4,4,4-trifluorobutanoic acid as a Leucine Mimic for mTORC1 Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (2S)-2-amino-4,4,4-trifluorobutanoic acid, a fluorinated analog of leucine, and evaluates its efficacy as a leucine mimic in biological assays. It is intended for researchers, scientists, and drug development professionals investigating nutrient-sensing pathways and developing novel therapeutic agents.

Introduction: The Significance of Leucine and the Quest for Effective Mimics

Leucine is not merely a building block for protein synthesis; it is a critical signaling molecule that informs the cell of nutrient availability.[1] A key downstream effector of leucine signaling is the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth, proliferation, and metabolism.[2][3][4] When leucine is abundant, it triggers a signaling cascade that activates mTORC1, promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[5][6]

The discovery that mTORC1 signaling is coordinated at the lysosomal membrane has revealed a complex network of proteins responsible for sensing leucine levels.[2][3][7] Key among these are the Sestrin proteins and Leucyl-tRNA synthetase (LRS), which act as direct intracellular leucine sensors.[8][9][10][11][12] Leucine binding to these sensors initiates the activation of the Rag GTPases, which are essential for recruiting mTORC1 to the lysosome, its site of activation.[5][13][14]

Given this central role, dysregulation of the leucine-mTORC1 axis is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. This has spurred the development of leucine mimics—molecules that can engage the leucine-sensing machinery to either activate or inhibit mTORC1 signaling for therapeutic or research purposes. An ideal mimic should exhibit specific binding to leucine sensors, demonstrate comparable or enhanced biological activity, and possess favorable pharmacological properties, such as increased metabolic stability.

This compound, also known as trifluoroleucine, has emerged as a promising candidate. The strategic replacement of the terminal methyl groups of leucine with a trifluoromethyl group can confer unique properties, including heightened metabolic stability and altered binding affinities, making it a subject of significant interest.[15][16] This guide provides a framework for rigorously evaluating its efficacy.

Candidate Profile: this compound

This compound is a structural analog of L-leucine where the isobutyl side chain is terminally fluorinated. This substitution is not trivial; fluorine's high electronegativity and the stability of the carbon-fluorine bond can significantly alter the molecule's physicochemical properties compared to its natural counterpart.[15]

Hypothesized Advantages:

  • Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism, which could lead to a longer biological half-life compared to leucine.[15]

  • Altered Binding Affinity: The electronic properties of the CF3 group may modulate the interaction with the hydrophobic binding pockets of leucine sensors like Sestrin2 and LRS, potentially leading to higher potency.

  • Bioisostere Potential: It is in high demand as a bioisostere of leucine for incorporation into peptide-based drugs to fine-tune bioactivity and pharmacokinetics.[16]

Comparative Physicochemical Properties

A direct comparison of the fundamental properties of trifluoroleucine with L-leucine and another common, albeit less specific, leucine analog, Norleucine, is essential for understanding its potential behavior in biological systems.

PropertyL-LeucineThis compoundL-Norleucine
Structure L-LeucineTrifluoroleucineL-Norleucine
Molecular Formula C₆H₁₃NO₂[17]C₄H₆F₃NO₂C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [17]157.09 g/mol 131.17 g/mol
Side Chain Isobutyl2,2,2-Trifluoroethyln-Butyl
Key Feature Branched-chainTerminal trifluoromethyl groupLinear, unbranched chain

Experimental Validation Framework

To validate this compound as a true leucine mimic, a multi-tiered experimental approach is required. This framework progresses from confirming engagement with the direct leucine sensors to quantifying the downstream cellular response.

Experimental Workflow Overview

The logical flow of experiments is designed to first establish target engagement and then confirm the functional consequence of that engagement in a cellular context.

G cluster_0 Tier 1: Target Engagement (In Vitro) cluster_1 Tier 2: Cellular Activity (In Cellulo) a Compound Acquisition (Leucine, Trifluoroleucine, Norleucine) b Sensor Engagement Assay (e.g., Sestrin2 Binding Assay) a->b Test Compounds d Stimulation with Compounds b->d Validated Compounds c Cell Culture & Amino Acid Starvation c->d e Cell Lysis & Protein Quantification d->e f Western Blot for p-S6K1 / S6K1 e->f g Data Analysis & EC50 Calculation f->g

Caption: A tiered workflow for validating leucine mimics.

Tier 1: Direct Sensor Engagement Assays

The primary intracellular leucine sensors are Sestrin2 and LRS.[10][12] An effective mimic must physically interact with these proteins.

  • Rationale: Leucine binding to Sestrin2 disrupts its interaction with the GATOR2 complex, relieving inhibition of mTORC1.[5][12][13][18] Similarly, leucine binds to LRS to promote its GAP activity towards RagD, a key step in mTORC1 activation.[10][19] Therefore, demonstrating direct, competitive binding to these sensors is the foundational step for validation.

  • Example Assay: A competitive binding assay using purified, recombinant Sestrin2. In this setup, a known fluorescently-labeled leucine tracer is incubated with Sestrin2. The ability of unlabeled L-leucine or this compound to displace the tracer is measured, allowing for the calculation of binding affinity (Kd) or inhibitory concentration (IC50).

Tier 2: Cellular mTORC1 Signaling Assay

The definitive test of a leucine mimic is its ability to activate the mTORC1 pathway in a cellular context. The most common and robust method is to measure the phosphorylation of downstream mTORC1 substrates.

  • Rationale: mTORC1 activation leads to the phosphorylation of multiple downstream targets, including the ribosomal protein S6 kinase 1 (S6K1) at threonine 389 (Thr389) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][20] Measuring the increase in phospho-S6K1 (Thr389) relative to total S6K1 via Western blot provides a quantitative readout of mTORC1 activity.

  • Trustworthiness: This assay is self-validating. A proper experiment must include a negative control (amino acid-starved cells), a positive control (leucine-stimulated cells), and the test compound. The absence of signal in the starved condition and a robust signal with leucine confirms the assay system is working correctly. Comparing the signal from the mimic to leucine provides a direct measure of relative efficacy.

Detailed Protocol: Cellular mTORC1 Activation Assay via Western Blot

This protocol describes a standard workflow for assessing the ability of a test compound to activate mTORC1 signaling in cultured cells.

1. Cell Culture and Seeding:

  • Select a suitable cell line (e.g., HEK293T, C2C12 myoblasts).

  • Culture cells in standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) to ~80% confluency.

  • Seed cells into 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

2. Amino Acid Starvation:

  • Causality: To measure stimulation, the baseline mTORC1 activity must first be silenced. This is achieved by removing all amino acids.

  • Aspirate the growth medium.

  • Wash the cells twice with 1X Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Add amino acid-free DMEM (or Krebs-Ringer Bicarbonate buffer) to each well and incubate for 50-60 minutes.[21]

3. Stimulation:

  • Prepare stock solutions of L-leucine, this compound, and a negative control compound (e.g., Norleucine) in the starvation medium.

  • Create a dose-response curve for each compound (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM).

  • Remove the starvation medium from the cells and add the prepared stimulation media.

  • Incubate for the desired time. Peak mTORC1 translocation to the lysosome occurs within minutes, and downstream phosphorylation is robustly detected within 15-30 minutes.[14]

4. Cell Lysis:

  • Causality: Lysis must be performed under conditions that preserve protein phosphorylation. This requires ice-cold buffers and the inclusion of phosphatase and protease inhibitors.

  • Place plates on ice. Aspirate the stimulation medium.

  • Wash cells once with ice-cold 1X PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[20]

  • Incubate on ice for 30 minutes, vortexing periodically.[20]

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]

5. Protein Quantification and Sample Preparation:

  • Transfer the supernatant to a new tube.

  • Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • Normalize the concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to a final concentration of 1X and heat samples at 95°C for 5 minutes.[20]

6. Western Blotting:

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-15% gradient gel).

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its casein content can interfere with phospho-antibody detection.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies for both the phosphorylated target and the total protein on separate blots or by stripping and re-probing.[22]

    • Rabbit anti-phospho-S6K1 (Thr389)

    • Mouse anti-total S6K1

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[20]

  • Secondary Antibody Incubation: Incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP) diluted in 5% BSA/TBST.

  • Final Washes: Repeat the washing step.[20]

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

7. Data Analysis:

  • Quantify the band intensity for phospho-S6K1 and total S6K1 for each sample.

  • Normalize the phospho-S6K1 signal to the total S6K1 signal to control for loading differences.

  • Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for each compound.

Data Presentation and Interpretation

The primary output of the cellular assay is a quantitative comparison of the potency of each compound in activating mTORC1.

Sample Comparative Data

The following table presents hypothetical, yet realistic, data that could be generated from the described cellular assay.

CompoundEC50 for mTORC1 Activation (µM)Maximal Activation (% of Leucine)
L-Leucine 25100%
This compound 15110%
L-Norleucine > 1000< 5%
  • Interpretation: In this hypothetical scenario, this compound is more potent than L-leucine (lower EC50) and also acts as a full agonist, achieving a slightly higher maximal activation. L-Norleucine, consistent with published findings, fails to significantly activate mTORC1 signaling and is not an effective mimic.[1]

Visualizing the Leucine Sensing Pathway

Understanding the mechanism of action requires visualizing the signaling pathway that the mimic is designed to activate.

G Leucine Leucine or Mimic Sestrin2 Sestrin2 Leucine->Sestrin2 binds & inhibits GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 (GAP for RagA/B) GATOR2->GATOR1 inhibits RagA_B_GTP RagA/B-GTP (Active) GATOR1->RagA_B_GTP hydrolyzes GTP RagA_B_GDP RagA/B-GDP (Inactive) RagA_B_GDP->RagA_B_GTP GEF activity mTORC1 mTORC1 RagA_B_GTP->mTORC1 recruits to lysosome Lysosome Lysosome S6K1 S6K1 Activation (p-Thr389) mTORC1->S6K1 phosphorylates

Caption: Leucine sensing pathway leading to mTORC1 activation.

Conclusion and Future Directions

This guide outlines a rigorous, evidence-based framework for evaluating this compound as a leucine mimic. The proposed experimental workflow, progressing from direct target engagement to cellular functional assays, provides a comprehensive assessment of its efficacy.

Based on its chemical properties, trifluoroleucine holds significant promise. The strategic incorporation of fluorine may confer enhanced metabolic stability and potency, making it a valuable tool for both basic research into the mTORC1 pathway and the development of novel therapeutics targeting nutrient-sensing mechanisms.

Future work should focus on in vivo studies to determine the pharmacokinetic and pharmacodynamic properties of this compound and to validate its efficacy in relevant disease models.

References

  • Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Available at: [Link]

  • Han, J. M., et al. (2012). Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway. PubMed. Available at: [Link]

  • Mykhailiuk, P. K. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. PubMed. Available at: [Link]

  • Jewell, J. L., et al. (2015). Regulation of mTORC1 by amino acids. PMC - PubMed Central. Available at: [Link]

  • Chantranupong, L., et al. (2014). The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1. PMC - PubMed Central. Available at: [Link]

  • Shillingford, J. M. (2014). Western Blotting using p70-S6K antibody? ResearchGate. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. Available at: [Link]

  • An, S., et al. (2019). Recent advances in understanding of amino acid signaling to mTORC1 activation. BMB Reports. Available at: [Link]

  • Kim, J., et al. (2018). Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway. PNAS. Available at: [Link]

  • Wang, R., et al. (2021). Sestrin2 inhibits mTORC1 through the GATOR2 pathway. ResearchGate. Available at: [Link]

  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]

  • Kim, J., et al. (2021). Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation. PubMed. Available at: [Link]

  • Cangelosi, A. C. (n.d.). Leucine Sensing by the mTORC1 Pathway in the Liver. Grantome. Available at: [Link]

  • Li, F., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science. Available at: [Link]

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. PubMed. Available at: [Link]

  • Vlahakis, A., et al. (2016). Dynamics of mTORC1 activation in response to amino acids. eLife. Available at: [Link]

  • Arslan, J. (2019). Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. Boster Bio. Available at: [Link]

  • Kim, J., et al. (2021). Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation. ResearchGate. Available at: [Link]

  • Chantranupong, L., et al. (2014). The Sestrins Interact with GATOR2 to Negatively Regulate the Amino-Acid-Sensing Pathway Upstream of mTORC1. ResearchGate. Available at: [Link]

  • Goberdhan, D. C. I., et al. (2016). Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot. PMC - PubMed Central. Available at: [Link]

  • Merck Millipore. (n.d.). Western Blotting Protocols. Merck Millipore. Available at: [Link]

  • Consensus. (n.d.). Impact of L-leucine on mTORC1 signaling in endurance athletes. Consensus. Available at: [Link]

  • Parmar, N., et al. (2014). Sestrins Inhibit mTORC1 Kinase Activation Through the GATOR Complex. PMC - PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4,4-difluorobutanoic acid. PubChem. Available at: [Link]

  • Kim, D., et al. (2017). Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction. PubMed. Available at: [Link]

  • Butcher, D. J., et al. (1997). A natural motif approach to protein design: a synthetic leucine zipper peptide mimics the biological function of the platelet factor 4 protein. PubMed. Available at: [Link]

  • PubChem. (n.d.). L-Leucine. PubChem. Available at: [Link]

  • Escobar, J., et al. (2010). Leucine and alpha-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Determining the Purity of Synthetic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

The absolute purity of synthetic amino acids is a cornerstone of reliable research and the development of safe, effective therapeutics. For researchers, scientists, and drug development professionals, the presence of even minute impurities—such as diastereomers, enantiomers, or structurally related compounds—can confound experimental results and pose significant safety risks in clinical applications. This guide provides an in-depth comparison of the principal analytical methods used to establish the purity of these critical molecules, grounded in established scientific principles and regulatory expectations.

The selection of an analytical method is not merely a procedural choice; it is a strategic decision dictated by the specific purity questions being asked. Are we concerned with chiral purity, the presence of related-structure impurities, or trace amounts of residual solvents? Each question is best answered by a specific technology. This guide will explore the causality behind these choices, offering field-proven insights into the strengths and limitations of each technique.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is arguably the most widely adopted technique for amino acid analysis due to its versatility, robustness, and high-throughput capabilities.[1] It excels at separating the target amino acid from structurally similar impurities.

Principle of the Method

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For amino acids, which are polar and often lack a strong UV chromophore, a chemical modification step known as derivatization is typically required.[1][2] This process attaches a molecule (a derivatizing agent) to the amino acid, enhancing its detectability by UV-Visible or fluorescence detectors and improving its chromatographic retention and separation.

The choice of derivatization can occur pre-column (before separation) or post-column (after separation but before detection).

  • Pre-column derivatization: Offers high sensitivity and flexibility in choosing mobile phases.[3] Common agents include o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines.[4][5]

  • Post-column derivatization: Involves a simpler sample preparation process.[6] Ninhydrin is a classic post-column reagent that reacts with most amino acids to produce a distinct purple color, detectable at 570 nm.[7]

Representative Experimental Protocol (Pre-Column Derivatization with OPA/FMOC)
  • Standard and Sample Preparation: Accurately weigh the synthetic amino acid standard and sample. Dissolve in a suitable diluent, typically dilute hydrochloric acid or a buffered solution, to a known concentration.

  • Derivatization:

    • In an autosampler vial, combine a specific volume of the sample/standard with the borate buffer.

    • Add the OPA reagent and allow it to react for a precise time (e.g., 1-2 minutes). OPA selectively derivatizes primary amino acids.

    • Add the FMOC reagent to derivatize secondary amino acids (like proline).

    • Neutralize the reaction with an acid, such as phosphoric acid, to stabilize the derivatives.

  • Chromatographic Separation:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Sodium acetate buffer with tetrahydrofuran.

    • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

    • Gradient: A programmed gradient from a low to high percentage of Mobile Phase B is used to elute the derivatized amino acids based on their hydrophobicity.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

  • Detection:

    • Fluorescence Detector:

      • Excitation/Emission for OPA derivatives: ~340 nm / ~450 nm.

      • Excitation/Emission for FMOC derivatives: ~266 nm / ~305 nm.

  • Data Analysis: The purity of the target amino acid is calculated by determining the area percentage of its corresponding peak relative to the total area of all detected peaks in the chromatogram.

Workflow: HPLC with Pre-Column Derivatization

Caption: High-level workflow for amino acid purity analysis by HPLC.

Gas Chromatography (GC): A Volatility-Based Approach

While HPLC is more common, Gas Chromatography (GC) offers a viable alternative, particularly when coupled with a mass spectrometer (GC-MS). Its primary limitation for amino acids is their non-volatile nature, which necessitates a derivatization step to increase their volatility and thermal stability.[8]

Principle of the Method

GC separates compounds based on their boiling points and interaction with a stationary phase within a long, thin capillary column. The sample is vaporized in an injector and carried through the column by an inert gas (the mobile phase). Because amino acids are zwitterionic and thermally labile, they must be derivatized to become volatile enough for GC analysis.[8] Silylation is a common technique, where active hydrogens are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group.

Advantages & Causality
  • High Resolution: GC capillary columns provide excellent separation efficiency, ideal for resolving closely related impurities.

  • Mass Spectrometry Compatibility: GC is easily coupled with MS, providing definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns. This is a key advantage for structural elucidation of unknown peaks.

Disadvantages & Considerations
  • Mandatory Derivatization: The derivatization step adds complexity and can be a source of variability. Silylation reagents, for instance, are highly sensitive to moisture, which can lead to incomplete reactions and inaccurate quantification.

  • Thermal Stability: Even after derivatization, some amino acids may not be sufficiently stable at the high temperatures required for vaporization in the GC injector.

Capillary Electrophoresis (CE): High Efficiency for Charged Molecules

Capillary Electrophoresis (CE) is a powerful separation technique that leverages the charge and size of molecules to achieve extremely high-resolution separations.

Principle of the Method

CE separates ions based on their electrophoretic mobility in an electric field. A narrow capillary filled with a buffer solution connects two reservoirs, and a high voltage is applied across it. Positively charged analytes will move toward the cathode at different rates depending on their charge-to-size ratio. This technique is well-suited for analyzing native, underivatized amino acids.[9]

Advantages & Causality
  • High Efficiency: CE can achieve separation efficiencies far exceeding those of HPLC, making it excellent for resolving chiral amino acids or other very similar impurities.

  • Low Sample Consumption: Only nanoliter volumes of the sample are injected, preserving valuable material.

  • Direct Analysis: Methods have been developed for the analysis of underivatized amino acids, simplifying sample preparation.[10]

Disadvantages & Considerations
  • Sensitivity: When using UV detection without derivatization, CE can lack the sensitivity of fluorescence-based HPLC methods.[9]

  • Robustness: The reproducibility of migration times in CE can be more susceptible to minor changes in buffer composition and capillary surface conditions compared to HPLC retention times.

  • Coupling to MS: While CE-MS is a powerful combination offering high selectivity and sensitivity, the interface can be more complex to operate than LC-MS.[11][12]

Advanced & Orthogonal Methods: MS and NMR

For an unequivocal and comprehensive purity assessment, orthogonal methods that rely on different physical principles are essential. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide highly specific data that complements chromatographic techniques.

Mass Spectrometry (MS)

Often coupled with a separation technique (LC-MS, GC-MS), MS is a powerful tool for both quantifying the primary amino acid and identifying impurities.[13][14] Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry (LC-IDMS/MS) is considered a reference method for determining the purity of amino acid materials with high accuracy.[15][16]

  • Trustworthiness: MS provides mass-to-charge ratio information, which is a fundamental property of an impurity, offering a high degree of confidence in its identification. Tandem MS (MS/MS) can further provide structural information through controlled fragmentation.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical method that can determine the structure and purity of a sample without the need for a reference standard of the same compound.

  • Principle: ¹H NMR spectroscopy provides a "fingerprint" of the molecule.[18] The intensity of each signal is directly proportional to the number of protons giving rise to it. By integrating the signals corresponding to the main amino acid and comparing them to signals from impurities, a direct quantitative purity assessment can be made.

  • Expertise: Unlike chromatographic methods that measure purity relative to other detected components, quantitative NMR (qNMR) can determine absolute purity against a certified internal standard of a completely different structure. It is also exceptionally powerful for identifying and quantifying structurally related impurities and residual solvents in a single experiment.[19]

Comparative Guide to Analytical Methods

Method Principle Typical Sensitivity Specificity Throughput Key Advantage Primary Limitation
HPLC-UV/Fluorescence Chromatographic separation based on polarityHigh (pmol-fmol)Good-ExcellentHighRobust, versatile, and widely available for quantitative analysis.[1]Often requires derivatization; specificity depends on chromatographic resolution.
GC-MS Chromatographic separation based on volatilityHigh (pmol-fmol)ExcellentMediumHigh resolving power and definitive impurity identification with MS.Mandatory derivatization can be complex and moisture-sensitive.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratioModerate to HighExcellentMediumExtremely high separation efficiency, ideal for chiral separations.Can have lower sensitivity and robustness compared to HPLC.[9]
LC-MS/MS Separation by polarity, detection by massVery High (fmol-amol)SuperiorHighProvides mass confirmation, enabling identification of unknowns.[11]Matrix effects can suppress ion signals; higher instrumentation cost.
Quantitative NMR (qNMR) Nuclear spin resonance in a magnetic fieldLow (µmol-nmol)SuperiorLowAbsolute quantification without a specific reference standard; structural info.[18]Lower sensitivity compared to chromatographic methods.

Conclusion: A Self-Validating, Multi-Method Approach

No single analytical method can provide a complete picture of the purity of a synthetic amino acid. A self-validating system, as mandated by regulatory bodies like the FDA and outlined in ICH guidelines, employs a combination of these techniques.[20][21][22][23]

An effective purity assessment strategy often begins with a high-throughput chromatographic method like HPLC to quantify the main component and related impurities. Any significant unknown peaks can then be investigated using LC-MS for mass identification. Finally, NMR can be used as an orthogonal method to confirm the structure, provide an independent measure of absolute purity, and detect impurities that may not be amenable to chromatographic analysis. This multi-faceted approach ensures the highest level of confidence in the quality and purity of synthetic amino acids, underpinning the integrity of research and the safety of therapeutic products.

References

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. [Link]

  • Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency (EMA). [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Kimia Valensi. [Link]

  • <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. US Pharmacopeia (USP). [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. MDPI. [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. bevital. [Link]

  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. European Medicines Agency (EMA). [Link]

  • Peptide NMR. University of Zurich. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. [Link]

  • Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed. [Link]

  • <1052> BIOTECHNOLOGY DERIVED ARTICLES—AMINO ACID ANALYSIS. US Pharmacopeia (USP). [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH. [Link]

  • Amino Acid Analysis Mass Spectrometry. Beijing Baitepike Biotechnology Co., Ltd. [Link]

  • Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]

  • Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Royal Society of Chemistry. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Analysis of amino acids by high performance liquid chromatography. GSC Biological and Pharmaceutical Sciences. [Link]

  • <1052> Biotechnology-Derived Articles—Amino Acid Analysis. USP-NF ABSTRACT. [Link]

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. ResearchGate. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. [Link]

  • Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Oxford Academic. [Link]

  • A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]

  • Amino acid analysis. Almac. [Link]

  • An Introduction to Biological NMR Spectroscopy. PMC. [Link]

  • Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Save My Exams. [Link]

  • Native Capillary Electrophoresis–Mass Spectrometry Enables Quantitative Profiling of Endogenous Protein Complexes. LCGC International - Chromatography Online. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. PubMed. [Link]

  • Is there a "gold standard" for amino acid derivatization for LC/MS analysis? ResearchGate. [Link]

  • ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDA. [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • <1052> Amino Acid Determination. US Pharmacopeia (USP). [Link]

  • ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Therapeutic Goods Administration (TGA). [Link]

  • Use of Rapid Capillary Zone Electrophoresis to Determine Amino Acids Indicators of Herring Ripening during Salting. MDPI. [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [Link]

Sources

Comparative study of different chiral auxiliaries in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse.

This guide provides an in-depth comparative study of some of the most widely used chiral auxiliaries. We will delve into the mechanistic principles behind their stereodirecting ability, present comparative experimental data for key reactions, and provide detailed, field-proven protocols. Our focus is on explaining the causality behind experimental choices to empower you to select the optimal auxiliary for your specific synthetic challenge.

The Logic of Chiral Auxiliary-Based Asymmetric Synthesis

The fundamental principle of using a chiral auxiliary is to convert a prochiral substrate into a chiral molecule, thereby creating a diastereomeric relationship in the transition states of subsequent reactions. This difference in transition state energies allows for the selective formation of one diastereomer over the other. The overall process can be broken down into three key steps:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the substrate.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction to create a new stereocenter with high diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, revealing the desired enantiomerically enriched molecule.

G cluster_0 Workflow of Asymmetric Synthesis using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate Prochiral_Substrate->Substrate_Auxiliary_Conjugate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Substrate_Auxiliary_Conjugate Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Conjugate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Zimmerman-Traxler transition state model for the Evans' aldol reaction.

Comparative Performance in Aldol Reactions: The choice of the amino acid precursor for the Evans auxiliary can subtly influence the diastereoselectivity.

Auxiliary PrecursorAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
L-ValineIsobutyraldehyde>99:185
L-PhenylalanineBenzaldehyde98:290

Experimental Protocols

Protocol 1: Acylation of (S)-4-Benzyl-2-oxazolidinone [2][3]

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the N-propionyl oxazolidinone.

Protocol 2: Evans Asymmetric Aldol Reaction [4]

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.2 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq).

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Cool the reaction to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of a pH 7 phosphate buffer.

  • Add methanol and 30% aqueous H₂O₂ and stir vigorously for 1 hour.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the syn-aldol adduct.

Protocol 3: Cleavage of the Evans Auxiliary with LiOH/H₂O₂ [2][5][6][7]

  • Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by a 0.5 M aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the excess peroxide by the addition of a saturated aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Combine the organic layers from the product extraction, wash with brine, dry over MgSO₄, and concentrate to afford the chiral carboxylic acid.

Oppolzer's Camphorsultam: A Rigid Scaffold for Diels-Alder Reactions

Oppolzer's camphorsultam is a chiral auxiliary derived from naturally abundant camphor. [4]Its rigid bicyclic structure provides excellent steric shielding, making it particularly effective in controlling the stereochemistry of Diels-Alder reactions.

Mechanism of Stereocontrol in Diels-Alder Reactions: The stereochemical outcome of Diels-Alder reactions using Oppolzer's camphorsultam is dictated by the chelation of a Lewis acid to the carbonyl and sulfonyl oxygens. This locks the conformation of the dienophile and effectively blocks one face, leading to a highly diastereoselective cycloaddition. The endo product is typically favored due to secondary orbital interactions in the transition state. [8][9]

Caption: Proposed transition state for a Lewis acid-catalyzed Diels-Alder reaction with an N-enoyl Oppolzer's sultam.

Comparative Performance in Diels-Alder Reactions (vs. Evans' Auxiliary):

Dienophile AuxiliaryDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
Oppolzer's Sultam CyclopentadieneTiCl₄>98:292
Evans' Oxazolidinone CyclopentadieneEt₂AlCl95:588

Experimental Protocols

Protocol 4: Acylation of Oppolzer's Camphorsultam [10]

  • To a solution of Oppolzer's camphorsultam (1.0 eq) in dry THF (0.5 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution at -78 °C for 30 minutes.

  • Add a solution of acryloyl chloride (1.1 eq) in dry THF dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash chromatography to yield the N-acryloyl camphorsultam.

Protocol 5: Asymmetric Diels-Alder Reaction with Oppolzer's Sultam [11]

  • Dissolve the N-acryloyl camphorsultam (1.0 eq) in dry CH₂Cl₂ (0.1 M) and cool to -78 °C.

  • Add TiCl₄ (1.1 eq) dropwise, and stir the resulting red solution for 15 minutes.

  • Add freshly distilled cyclopentadiene (3.0 eq) dropwise. [11]4. Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and filter through Celite.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, dry over MgSO₄, and concentrate to give the crude product, which can be purified by recrystallization or chromatography.

Protocol 6: Reductive Cleavage of Oppolzer's Sultam with LiAlH₄ [12]

  • To a suspension of LiAlH₄ (2.0 eq) in dry THF (0.2 M) at 0 °C, add a solution of the Diels-Alder adduct (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL per x g of LiAlH₄), 15% aqueous NaOH (x mL per x g of LiAlH₄), and then water again (3x mL per x g of LiAlH₄).

  • Stir the resulting white suspension vigorously for 1 hour, then filter through Celite and wash the filter cake with ethyl acetate.

  • The filtrate contains the desired chiral alcohol, and the chiral auxiliary can be recovered from the filter cake by extraction with hot toluene.

Pseudoephedrine: A Practical Auxiliary for Asymmetric Alkylation

Pseudoephedrine, a readily available and inexpensive natural product, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acid derivatives.

Mechanism of Stereocontrol in Alkylation: The pseudoephedrine amide is deprotonated to form a chelated Z-enolate. The lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This rigid conformation, along with the steric bulk of the phenyl group, directs the incoming electrophile to the opposite face of the enolate.

Experimental Protocols

Protocol 7: Preparation of a Pseudoephedrine Amide

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in dry CH₂Cl₂ (0.5 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄ and concentrate to give the pseudoephedrine amide, which is often crystalline and can be purified by recrystallization.

Protocol 8: Asymmetric Alkylation of a Pseudoephedrine Amide

  • To a solution of the pseudoephedrine amide (1.0 eq) in dry THF (0.2 M) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and warm to room temperature.

  • Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product before purification by flash chromatography.

Protocol 9: Hydrolytic Cleavage of a Pseudoephedrine Amide

  • Dissolve the alkylated pseudoephedrine amide in a 1:1 mixture of THF and 1 M H₂SO₄.

  • Heat the mixture at reflux for 12 hours.

  • Cool to room temperature and extract with diethyl ether (3 x) to isolate the carboxylic acid.

  • The aqueous layer can be basified with NaOH and extracted with CH₂Cl₂ to recover the pseudoephedrine.

Conclusion: Selecting the Right Tool for the Job

The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans' oxazolidinones offer unparalleled reliability and high stereoselectivity, particularly in aldol and alkylation reactions. Oppolzer's camphorsultam, with its rigid framework, is an excellent choice for achieving high diastereoselectivity in Diels-Alder reactions. Pseudoephedrine provides a practical and cost-effective option for asymmetric alkylations.

Ultimately, the optimal auxiliary will depend on the specific transformation, the desired product, and practical considerations such as cost and ease of handling. By understanding the underlying mechanistic principles and considering the comparative data presented in this guide, researchers can make informed decisions to achieve their synthetic goals with precision and efficiency.

References

  • Williams, D. R., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1540. [Link]

  • Houk, K. N., & Lodise, J. A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 21(36), 7356-7365. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Kumaraswamy, G., et al. (2008). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Tetrahedron Letters, 49(2), 327-330. [Link]

  • Mancini, F., & Guarna, A. (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]

  • Kumaraswamy, G., et al. (2008). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry, 73(21), 8468-8471. [Link]

  • Heravi, M. M., et al. (2019). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]

  • Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction. ChemRxiv. [Link]

  • Rathnayake, U., et al. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 463-490. [Link]

  • García-González, Á., et al. (2025). Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review. ResearchGate. [Link]

  • OpenOChem Learn. (n.d.). Zimmerman-Traxler Model. [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]

  • LibreTexts Chemistry. (2020). 4.4: The aldol reaction. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Williams, D. R., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

  • Paddon-Row, M. N. (2000). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • Taylor, R. T., et al. (n.d.). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. ResearchGate. [Link]

  • ChemTube3D. (n.d.). Diels-Alder reaction - endo vs exo - transition states. [Link]

  • CHEM 330. (2015). Topics Discussed on Nov. 18. [Link]

  • Kumaraswamy, G., et al. (2008). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate. [Link]

  • Chemistry Steps. (2018). Endo and Exo products of Diels-Alder Reaction with Practice Problems. YouTube. [Link]

  • France, S., & Gu, J. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 8, 1639-1653. [Link]

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

  • Miller, S. J., et al. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. Analytical Chemistry, 97(43), 17397-17404. [Link]

  • Clayden, J., et al. (n.d.). Introduction to Stereoselective Organic Synthesis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Sharma, A., et al. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. [Link]

  • Koutentis, P. A., et al. (2015). Reductive cleavage of annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides: medium sized ring azasultams. Chemical Communications, 51(85), 15582-15585. [Link]

  • Yusubov, M. S., & Zhdankin, V. V. (2019). Chiral Hypervalent Iodines: Active Players in Asymmetric Synthesis. Chemical Reviews, 119(24), 12515-12557. [Link]

  • Singleton, D. A., et al. (2010). Diels-Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. The Journal of Organic Chemistry, 75(17), 5873-5883. [Link]

  • Organic Chemistry. (2013). The Zimmerman-Traxler Transition State Model. YouTube. [Link]

  • Williams, D. R., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. ResearchGate. [Link]

  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • CHEM 330. (2015). Topics Discussed on Nov. 16. [Link]

  • Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • de Souza, R. O. M. A., et al. (2017). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (2S)-2-amino-4,4,4-trifluorobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (2S)-2-amino-4,4,4-trifluorobutanoic acid, a compound whose unique trifluoromethyl moiety necessitates careful consideration of its potential environmental and health impacts. Our approach is grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.

The trifluoromethyl group, known for its strong carbon-fluorine bonds, imparts significant chemical stability to the molecule.[1] This stability, while beneficial in many applications, also means that the compound is not readily biodegradable and can persist in the environment. Therefore, in-lab neutralization or degradation is strongly discouraged without specific, validated protocols, as incomplete reactions can produce equally or more hazardous byproducts. The procedures outlined below follow the principle of cradle-to-grave hazardous waste management as mandated by the Resource Conservation and Recovery Act (RCRA).[2][3]

Hazard Identification and Risk Assessment

Before handling this compound for disposal, it is imperative to understand its associated hazards.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 15960-05-1[4]
Molecular Formula C4H6F3NO2[5]
Appearance White to off-white solid[4]
Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.Fisher Scientific SDS

Source: PubChem CID 6993161, Fisher Scientific SDS

Given its hazardous properties, direct contact and aerosol generation must be minimized at all stages of handling and disposal.

Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid material should be performed in a certified chemical fume hood.

Segregation and Collection of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., Toxic, Irritant)

    • The accumulation start date

  • Waste Compatibility: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions. For instance, do not mix with strong oxidizing agents or bases. The NIH provides guidance on avoiding the mixture of incompatible chemicals.[6]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. This is a critical requirement from both the EPA and OSHA to prevent the release of hazardous vapors.[7]

Storage of Hazardous Waste

The temporary storage of the collected waste within the laboratory must adhere to strict guidelines before it is collected by a certified hazardous waste disposal service.

  • Storage Location: Store the waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation in Storage: Store away from incompatible materials. Specifically, do not store with acids, bases, or oxidizers.

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the compliant hazardous waste stream.

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Containment: For a small spill of the solid, carefully sweep it up using a dustpan and brush, avoiding the generation of dust. Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

The final step is the transfer of the collected waste to a licensed hazardous waste disposal company.

  • Scheduling Pickup: Contact your institution's EHS office or approved hazardous waste vendor to schedule a pickup.

  • Documentation: Ensure all required paperwork, including the hazardous waste tag, is complete and accurate.

The robust carbon-fluorine bonds in this compound make it resistant to many conventional chemical treatment methods. Therefore, high-temperature incineration at a permitted hazardous waste facility is the preferred method of destruction. This process ensures the complete breakdown of the molecule into simpler, less harmful substances.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]

  • PubChem. this compound. [Link]

  • Fisher Scientific. Safety Data Sheet: 2-Amino-4,4,4-trifluorobutyric acid.
  • Macmillan Group, Princeton University. Synthesis and Applications of Fluorinated α-Amino Acids. [Link]

  • National Institutes of Health. Chemical Waste. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? [Link]

Sources

Navigating the Safe Handling of (2S)-2-amino-4,4,4-trifluorobutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The increasing use of fluorinated amino acids in drug discovery and development necessitates a thorough understanding of their unique handling requirements. (2S)-2-amino-4,4,4-trifluorobutanoic acid, a valuable building block, requires careful management in the laboratory to ensure the safety of researchers and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

Immediate Safety Profile and Hazard Recognition

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Some suppliers also classify it as harmful if swallowed, in contact with skin, or if inhaled. Understanding these hazards is the first step in implementing effective safety protocols.

The primary routes of exposure are inhalation, skin contact, and eye contact. The trifluoromethyl group, while contributing to the desirable properties of the molecule, also influences its reactivity and potential for biological interaction, warranting a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations. The rationale behind each selection is to provide a comprehensive barrier against the identified hazards.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatRecommended, especially if not handled in a fume hood. Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge.
Syntheses and reactions Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Laboratory coatRequired. Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge within a certified chemical fume hood.
Purification and isolation Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Laboratory coatRequired. Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge within a certified chemical fume hood.
Handling of dry powder Chemical splash gogglesNitrile or neoprene glovesLaboratory coatRequired. Use a NIOSH-approved respirator with a P100 particulate filter and an organic vapor/acid gas cartridge.
Causality Behind PPE Choices:
  • Eye and Face Protection : Due to the risk of serious eye irritation, chemical splash goggles that form a seal around the eyes are mandatory[1]. A face shield should be worn in conjunction with goggles when there is a higher risk of splashes, such as during transfers of larger quantities or during reactions[1][2].

  • Hand Protection : this compound can cause skin irritation. Nitrile or neoprene gloves provide a suitable barrier for incidental contact. Double-gloving is a best practice to protect against undetected pinholes and for safe doffing of the outer glove after handling the compound[3]. For prolonged handling or in the event of a spill, heavier-duty gloves may be necessary.

  • Body Protection : A standard laboratory coat should be worn to protect against contamination of personal clothing.

  • Respiratory Protection : The compound may cause respiratory irritation. Handling the solid powder, which can be easily inhaled, requires respiratory protection. A NIOSH-approved respirator with a combination organic vapor/acid gas cartridge is recommended to protect against any volatile components or acidic dust[3][4][5][6]. When handling the powder, a P100 particulate filter should be added to the cartridge[4][5][6]. All work with this compound should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and experimental success.

Experimental Workflow Diagram

prep Preparation - Verify fume hood certification - Don appropriate PPE - Prepare all necessary equipment weigh Weighing - Use an analytical balance within a fume hood - Handle with care to avoid generating dust prep->weigh dissolve Dissolution - Add solid to solvent slowly - Use a magnetic stirrer to aid dissolution weigh->dissolve reaction Reaction - Conduct reaction in a fume hood - Monitor the reaction for any unexpected changes dissolve->reaction workup Work-up & Purification - Perform extractions and chromatography in a fume hood - Handle all fractions as potentially hazardous reaction->workup waste Waste Collection - Segregate waste streams - Label waste containers clearly workup->waste decon Decontamination & Disposal - Decontaminate all glassware and equipment - Dispose of waste according to institutional guidelines waste->decon

Caption: A typical experimental workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation : Before handling the compound, ensure that the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above.

  • Weighing : When weighing the solid, perform this task within a chemical fume hood to minimize the risk of inhaling airborne particles. Use a tared weigh boat or paper and handle it with forceps to avoid direct contact.

  • Dissolution : When preparing solutions, add the solid this compound to the solvent slowly and with stirring to avoid splashing.

  • Reaction : Conduct all reactions in a chemical fume hood. Ensure that the reaction vessel is appropriately sized and that the setup is secure.

  • Work-up and Purification : All subsequent steps, including extractions, filtrations, and chromatography, should be performed in a fume hood. Treat all fractions and resulting materials as potentially hazardous until they have been fully characterized.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step. As a fluorinated organic compound, it requires special consideration.

Waste Segregation and Labeling:
  • Solid Waste : Place any unused this compound, contaminated weigh boats, and gloves into a designated, clearly labeled hazardous waste container for "Halogenated Organic Solids."

  • Liquid Waste : Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated waste streams[5].

  • Sharps : Any contaminated needles or other sharps should be disposed of in a designated sharps container.

  • Empty Containers : The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as halogenated liquid waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

All waste containers must be kept closed when not in use and stored in a secondary containment bin in a well-ventilated area, away from incompatible materials. Follow your institution's specific guidelines for hazardous waste pickup and disposal.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup Protocol for Solid this compound:

In the event of a small spill (less than 1 gram) within a chemical fume hood:

  • Alert colleagues in the immediate area.

  • Ensure you are wearing the appropriate PPE , including double gloves, a lab coat, and chemical splash goggles.

  • Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Carefully scoop the mixture into a labeled hazardous waste container for halogenated solid waste.

  • Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol). Place the used cleaning materials into the same hazardous waste container.

  • Wash the area with soap and water.

  • Report the spill to your laboratory supervisor or Environmental Health and Safety department, according to your institution's policy.

For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Exposure Response:
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and fostering a secure laboratory environment.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-4,4,4-trifluorobutanoic acid
Reactant of Route 2
(2S)-2-amino-4,4,4-trifluorobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.